Plumbemycin B
Descripción
Structure
3D Structure
Propiedades
Número CAS |
62896-17-7 |
|---|---|
Fórmula molecular |
C12H21N4O8P |
Peso molecular |
380.29 g/mol |
Nombre IUPAC |
(E)-2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-5-phosphonopent-3-enoic acid |
InChI |
InChI=1S/C12H21N4O8P/c1-6(13)10(18)16-8(5-9(14)17)11(19)15-7(12(20)21)3-2-4-25(22,23)24/h2-3,6-8H,4-5,13H2,1H3,(H2,14,17)(H,15,19)(H,16,18)(H,20,21)(H2,22,23,24)/b3-2+ |
Clave InChI |
DDLKXVROBQHLLI-NSCUHMNNSA-N |
SMILES isomérico |
CC(C(=O)NC(CC(=O)N)C(=O)NC(/C=C/CP(=O)(O)O)C(=O)O)N |
SMILES canónico |
CC(C(=O)NC(CC(=O)N)C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N |
Origen del producto |
United States |
Foundational & Exploratory
Plumbemycin B and Threonine Synthase: A Technical Guide to an Irreversible Inhibition Mechanism
Abstract: This technical guide provides a comprehensive examination of the mechanism of action of Plumbemycin B, a natural phosphonate oligopeptide antibiotic, against its target, threonine synthase (ThrC). We will dissect the molecular logic behind its function as a prodrug, the enzymatic conversion to its active form, and the subsequent irreversible inhibition of a key enzyme in microbial amino acid biosynthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this potent inhibitor, including actionable experimental protocols for its characterization. The absence of the threonine biosynthesis pathway in mammals underscores the therapeutic potential of targeting threonine synthase, making it a compelling subject for the development of novel anti-infective agents.[1][2][3][4]
The Aspartate-Threonine Biosynthesis Pathway: A Critical Microbial Process
Threonine is an essential amino acid synthesized by bacteria, fungi, and plants through the aspartate metabolic pathway.[2][5] This multi-step enzymatic process is a cornerstone of cellular function, providing not only threonine but also other essential amino acids like methionine and lysine.[2] The pathway is tightly regulated, often through feedback inhibition by its end products.[6][7] The final and committed step in threonine synthesis is the conversion of O-phospho-L-homoserine (OPHS) into L-threonine and inorganic phosphate, a reaction catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, threonine synthase (ThrC, EC 4.2.3.1).[1][8][9] The essentiality of this pathway in microorganisms, coupled with its absence in humans, makes its constituent enzymes, particularly threonine synthase, prime targets for the development of selective antimicrobial agents.[3][4]
Caption: A simplified diagram of the aspartate metabolic pathway leading to threonine and related amino acids.
Plumbemycin B: A Phosphonate Prodrug
Plumbemycin B is a phosphonate-containing tripeptide antibiotic produced by Streptomyces plumbeus.[10][11] Structurally, it is an oligopeptide, but its biological activity is derived from a C-terminal non-proteinogenic amino acid: (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA) .[3][10][11] Plumbemycin B functions as a prodrug. It is transported into the target cell, typically via oligopeptide transport systems, where it is subsequently processed.[10] Host-cell peptidases cleave the peptide bonds, releasing the APPA moiety, which serves as the active "warhead" that targets threonine synthase.[3][10] This delivery mechanism, leveraging common peptide uptake systems, is a key aspect of its biological activity.
The active component, APPA, is a structural mimic of the natural substrate of threonine synthase, O-phosphohomoserine, but contains a hydrolytically stable carbon-phosphorus (C-P) bond in place of the labile carbon-oxygen-phosphorus (C-O-P) moiety.[10] This structural analogy is fundamental to its mechanism of inhibition.
Mechanism of Action: Covalent Adduct Formation and Irreversible Inhibition
The inhibition of threonine synthase by APPA is a classic example of mechanism-based inactivation. It is an irreversible process characterized by the formation of a stable, covalent adduct with the enzyme's essential PLP cofactor.[3]
-
Entry into the Active Site : APPA, as a substrate analog, enters the active site of threonine synthase.
-
Transaldimination : The catalytic cycle of ThrC begins with a transaldimination reaction where the amino group of the substrate (in this case, the inhibitor APPA) displaces the lysine residue that is initially bound to the PLP cofactor, forming an external aldimine.[9]
-
Enzymatic Processing and Covalent Adduct Formation : The enzyme proceeds with its catalytic mechanism on the inhibitor. However, the unique structure of APPA leads to the formation of a stable, covalent complex between the inhibitor and the PLP cofactor.[3] This adduct effectively traps the enzyme in an inactive state.
-
Irreversible Inhibition : The formation of this covalent bond renders the inhibition irreversible. The enzyme is permanently inactivated, leading to the cessation of threonine production, disruption of protein synthesis, and ultimately, cell growth inhibition.[3][10]
The crystal structure of Bacillus subtilis threonine synthase (BsThrC) in complex with APPA has confirmed the formation of a covalent bond between APPA and the PLP cofactor, providing definitive structural evidence for this mechanism.[3]
Caption: The process of irreversible inhibition of threonine synthase by the active metabolite APPA.
Quantitative Inhibition Data
Kinetic studies on the inhibition of E. coli threonine synthase by APPA have provided quantitative measures of its potency as an irreversible inhibitor.
| Parameter | Value | Description | Source |
| Ki | 100 µM | Inhibitor concentration at half-maximal inactivation rate. | [3] |
| kinact | 1.50 min-1 | Maximum rate of inactivation at saturating inhibitor concentration. | [3] |
These data indicate that APPA exhibits saturation kinetics, a hallmark of mechanism-based inactivators that must first bind to the enzyme before inactivation occurs.[3]
Experimental Protocols for Characterization
To facilitate further research, we provide validated, step-by-step protocols for the expression, purification, and kinetic characterization of threonine synthase and its inhibition by Plumbemycin B or APPA.
Protocol 1: Recombinant Threonine Synthase Expression and Purification
This protocol is designed for the expression of His-tagged threonine synthase in E. coli.
-
Transformation : Transform E. coli BL21(DE3) cells with a pET-based expression vector containing the gene for N-terminally His-tagged threonine synthase (e.g., E. colithrC).
-
Culture Growth : Inoculate 1 L of LB medium (with appropriate antibiotic) with an overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction : Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at 18°C for 16-20 hours.
-
Cell Harvest : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis : Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 0.1 mg/mL lysozyme). Sonicate on ice until the lysate is no longer viscous.
-
Clarification : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography : Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing : Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution : Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis & Storage : Dialyze the eluted fractions against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol). Aliquot and store at -80°C. Protein purity should be assessed by SDS-PAGE.
Protocol 2: Continuous Spectrophotometric Assay for Threonine Synthase Activity
This assay continuously monitors threonine production by coupling it to the oxidation of NADH.[8]
Caption: A continuous coupled assay for measuring threonine synthase activity via NADH oxidation.
Methodology:
-
Reaction Mixture : Prepare a reaction mixture in a quartz cuvette containing: 100 mM HEPES buffer (pH 8.0-8.7), an excess of coupling enzymes (Threonine Deaminase and Hydroxyisocaproate Dehydrogenase), 200 µM NADH, and varying concentrations of the substrate OPHS.[8]
-
Temperature Equilibration : Incubate the cuvette at a constant temperature (e.g., 25°C) for 5 minutes.
-
Initiation : Initiate the reaction by adding a known amount of purified threonine synthase.
-
Data Acquisition : Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADH) over time using a spectrophotometer.
-
Analysis : Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). Plot velocities against substrate concentrations and fit to the Michaelis-Menten equation to determine Km and kcat.
Protocol 3: Determination of Irreversible Inhibition Kinetics
-
Enzyme Pre-incubation : Pre-incubate a fixed concentration of threonine synthase with various concentrations of the inhibitor (APPA) in the assay buffer at a set temperature.
-
Time-course Aliquots : At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.
-
Residual Activity Assay : Immediately dilute the aliquot into the continuous assay mixture (Protocol 2) containing a saturating concentration of the substrate OPHS. The dilution should be large enough to prevent further significant inhibition during the assay time.
-
Measure Activity : Measure the initial velocity of the reaction for each time point and inhibitor concentration.
-
Data Analysis : For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln[% Activity]) versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).
-
Determine Ki and kinact : Plot the kobs values against the corresponding inhibitor concentrations. Fit this data to the equation for saturation kinetics: kobs = (kinact * [I]) / (Ki + [I]) to determine the kinetic parameters Ki and kinact.
Conclusion and Future Directions
Plumbemycin B exemplifies a sophisticated natural product strategy for antimicrobial activity, employing a prodrug approach to deliver a potent, mechanism-based irreversible inhibitor to a critical metabolic enzyme. The detailed understanding of its interaction with threonine synthase—from its kinetic profile to the structural basis of its action—provides a robust platform for rational drug design. The absence of threonine synthase in humans makes it a highly selective and attractive target. Future work may focus on synthesizing APPA-containing oligopeptides with modified peptide sequences to enhance transport into specific pathogens or to improve stability, thereby expanding the therapeutic potential of this remarkable class of natural inhibitors.
References
- Di Girolamo, M., Busiello, V., Cini, C., & De Marco, C. (2000). Antisense Inhibition of Threonine Synthase Leads to High Methionine Content in Transgenic Potato Plants. Plant Physiology, 123(2), 593-602.
-
Lee, J. H., & Lee, J. H. (2010). The biosynthesis pathway of L-threonine. ResearchGate. Retrieved from [Link]
- Garrido-Franco, M., Ehlert, S., Messerschmidt, A., Marinković, S., Huber, R., Laber, B., Bourenkov, G. P., & Clausen, T. (2002). Structure and Function of Threonine Synthase from Yeast. Journal of Biological Chemistry, 277(14), 12396-12405.
-
Oh, K. H., & Lee, J. H. (2014). Biosynthetic pathway of L-threonine and its regulation in C. glutamicum. ResearchGate. Retrieved from [Link]
- Kim, J., Park, J., Lee, J., Kim, S., & An, C. (2025).
-
Kim, J., Park, J., Lee, J., Kim, S., & An, C. (2025). Moonlighting activity of threonine synthase in cyanobacterial cell death. PubMed. Retrieved from [Link]
- Viola, R. E. (2001). The Structural Basis for Allosteric Inhibition of a Threonine-sensitive Aspartokinase. Journal of Biological Chemistry, 276(5), 3467-3473.
- Thomazeau, K., Curien, G., Dumas, R., & Biou, V. (2001). Crystal structure of threonine synthase from Arabidopsis thaliana. Protein Science, 10(11), 2147-2155.
- Harris, R. M., & Viola, R. E. (2012). Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase. Analytical Biochemistry, 423(1), 11-17.
- Borisova, S. A., Circello, B. T., & van der Donk, W. A. (2010). Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633. Chemistry & Biology, 17(1), 28-37.
- Circello, B. T., Borisova, S. A., & van der Donk, W. A. (2010). Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin. ACS Chemical Biology, 5(6), 561-570.
- Gahungu, G., Luxen, A., & Joris, B. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. Bioorganic & Medicinal Chemistry, 21(17), 5430-5436.
-
Borisova, S. A., Circello, B. T., & van der Donk, W. A. (2010). Biosynthesis of Rhizocticins, Antifungal Phosphonate Oligopeptides Produced by Bacillus subtilis ATCC6633. ResearchGate. Retrieved from [Link]
-
M-CSA. (n.d.). Threonine synthase. Retrieved from [Link]
- Laber, B., Gerbling, K. P., Harde, C., Neff, K. H., Nordhoff, E., & Pohlenz, H. D. (1994). Mechanisms of interaction of Escherichia coli threonine synthase with substrates and inhibitors. Biochemistry, 33(25), 7836-7843.
- Donofrio, R. S., & Dean, R. A. (2004). Methods for the identification of inhibitors of threonine synthase as antibiotics. U.S. Patent No. 6,806,060 B2. Washington, DC: U.S.
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The Subtle Shift with Significant Consequences: A Technical Guide to the Structure-Activity Relationship of Plumbemycin B versus Plumbemycin A
For distribution to researchers, scientists, and drug development professionals.
Abstract
Plumbemycin A and Plumbemycin B, two closely related tripeptide phosphonate antibiotics isolated from Streptomyces plumbeus, represent a compelling case study in structure-activity relationships (SAR). While both molecules share an identical L-alanyl N-terminal residue and a C-terminal (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) "warhead," they differ by a single amino acid substitution in the central position: Plumbemycin A incorporates an L-aspartic acid residue, whereas Plumbemycin B contains an L-asparagine. This seemingly minor alteration—the substitution of a carboxylic acid with its corresponding amide—has profound implications for the molecule's physicochemical properties and, consequently, its biological activity. This technical guide provides an in-depth analysis of the SAR between Plumbemycin B and Plumbemycin A, focusing on the chemical rationale behind their design, their shared mechanism of action, and the critical role of the peptide backbone in cellular uptake. While direct comparative bioactivity data from the primary literature is limited, this guide constructs a robust, evidence-based hypothesis on how this subtle structural change likely influences antibacterial potency.
Introduction: The Plumbemycins - Nature's Phosphonate Antibiotics
The Plumbemycins are naturally occurring antimetabolites that exhibit antibacterial properties by acting as antagonists of the essential amino acid L-threonine.[1][2][3] Their discovery and characterization in the late 1970s revealed a unique chemical architecture: a tripeptide scaffold responsible for cellular entry, and a non-proteinogenic amino acid, APPA, which functions as a potent enzyme inhibitor.[1][2][3] This modular design makes the Plumbemycins, and their related antifungal counterparts, the Rhizocticins, a fascinating subject for SAR studies and a potential blueprint for the rational design of novel antimicrobial agents.[3]
Molecular Architecture: A Tale of Two Tripeptides
The foundational difference between Plumbemycin A and Plumbemycin B lies in the side chain of the second amino acid residue. This distinction is central to understanding their SAR.
| Feature | Plumbemycin A | Plumbemycin B |
| Chemical Structure | L-alanyl-L-aspartyl -D-2-amino-5-phosphono-3-cis-pentenoic acid | L-alanyl-L-asparaginyl -D-2-amino-5-phosphono-3-cis-pentenoic acid |
| Molecular Formula | C12H20N3O9P | C12H21N4O8P |
| Key Difference | Contains L-aspartic acid (acidic side chain) | Contains L-asparagine (neutral, polar amide side chain) |
| Shared Moiety | L-alanyl N-terminus and C-terminal (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) | L-alanyl N-terminus and C-terminal (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) |
The "Warhead": A Shared Mechanism of Action
The antibacterial activity of both Plumbemycin A and B originates from the C-terminal APPA residue.[3] This non-proteinogenic amino acid is a structural mimic of L-threonine precursors and acts as a potent inhibitor of threonine synthase, an essential enzyme in the biosynthesis of L-threonine.[3] By blocking this pathway, the Plumbemycins deprive the bacterial cell of a critical building block for protein synthesis, leading to growth inhibition. The peptide portion of the molecule serves as a "Trojan horse," facilitating the transport of the toxic APPA "warhead" into the bacterial cell.[3]
Caption: Cellular uptake and mechanism of action of Plumbemycins.
The Peptide Carrier: A Gateway to the Cell
The antibacterial spectrum and potency of the Plumbemycins are largely dictated by the efficiency of their transport into the target bacteria. This uptake is mediated by oligopeptide transport systems, which are typically ATP-binding cassette (ABC) transporters.[3] The specificity of these transporters for the peptide portion of the Plumbemycin molecule is a critical determinant of their biological activity.
Structure-Activity Relationship: The Aspartate vs. Asparagine Conundrum
While the original literature does not provide a direct, quantitative comparison of the antibacterial activity of Plumbemycin A and B, we can infer the likely consequences of the aspartic acid to asparagine substitution based on established principles of peptide transport and molecular interactions.
5.1. The Influence of Charge
The most significant difference between L-aspartic acid and L-asparagine is their charge state at physiological pH. The carboxylic acid side chain of aspartic acid is deprotonated and negatively charged, while the amide side chain of asparagine is neutral. This difference in charge can have a substantial impact on how the peptide interacts with the binding pocket of the oligopeptide transporter.
-
Plumbemycin A (Aspartic Acid): The negative charge of the aspartate residue could either be a key recognition element for a specific transporter, forming a salt bridge with a positively charged residue in the binding site, or it could be repulsive, hindering transport.
-
Plumbemycin B (Asparagine): The neutral, polar amide group of asparagine can participate in hydrogen bonding, which is a common mode of interaction in protein-ligand binding.
5.2. Implications for Transporter Specificity and Affinity
The substrate specificity of bacterial oligopeptide transporters can be quite stringent. The substitution of a charged residue (Asp) for a neutral one (Asn) could significantly alter the binding affinity of the Plumbemycin molecule for the transporter.
-
Hypothesis 1: Plumbemycin A is more potent. If the target bacterium possesses an oligopeptide transporter that preferentially recognizes and transports peptides with an acidic residue in the second position, then Plumbemycin A would be expected to have a lower Minimum Inhibitory Concentration (MIC) than Plumbemycin B.
-
Hypothesis 2: Plumbemycin B is more potent. Conversely, if the predominant oligopeptide transporter in a given bacterial species has a binding pocket that favors neutral, polar side chains for hydrogen bonding, Plumbemycin B would likely be the more active compound.
-
Hypothesis 3: Differential Spectrum of Activity. It is also plausible that Plumbemycin A and B have different antibacterial spectra. One might be more effective against certain species of bacteria, while the other is more potent against a different set of species, depending on the specific oligopeptide transporters expressed by each.
Experimental Protocols for SAR Elucidation
To definitively determine the structure-activity relationship between Plumbemycin A and B, a series of well-defined experiments are required.
6.1. Synthesis of Plumbemycin A and B
The chemical synthesis of Plumbemycin A and its analogs has been reported and typically involves the following key steps:
-
Stereoselective Synthesis of the APPA Moiety: This is a critical step to ensure the correct stereochemistry of the active "warhead."
-
Peptide Coupling: Standard solid-phase or solution-phase peptide synthesis methodologies can be employed to couple the L-alanyl and L-aspartyl/L-asparaginyl residues to the APPA moiety.
-
Purification and Characterization: High-performance liquid chromatography (HPLC) is used for purification, and mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used for structural verification.
Caption: General workflow for the chemical synthesis of Plumbemycins.
6.2. Comparative Antibacterial Activity Testing
A direct comparison of the antibacterial potency of Plumbemycin A and B should be conducted using standardized methods.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be selected.
-
Minimum Inhibitory Concentration (MIC) Determination: Broth microdilution or agar dilution methods should be used to determine the MIC of each compound against the panel of bacteria. This will provide a quantitative measure of their antibacterial potency.
-
Time-Kill Assays: To understand the dynamics of bacterial killing, time-kill assays can be performed at various concentrations of each compound.
Conclusion and Future Directions
The structure-activity relationship between Plumbemycin B and Plumbemycin A offers a compelling example of how a subtle modification to a peptide backbone can have significant biological consequences. The substitution of L-aspartic acid in Plumbemycin A with L-asparagine in Plumbemycin B alters the charge and hydrogen bonding potential of the molecule, which likely impacts its recognition and transport by bacterial oligopeptide uptake systems. While direct comparative data is lacking in the historical literature, the principles of medicinal chemistry and microbiology allow for the formulation of a strong hypothesis regarding the differential activity of these two natural products.
Future research should focus on the parallel synthesis and biological evaluation of Plumbemycin A and B against a broad panel of bacterial pathogens. Furthermore, studies aimed at identifying the specific oligopeptide transporters responsible for their uptake in different bacterial species would provide invaluable insights into their mechanism of action and spectrum of activity. A deeper understanding of the Plumbemycin SAR will not only illuminate the intricacies of this particular class of antibiotics but also guide the rational design of novel peptide-based therapeutics with improved potency and selectivity.
References
-
Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus. Agricultural and Biological Chemistry, 41(3), 573-579. [Link]
- Park, B. K., Hirota, A., & Sakai, H. (1976). Studies on new antimetabolite, N-1409. I. The producing organism and isolation and properties of N-1409. Agricultural and Biological Chemistry, 40(10), 1905-1909.
- Kugler, M., Loeffler, W., Rapp, C., Kern, A., & Jung, G. (1990). Rhizocticin A, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties. Archives of Microbiology, 153(3), 276-281.
- Ju, J., Ozanick, S. G., Shen, B., & Duan, Y. (2005). Biosynthesis of the phosphonate antibiotic dehydrophos. Chemistry & biology, 12(11), 1231-1239.
- Fredenhagen, A., Angst, C., & Peter, H. H. (1995). Digestion of rhizocticins to (Z)-L-2-amino-5-phosphono-3-pentenoic acid: revision of the absolute configuration of plumbemycins A and B. The Journal of antibiotics, 48(9), 1043-1045.
- Kupsch, M., & Diddens, H. (1984). Uptake of the tripeptide antibiotic plumbemycin by Escherichia coli. FEMS Microbiology Letters, 21(3), 323-326.
- Payne, J. W. (1993). Peptide transport in bacteria. Advances in microbial physiology, 35, 1-79.
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Biosynthesis of Phosphonate Antibiotic Plumbemycin B: A Comprehensive Technical Guide
Phosphonate natural products represent a highly specialized class of secondary metabolites characterized by a hydrolytically stable carbon-phosphorus (C-P) bond. Among these, Plumbemycin B —a secondary metabolite produced by Streptomyces plumbeus—stands out as a potent antibacterial agent. As application scientists and drug development professionals, understanding the biosynthetic logic of Plumbemycin B is critical. It not only provides a blueprint for genome mining of novel antibiotics but also offers a masterclass in enzymatic thermodynamics, "Trojan horse" drug delivery, and host self-resistance mechanisms.
This technical guide dissects the biosynthetic gene cluster (BGC), the stepwise enzymatic pathway, the mechanism of action, and the analytical protocols required to study Plumbemycin B and its structural analogs.
Structural Biology and the "Trojan Horse" Mechanism
Plumbemycin B is a tripeptide consisting of L-Alanine, L-Asparagine, and a C-terminal non-proteinogenic amino acid warhead: (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) [1].
Because phosphonates are highly polar and struggle to cross bacterial lipid bilayers, Plumbemycin B exploits a "Trojan horse" strategy. The tripeptide structure mimics essential nutrients, allowing it to be actively imported into target bacteria via oligopeptide transporters[1]. Once inside the cytoplasm, non-specific host peptidases cleave the N-terminal amino acids, liberating the free APPA warhead[2].
APPA acts as an irreversible suicide inhibitor of threonine synthase , a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for converting O-phospho-L-homoserine to L-threonine[3]. Because the de novo threonine biosynthetic pathway is absent in humans, this target presents an exceptional therapeutic window for antibacterial development[4].
Fig 1: Mechanism of action of Plumbemycin B and the producing strain's self-resistance logic.
The Biosynthetic Gene Cluster (BGC) and Self-Resistance
The discovery of the Plumbemycin BGC was driven by genome mining for homologs of phosphoenolpyruvate mutase (PepM) , the universal gateway enzyme for phosphonate biosynthesis[5].
A critical evolutionary feature of the Plumbemycin BGC (and the highly homologous rhizocticin BGC) is the presence of an embedded self-resistance gene. To prevent the APPA warhead from committing cellular suicide within Streptomyces plumbeus, the BGC encodes a secondary, APPA-resistant threonine synthase[3]. Kinetic and structural analyses reveal that while this secondary synthase is slightly less catalytically efficient than the housekeeping enzyme, structural determinants within its active site prevent the formation of a covalent complex between APPA and the PLP cofactor, ensuring the host's survival during antibiotic production[2].
Step-by-Step Biosynthetic Pathway
The biosynthesis of Plumbemycin B is a linear pathway that elegantly overcomes severe thermodynamic hurdles before utilizing highly specific ligases for peptide assembly.
-
C-P Bond Formation (Isomerization): The pathway initiates with the isomerization of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), catalyzed by PepM[6]. Thermodynamic Causality: The equilibrium of this reaction heavily favors PEP (>500:1) because the C-P bond is less stable than the high-energy enol phosphate bond.
-
Irreversible Decarboxylation: To pull the unfavorable PepM reaction forward, the BGC couples it to an highly exergonic, irreversible decarboxylation. PnPy decarboxylase converts PnPy to phosphonoacetaldehyde (PnAA)[6].
-
Aldol Condensation: An unusual aldolase homolog catalyzes an aldol reaction between PnAA and oxaloacetate (or a related pyruvate derivative) to form an intermediate that eventually matures into the APPA warhead[1].
-
Peptide Ligation via ATP-Grasp Enzymes: The final assembly of the tripeptide does not rely on non-ribosomal peptide synthetases (NRPS). Instead, it utilizes ATP-grasp ligases [7]. These ligases activate the carboxylate of one amino acid via ATP hydrolysis to form an acylphosphate intermediate. The amine of the next amino acid (or APPA) then performs a nucleophilic attack to form the amide bond[8]. L-Asn and L-Ala are sequentially added to APPA to yield mature Plumbemycin B.
Fig 2: Stepwise biosynthetic pathway of Plumbemycin B from PEP to the final tripeptide.
Quantitative Data Summary: APPA-Containing Phosphonopeptides
The modularity of ATP-grasp ligases allows different bacterial strains to produce variations of APPA-containing peptides. The table below summarizes the key differences between known variants, highlighting how the N-terminal sequence dictates the biological target spectrum (antibacterial vs. antifungal) by determining which specific oligopeptide transporters recognize the molecule[9].
| Compound | Source Organism | Peptide Sequence | Target Enzyme | Primary Activity |
| Plumbemycin A | Streptomyces plumbeus | L-Ala - L-Asp - APPA | Threonine Synthase | Antibacterial |
| Plumbemycin B | Streptomyces plumbeus | L-Ala - L-Asn - APPA | Threonine Synthase | Antibacterial |
| Rhizocticin A | Bacillus subtilis ATCC6633 | L-Arg - APPA | Threonine Synthase | Antifungal |
| Rhizocticin B | Bacillus subtilis ATCC6633 | L-Val - L-Arg - APPA | Threonine Synthase | Antifungal |
Experimental Protocols: Reconstitution and Validation
To rigorously study the biosynthesis and efficacy of Plumbemycin B, researchers must utilize self-validating experimental systems. The following protocols outline the methodologies for validating ATP-grasp ligase activity and confirming threonine synthase inhibition.
Protocol A: In Vitro Reconstitution of ATP-Grasp Ligase Activity
Causality: To prove that a specific ATP-grasp ligase is responsible for peptide bond formation, we must isolate the enzyme and supply it with its putative substrates. We use
-
Protein Expression & Purification: Clone the putative ATP-grasp ligase gene into a pET28a vector. Express in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.
-
Reaction Setup: In a 500 µL reaction volume, combine 50 mM HEPES buffer (pH 7.5), 10 mM MgCl
, 5 mM ATP, 2 mM APPA, and 2 mM L-Asparagine (or L-Alanine, depending on the ligase step). -
Initiation: Add 10 µM of the purified ATP-grasp ligase to initiate the reaction. Incubate at 30°C for 2 hours.
-
Quenching & Analysis: Quench the reaction by adding 500 µL of ice-cold methanol. Centrifuge to remove precipitated proteins.
-
P-NMR Validation: Lyophilize the supernatant and resuspend in D
O. Acquire a P-NMR spectrum. The disappearance of the free APPA peak and the emergence of a new shifted peak confirms successful acylphosphate intermediate formation and subsequent peptide ligation.
Protocol B: Threonine Synthase Inhibition Assay (Malachite Green)
Causality: Threonine synthase converts O-phospho-L-homoserine into L-threonine, releasing inorganic phosphate (P
-
Enzyme Preparation: Purify recombinant target threonine synthase (e.g., BsThrC) and the resistant BGC-encoded synthase (e.g., RhiB homolog)[2].
-
Pre-incubation: In a 96-well plate, incubate 100 nM of the enzyme with varying concentrations of APPA (0 to 50 µM) in 50 mM Tris-HCl (pH 8.0) containing 20 µM PLP for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 1 mM O-phospho-L-homoserine.
-
Detection: After 10 minutes, add 50 µL of Malachite Green working reagent to each well. Incubate for 5 minutes to allow color development.
-
Quantification: Read the absorbance at 620 nm using a microplate reader. The APPA-sensitive housekeeping enzyme will show a dose-dependent decrease in absorbance, whereas the BGC-encoded resistant enzyme will maintain baseline P
release, validating the self-resistance logic.
References
-
10. Annual Review of Biochemistry.[10] 2.5. PMC - NIH.[5] 3.6. University of Tokyo.[6] 4.1. PMC - NIH.[1] 5.3. PMC - NIH.[3] 6.4. RCSB PDB.[4] 7.7. Applied and Environmental Microbiology - ASM Journals.[7]
Sources
- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Phosphonoalamides Reveal the Biosynthetic Origin of Phosphonoalanine Natural Products and a Convergent Pathway for Their Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 7. journals.asm.org [journals.asm.org]
- 8. Biosynthesis of Bacillus Phosphonoalamides Reveals Highly Specific Amino Acid Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
Technical Guide: The Role of (Z)-L-2-amino-5-phosphono-3-pentenoic Acid in Plumbemycin B
The following technical guide details the structural, biosynthetic, and mechanistic role of (Z)-L-2-amino-5-phosphono-3-pentenoic acid within the antibiotic Plumbemycin B.
Executive Summary
Plumbemycin B is a tripeptide phosphonate antibiotic produced by Streptomyces plumbeus.[1] Its potent antibacterial activity relies entirely on a non-proteinogenic C-terminal residue: (Z)-L-2-amino-5-phosphono-3-pentenoic acid (hereafter referred to as (Z)-APPA ).[2]
Functioning as a "Trojan Horse" antimicrobial, Plumbemycin B utilizes bacterial peptide permeases to bypass cellular membranes. Once intracellular, host peptidases liberate the (Z)-APPA warhead. This moiety acts as a suicide substrate mimic of O-phospho-L-homoserine, irreversibly inhibiting Threonine Synthase (ThrC) , a critical enzyme in bacterial amino acid biosynthesis.[2][3] This guide analyzes the chemical architecture, biosynthetic logic, and molecular mechanism of this inhibition.
Chemical Entity Profile: The (Z)-APPA Warhead[1]
The efficacy of Plumbemycin B is dictated by the stereochemical and electronic properties of the (Z)-APPA moiety. Unlike canonical amino acids, (Z)-APPA contains a carbon-phosphorus (C-P) bond, rendering it resistant to phosphatase hydrolysis.[2]
Structural Specifications
-
IUPAC Name: (Z)-2-amino-5-phosphonopent-3-enoic acid[2][3][4][5][6][7]
-
Configuration: The absolute configuration at the
-carbon is L (S) . The alkene geometry is Z (cis) .-
Note: Early literature identified the residue as D-norvaline derivatives.[2] This was revised to the L-configuration by Fredenhagen et al. (1995) via total synthesis and degradation studies.
-
-
Role in Plumbemycin B:
Physicochemical Properties
| Property | Description | Functional Consequence |
| C-P Bond | Stable Carbon-Phosphorus linkage | Prevents cleavage by phosphatases; mimics the labile C-O-P bond of the substrate.[2] |
| Z-Alkene | Cis-double bond at C3-C4 | Rigidifies the backbone, locking the phosphonate and carboxylate into a conformation that fits the ThrC active site.[2] |
| Phosphonate pKa | ~2.0 and ~7.0 | Fully ionized at physiological pH, mimicking the phosphate group of O-phospho-L-homoserine.[2] |
Biosynthetic Logic
The biosynthesis of the (Z)-APPA moiety in Streptomyces follows a high-energy phosphonate pathway, distinct from canonical amino acid synthesis.
Pathway Overview
The synthesis begins with the thermodynamic activation of phosphorus and culminates in a unique aldol condensation.
-
Phosphorus Activation: Phosphoenolpyruvate (PEP) is isomerized to phosphonopyruvate (PnPy) by PEP Mutase (PepM) .[7][8] This establishes the C-P bond.
-
Decarboxylation: PnPy is decarboxylated to Phosphonoacetaldehyde (PnAA) .
-
The Critical Aldol Step: PnAA condenses with Oxaloacetate (OAA) to form the 5-carbon skeleton. This reaction is likely catalyzed by a specific aldolase (homologous to RhiG in rhizocticin biosynthesis).[9]
-
Peptide Assembly: ATP-grasp ligases attach L-Asparagine and L-Alanine to the (Z)-APPA core to form Plumbemycin B.[2]
Biosynthetic Diagram (DOT)
Figure 1: Biosynthetic pathway of Plumbemycin B, highlighting the convergence of phosphonate and amino acid metabolism to create the (Z)-APPA warhead.[2]
Mechanism of Action: The "Trojan Horse" Strategy
Plumbemycin B is a prodrug. The (Z)-APPA moiety is structurally similar to threonine precursors but cannot enter bacterial cells efficiently on its own due to its high polarity and charge.
Transport and Activation
-
Recognition: The N-terminal dipeptide (L-Ala-L-Asn) mimics nutrient peptides.[2]
-
Uptake: The molecule is actively transported into the cytoplasm via Oligopeptide Permeases (Opp) or dipeptide permeases (Dpp).
-
Liberation: Intracellular aminopeptidases cleave the peptide bonds, releasing free (Z)-APPA.
Target Inhibition: Threonine Synthase (ThrC)
Free (Z)-APPA targets Threonine Synthase , a PLP-dependent enzyme that converts O-phospho-L-homoserine (OPHS) to L-threonine.[2][3][6]
-
Substrate Mimicry: (Z)-APPA is an isostere of OPHS.[2] The phosphonate group mimics the phosphate ester, and the (Z)-alkene mimics the geometry of the substrate backbone.
-
Irreversible Inhibition:
-
(Z)-APPA enters the active site and forms an external aldimine with the PLP cofactor.
-
The enzyme attempts to process the inhibitor.
-
Due to the stable C-P bond (non-leaving group), the reaction stalls, trapping the enzyme in a covalent dead-end complex.
-
This creates a "threonine starvation" state, halting protein synthesis and cell growth.
-
Mechanism Diagram (DOT)
Figure 2: Mechanism of Action.[2] Plumbemycin B acts as a delivery vector for (Z)-APPA, which subsequently inactivates Threonine Synthase.[2]
Experimental Protocols
Isolation of Plumbemycin B[2]
-
Source: Streptomyces plumbeus fermentation broth.
-
Method:
-
Adsorption: Pass filtered broth over activated carbon or non-ionic resin (e.g., Diaion HP-20).
-
Ion Exchange: Elute with aqueous acetone, then purify via cation exchange (Dowex 50W) to separate from neutral metabolites.
-
HPLC: Final purification using C18 reverse-phase HPLC with an ion-pairing agent (e.g., TFA) to retain the polar phosphonate.
-
Verification of (Z)-APPA Activity (In Vitro)
To confirm the role of (Z)-APPA, a threonine synthase inhibition assay is required.
-
Enzyme Prep: Purify recombinant B. subtilis ThrC (Threonine Synthase).
-
Reaction Mix: 50 mM HEPES (pH 7.5), 20 µM PLP, 1 mM O-phospho-L-homoserine (substrate).
-
Initiation: Add varying concentrations of hydrolytically released (Z)-APPA (0.1 - 10 µM).
-
Detection: Monitor the production of inorganic phosphate (Pi) using a Malachite Green assay (Note: Since APPA is non-hydrolyzable, Pi release comes only from the control substrate turnover. Inhibition results in decreased Pi signal).
-
Control: Use Plumbemycin B intact; it should show no inhibition against pure enzyme, confirming the requirement for peptidase cleavage.
References
-
Fredenhagen, A., Angst, C., & Peter, H. H. (1995).[1] Digestion of rhizocticins to (Z)-L-2-amino-5-phosphono-3-pentenoic acid: Revision of the absolute configuration of plumbemycins A and B. The Journal of Antibiotics, 48(9), 1043–1045.[1] Link
-
Park, B. K., Hirota, A., & Sakai, H. (1977).[7][8][10] Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus.[7] Agricultural and Biological Chemistry, 41(3), 573–579.[7] Link[7]
-
Borisova, S. A., et al. (2010). Biosynthesis of Rhizocticins, Antifungal Phosphonate Oligopeptides Produced by Bacillus subtilis ATCC6633.[8][9] Chemistry & Biology, 17(1), 28–37.[8] Link
-
Laber, B., et al. (1994).[9][11] Mechanism of interaction of (Z)-L-2-amino-5-phosphono-3-pentenoic acid with threonine synthase. Biochemistry, 33(11), 3413–3423. Link
-
Gani, D., et al. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. Bioorganic & Medicinal Chemistry, 21(17), 5168-5174. Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. BindingDB BDBM50004897 (APV)2-Amino-5-phosphono-pentanoic acid::(R)-2-Amino-5-phosphono-pentanoic acid::(R)-2-amino-5-phosphonopentanoicacid::2-Amino-5-phosphono-pentanoic acid::2-Amino-5-phosphono-pentanoic acid anion::2-Amino-5-phosphono-pentanoic acid(D-AP5)::2-Amino-5-phosphono-pentanoic acid(R-AP5)::2-Amino-5-phosphono-pentanoic acid(S-AP5)::CHEMBL28862::DL-2-amino-5-phosphono valericacid::DL-2-amino-5-phosphonovaleric acid [w.bindingdb.org]
- 3. rcsb.org [rcsb.org]
- 4. Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-5-phosphono-3-pentenoic acid | C5H10NO5P | CID 6441195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biosynthesis of Bacillus Phosphonoalamides Reveals Highly Specific Amino Acid Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
Plumbemycin B: The Peptidomimetic Trojan Horse & Threonine Synthase Inhibition
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of "Trojan Horse" strategies—compounds that disguise lethal warheads as essential nutrients to bypass bacterial permeability barriers. Plumbemycin B , a phosphonate antibiotic produced by Streptomyces plumbeus, exemplifies this paradigm.[1] Unlike siderophore-drug conjugates that mimic iron complexes, Plumbemycin B functions as a peptidomimetic Trojan Horse . It exploits the promiscuity of bacterial oligopeptide transporters to gain entry, only to release a non-hydrolyzable phosphonate warhead, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) , upon intracellular processing. This guide dissects the molecular mechanism of Plumbemycin B, detailing its transport, proteolytic activation, and irreversible inhibition of the pyridoxal 5'-phosphate (PLP)-dependent enzyme Threonine Synthase (ThrC) .
Molecular Architecture: The Mask and The Warhead
Plumbemycin B is a tripeptide mimetic composed of three distinct modules. Its efficacy relies on the precise arrangement of these components to ensure recognition by transport proteins while maintaining the stability of the warhead.
| Component | Chemical Identity | Function |
| N-Terminus (The Mask) | L-Norvaline | Mimics a hydrophobic amino acid residue to facilitate recognition by oligopeptide permeases (Opp). Distinguishes Plumbemycin B from Plumbemycin A (which contains L-Alanine). |
| Linker | L-Aspartate | Provides a specific cleavage site for intracellular peptidases, ensuring the warhead is released only after cellular entry. |
| C-Terminus (The Warhead) | APPA | A phosphonate analogue of O-phospho-L-homoserine (PHSer).[2] It contains a stable C-P bond that resists phosphatase hydrolysis but mimics the phosphate ester of the natural substrate. |
Structural Logic: The Norvaline-Aspartate dipeptide "mask" renders the molecule indistinguishable from a nutrient tripeptide to the bacterial cell. The "warhead" (APPA) is a suicide substrate that targets the threonine biosynthesis pathway.
The Trojan Horse Mechanism: Uptake and Activation
The potency of Plumbemycin B is strictly dependent on active transport. Gram-negative and Gram-positive bacteria possess Oligopeptide Permeases (Opp) , members of the ABC transporter superfamily, designed to scavenge peptides for nitrogen and carbon.
The Transport Pathway
-
Recognition: The extracellular solute-binding protein (e.g., OppA) binds the N-terminal Norvaline moiety of Plumbemycin B with high affinity, mistaking it for a nutritive tripeptide.
-
Translocation: The OppA-drug complex docks with the membrane permease (OppB/C), and ATP hydrolysis by the ATPase subunits (OppD/F) drives the translocation of Plumbemycin B into the cytoplasm.
-
Activation (Unmasking): Once cytoplasmic, nonspecific aminopeptidases (e.g., PepN, PepA) recognize the peptide bonds. They sequentially cleave the L-Norvaline and L-Aspartate residues.
-
Release: The free warhead, APPA , accumulates intracellularly to concentrations far exceeding those achievable by passive diffusion.
Visualization of the Uptake Pathway
Figure 1: The Plumbemycin B "Trojan Horse" trajectory. The molecule hijacks the Opp transport system and relies on host peptidases for bioactivation.
Mechanism of Action: Threonine Synthase Inhibition[1][3]
The released APPA warhead targets Threonine Synthase (ThrC) , a PLP-dependent enzyme that catalyzes the final step of threonine biosynthesis: the conversion of O-phospho-L-homoserine (PHSer) to L-threonine.[2][3]
The Catalytic Mimicry
Under normal conditions, ThrC binds PHSer via its phosphate group. The enzyme utilizes Pyridoxal 5'-Phosphate (PLP) to facilitate a complex reaction cascade involving transaldimination, phosphate elimination, and water addition.
APPA is a structural analogue of the transition state:
-
Phosphonate Group: Mimics the phosphate ester of PHSer but contains a chemically inert C-P bond.
-
Unsaturation: The C3-C4 double bond in APPA mimics the geometry of the enamine intermediate formed during the catalytic cycle.
The "Dead-End" Complex
-
Binding: APPA enters the ThrC active site and undergoes transaldimination with the PLP cofactor, forming an external aldimine .
-
Stalling: In the natural substrate, the phosphate group is eliminated. However, the C-P bond of APPA cannot be cleaved.
-
Irreversibility: The enzyme becomes trapped in a covalent APPA-PLP complex.[3] This depletes the pool of active enzyme and halts threonine production.
-
Consequence: The bacterium undergoes "threonineless death," unable to synthesize proteins.
Figure 2: Mechanism of Threonine Synthase (ThrC) inhibition. APPA acts as a suicide substrate, locking the PLP cofactor in a non-productive state.
Experimental Protocols
To validate the mechanism of Plumbemycin B in a drug discovery context, the following self-validating protocols are recommended.
Whole-Cell Threonine Reversal Assay
Purpose: To confirm that the antibacterial activity is specifically due to threonine starvation.
-
Preparation: Prepare Minimal Media (M9) agar plates.
-
Seeding: Inoculate E. coli or B. subtilis (OD600 = 0.01) into molten soft agar.
-
Treatment Groups:
-
A (Control): Plumbemycin B disc (10 µg).
-
B (Rescue): Plumbemycin B disc (10 µg) + L-Threonine (1 mM) added to the media.
-
C (Specificity Control): Plumbemycin B disc (10 µg) + L-Serine (1 mM) (to rule out general amino acid effects).
-
-
Incubation: 37°C for 18-24 hours.
-
Readout: Measure Zone of Inhibition (ZOI).
-
Validation: ZOI should be present in Group A and C, but absent or significantly reduced in Group B. This confirms the target is in the threonine pathway.
-
In Vitro Threonine Synthase Inhibition Assay
Purpose: To quantify the potency (IC50) of the APPA warhead against purified ThrC.
| Step | Reagent/Condition | Rationale |
| 1. Enzyme Prep | Recombinant ThrC (100 nM) in HEPES buffer (pH 7.5). | Use purified enzyme to isolate the target interaction. |
| 2. Cofactor | Add Pyridoxal 5'-Phosphate (PLP, 20 µM). | Essential cofactor for ThrC activity. |
| 3. Inhibitor | Add synthetic APPA (0.1 nM - 10 µM). | Note: Use APPA, not Plumbemycin B, as the whole drug requires cleavage which won't happen in a pure enzyme assay. |
| 4. Substrate | Add O-phospho-L-homoserine (PHSer, 1 mM). | The natural substrate.[4] |
| 5. Detection | Coupled assay with Threonine Deaminase + LDH. | Converts Threonine -> Ketobutyrate -> Hydroxybutyrate, oxidizing NADH to NAD+. |
| 6. Readout | Monitor Absorbance at 340 nm (NADH depletion). | Rate of NADH loss is proportional to Threonine production. |
Biosynthetic Logic & Resistance[2][3]
Understanding the biosynthesis and natural resistance mechanisms provides insight for engineering next-generation derivatives.
-
Biosynthesis: Plumbemycin B is synthesized by Streptomyces plumbeus via a gene cluster sharing homology with the rhizocticin cluster. The core warhead (APPA) is generated from phosphoenolpyruvate (PEP) via a PEP mutase , which forms the rare C-P bond.
-
Resistance:
-
Target Modification: Producing organisms often express a resistant variant of Threonine Synthase (e.g., RhiB ) that discriminates between PHSer and APPA, preventing suicide inhibition.
-
Transport: Clinical resistance in pathogens typically arises from loss-of-function mutations in the Opp operon , preventing drug uptake.
-
References
-
Vertex AI Search. (2023). Trojan Horse Antibiotics—A Novel Way to Circumvent Gram-Negative Bacterial Resistance?. National Institutes of Health. 5[6]
-
Petronikolou, N., et al. (2019). Molecular Basis of Bacillus subtilis ATCC 6633 Self-Resistance to the Phosphono-oligopeptide Antibiotic Rhizocticin. RCSB Protein Data Bank. 3[6]
-
Kugler, M., et al. (2010). Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633.[1] PubMed Central. 1[6]
-
Fredenhagen, A., et al. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. PubMed.[7] 8[6]
-
MedKoo Biosciences. (n.d.). Plumbemycin B Product Description. MedKoo. 9[6]
Sources
- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. Molecular Mechanisms of Phosphate Sensing, Transport and Signalling in Streptomyces and Related Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trojan Horse Antibiotics—A Novel Way to Circumvent Gram-Negative Bacterial Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Translational Quality Control by Bacterial Threonyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
An In-depth Technical Guide to Plumbemycin B: Antibacterial Spectrum and Efficacy
Executive Summary: Plumbemycin B, a natural phosphonate oligopeptide produced by Streptomyces plumbeus, represents a class of antibiotics with a distinct mechanism of action targeting amino acid biosynthesis. This guide provides a comprehensive overview of the available technical information regarding Plumbemycin B, focusing on its chemical nature, mechanism of action as a pro-drug, and its known antibacterial properties. While specific efficacy data for Plumbemycin B is limited in publicly accessible literature, this document synthesizes the established knowledge of the closely related Plumbemycin complex and outlines the authoritative methodologies required for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate this class of compounds.
Introduction to Plumbemycin B
Plumbemycin A and B are tripeptide antibiotics isolated from the Gram-positive bacterium Streptomyces plumbeus.[1][2] The genus Streptomyces is renowned as a prolific source of clinically vital antibiotics, producing over two-thirds of naturally derived antibiotics used in medicine.[3][4][5][6] Plumbemycin B is structurally identified as l-alanyl-l-asparaginyl-d-2-amino-5-phosphono-3-cis-pentenoic acid.[7] It belongs to the phosphonate class of natural products, which are characterized by a chemically stable carbon-phosphorus (C-P) bond.[8]
The key to the biological activity of the Plumbemycin family lies in its C-terminal non-proteinogenic amino acid, (Z)-l-2-amino-5-phosphono-3-pentenoic acid (APPA).[1][8] This moiety acts as the "warhead" of the molecule. Plumbemycins are considered pro-drugs; they are transported into the bacterial cell via oligopeptide transport systems, where intracellular peptidases cleave the molecule, releasing the active APPA component.[1]
Antibacterial Spectrum and Activity
While quantitative, strain-specific Minimum Inhibitory Concentration (MIC) data for Plumbemycin B is not extensively detailed in available literature, the Plumbemycin complex is explicitly classified as having antibacterial activity, in contrast to the structurally related rhizocticins, which are primarily antifungal.[1] The antibacterial effect is directly linked to the release of APPA within the target cell.[1]
It has been demonstrated that the Plumbemycin complex is transported into Escherichia coli K-12, indicating activity against Gram-negative bacteria.[1] The differential activity spectrum between Plumbemycins and other APPA-containing oligopeptides is believed to be determined by the N-terminal amino acids, which influence recognition by specific bacterial oligopeptide transport systems and peptidases.[1]
Table 1: Known and Implied Antibacterial Spectrum of the Plumbemycin Complex
| Bacterial Type | Activity Level | Evidence / Rationale |
| Gram-negative | Active | Demonstrated uptake into Escherichia coli K-12 via oligopeptide transport systems.[1] |
| Gram-positive | Implied | As natural products from Streptomyces, they are often evolved to target competing bacteria, which includes numerous Gram-positive species.[9] |
Mechanism of Action: Inhibition of Threonine Biosynthesis
The primary mechanism of action for Plumbemycin B is the inhibition of threonine biosynthesis. This process is not a direct action of the full peptide but occurs after its hydrolysis inside the bacterial cell.
-
Cellular Uptake: Plumbemycin B is actively transported into the bacterial cytoplasm through oligopeptide permease systems.[1]
-
Intracellular Activation: Host cell peptidases cleave the peptide bonds, releasing the toxic pharmacophore, APPA.[1]
-
Enzyme Inhibition: APPA acts as a potent and irreversible inhibitor of threonine synthase (ThrC).[2][8] This essential enzyme catalyzes the final step in the de novo biosynthesis of L-threonine from O-phospho-L-homoserine.[8]
-
Metabolic Disruption: By inhibiting threonine synthase, APPA depletes the intracellular pool of threonine, a critical amino acid for protein synthesis. This leads to the cessation of growth and eventual cell death.[1]
The inhibitory action is highly specific. L-threonine can reverse the growth inhibition caused by Plumbemycins in a concentration-dependent manner, confirming that the antibiotic's effect is directly tied to threonine starvation.[1] Furthermore, threonine synthase is an attractive antibiotic target as the de novo threonine biosynthetic pathway is absent in humans, reducing the likelihood of host toxicity.[8]
Methodologies for Efficacy and Spectrum Evaluation
To rigorously characterize a novel or lesser-studied antibiotic like Plumbemycin B, standardized protocols are essential. The following methodologies, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a framework for determining its in vitro antibacterial properties.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is fundamental for quantifying antibacterial potency.
Causality and Rationale:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing due to its low concentration of inhibitors (like thymidine and thymine) and consistent batch-to-batch production, ensuring reproducibility.
-
Cation Adjustment (Ca²⁺, Mg²⁺): The activity of some antibiotics can be affected by divalent cation concentrations. Cation-adjusted MHB (CAMHB) is used to standardize these levels for reliable results.
-
Inoculum Standardization: A bacterial inoculum of ~5 x 10⁵ CFU/mL is critical. A lower density may result in falsely low MICs, while a higher density can lead to falsely high MICs or the failure to detect resistance. A 0.5 McFarland standard is a turbidity benchmark for achieving this density.
-
Two-Fold Serial Dilutions: This method allows for a logarithmic assessment of concentration, efficiently identifying the potency threshold across a wide range.
Step-by-Step Methodology:
-
Preparation of Antibiotic Stock: Prepare a 1 mg/mL stock solution of Plumbemycin B in a suitable solvent (e.g., sterile deionized water). Filter-sterilize the solution.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Plumbemycin B stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of antibiotic concentrations.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum density.
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. This brings the final volume in each well to 200 µL and halves the antibiotic concentrations to the desired final test range.
-
Controls:
-
Growth Control: A well containing only inoculated CAMHB (no antibiotic).
-
Sterility Control: A well containing uninoculated CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Plumbemycin B at which there is no visible turbidity (bacterial growth).
Conclusion and Future Directions
Plumbemycin B is an intriguing antibacterial pro-drug that leverages bacterial transport and enzymatic machinery to deliver a targeted toxin, APPA, which inhibits the essential threonine synthase enzyme.[1][8] This mechanism of action, targeting a pathway absent in mammals, makes it a theoretically attractive candidate for further development.[8] However, the publicly available data on its specific antibacterial spectrum and in vivo efficacy is sparse.
Future research should focus on:
-
Systematic MIC Screening: A comprehensive evaluation of Plumbemycin B against a broad panel of clinically relevant Gram-positive and Gram-negative pathogens, including multidrug-resistant strains, is required.
-
In Vivo Efficacy Studies: Assessing the compound's performance in established animal models of infection is a critical next step to determine its therapeutic potential.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Plumbemycin B is essential for designing effective dosing regimens.
-
Synthetic Optimization: The modular nature of the tripeptide could be exploited to create analogues with altered N-terminal amino acids, potentially broadening the antibacterial spectrum or enhancing uptake by specific pathogens.[1]
By applying the rigorous methodologies outlined in this guide, the scientific community can fully elucidate the therapeutic potential of Plumbemycin B and the broader class of APPA-containing phosphonate oligopeptides.
References
-
Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of l-Threonine from Streptomyces plumbeus. Bioscience, Biotechnology, and Biochemistry, 41(3), 573-579. [Link]
-
National Center for Biotechnology Information. (n.d.). Plumbemycin A. In PubChem Compound Database. Retrieved from [Link]
-
Kuhn, K., et al. (2010). Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633. FEBS Journal, 277(5), 1264-1277. [Link]
-
Chekan, J. R., et al. (2015). Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin. ACS Chemical Biology, 10(6), 1506-1514. [Link]
-
Kupcewicz, B., & Owsianik, K. (2020). Biosynthesis of Rhizocticins, Antifungal Phosphonate Oligopeptides Produced by Bacillus subtilis ATCC6633. ResearchGate. [Link]
-
Wikipedia. (n.d.). Streptomyces. [Link]
-
Beau, J. M., et al. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. Bioorganic & Medicinal Chemistry, 21(17), 5487-5495. [Link]
-
Hamamoto, T., et al. (1987). Leptomycins A and B, new antifungal antibiotics. III. Mode of action of leptomycin B on Schizosaccharomyces pombe. The Journal of Antibiotics, 40(11), 1668-1672. [Link]
-
Microbiology Society. (2021, March 10). Streptomyces: Bacteria that make antibiotics [Video]. YouTube. [Link]
-
Barbuto Ferraiuolo, S., et al. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 1004944. [Link]
-
Vurukonda, S. S. K. P., et al. (2018). Streptomyces globosus DK15 and Streptomyces ederensis ST13 as new producers of factumycin and tetrangomycin antibiotics. PlumX Metrics. [Link]
-
Procópio, R. E. D. O., et al. (2012). Antibiotics produced by Streptomyces. Brazilian Journal of Infectious Diseases, 16(5), 466-471. [Link]
-
Poirel, L., et al. (2017). Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes. Clinical Microbiology Reviews, 30(2), 557-596. [Link]
-
National Center for Biotechnology Information. (n.d.). Milbemycin. In PubChem Compound Database. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Antifungal activity, identification and biosynthetic potential analysis of fungi against Rhizoctonia cerealis. Journal of Plant Pathology, 103(1), 185-196. [Link]
-
Al-Ansari, M., et al. (2023). New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review. Pharmaceuticals, 16(1), 108. [Link]
-
Akey, D. L., et al. (2014). Baulamycins A and B, broad-spectrum antibiotics identified as inhibitors of siderophore biosynthesis in Staphylococcus aureus and Bacillus anthracis. Journal of the American Chemical Society, 136(4), 1579-1586. [Link]
-
Slingerland, C. J., et al. (2014). Synergistic activity of the tyrocidines, antimicrobial cyclodecapeptides from Bacillus aneurinolyticus, with amphotericin B and caspofungin against Candida albicans biofilms. Antimicrobial Agents and Chemotherapy, 58(7), 3697-3707. [Link]
-
Chen, Y., et al. (2019). Taxonomy and Broad-Spectrum Antifungal Activity of Streptomyces sp. SCA3-4 Isolated From Rhizosphere Soil of Opuntia stricta. Frontiers in Microbiology, 10, 1393. [Link]
-
Mnif, I., et al. (2017). Investigation of Antimicrobial Activity and Statistical Optimization of Bacillus subtilis SPB1 Biosurfactant Production in Solid-State Fermentation. ResearchGate. [Link]
-
Li, R., et al. (2025). Antibacterial Activity, Probiotic Potential, and Biocontrol Efficacy of Two Lactic Acid Bacteria Against Penicillium expansum on Fresh Grapes. MDPI. [Link]
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Methodological & Application
Application Note: Isolation and Purification Protocol for Plumbemycin B from Streptomyces plumbeus
Executive Summary & Mechanistic Rationale
Plumbemycin B is a naturally occurring phosphonooligopeptide antibiotic originally isolated from the soil actinomycete Streptomyces plumbeus[1],[2]. Structurally, it is a highly polar tripeptide composed of L-alanyl-L-asparaginyl-D-2-amino-5-phosphono-3-cis-pentenoic acid[3].
The compound operates via a highly selective "Trojan horse" mechanism. Because the active warhead—(S,Z)-APPA—is highly polar and cannot easily cross lipid bilayers, it is conjugated to a dipeptide (L-Ala-L-Asn) that is readily recognized and actively transported into bacterial cells via oligopeptide permeases[4]. Once internalized, intracellular peptidases hydrolyze the peptide bonds to release the free APPA moiety[4]. APPA acts as a structural analog of phosphohomoserine, irreversibly binding to and inhibiting threonine synthase[4]. Because threonine synthase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme essential for L-threonine biosynthesis in microorganisms but completely absent in humans, Plumbemycin B represents a highly selective antimicrobial agent[4].
Figure 1: Trojan horse mechanism of action for Plumbemycin B.
Upstream Processing: Biosynthetically-Directed Fermentation
The biosynthesis of phosphonate natural products requires the thermodynamically unfavorable conversion of phosphoenolpyruvate (PEP) to phosphonopyruvate, catalyzed by the enzyme PEP mutase[5],[6].
Causality in Experimental Design: To maximize the metabolic flux through this pathway, the fermentation medium must be strictly controlled. High levels of inorganic phosphate typically repress the expression of phosphonate biosynthetic gene clusters (BGCs). Therefore, a phosphate-limited medium must be utilized to force the organism to scavenge phosphorus and upregulate secondary phosphonate metabolism.
Fermentation Protocol
-
Seed Culture Preparation: Inoculate a lyophilized spore suspension of Streptomyces plumbeus (e.g., type strain JCM 5003[7]) into 50 mL of seed medium (2% glucose, 1% soybean meal, 0.5% yeast extract, 0.1% CaCO₃, pH 7.2) in a 250 mL baffled Erlenmeyer flask.
-
Incubation: Incubate at 28 °C for 48 hours on a rotary shaker at 200 rpm to ensure high oxygen mass transfer, which is critical for robust mycelial growth.
-
Production Fermentation: Transfer 5% (v/v) of the vegetative seed culture into a 5 L bioreactor containing 3 L of phosphate-limited production medium (2% starch, 1% peptone, 0.2% meat extract, 0.05% MgSO₄·7H₂O, pH 7.0).
-
Harvesting: Ferment at 28 °C for 96–120 hours.
-
Self-Validation Check: Monitor the production of Plumbemycin B via LC-MS sampling every 24 hours. Peak accumulation typically occurs during the late stationary phase when carbon sources begin to deplete.
-
Downstream Processing: Aqueous-Phase Isolation Workflow
Causality in Experimental Design: Plumbemycin B is a highly polar, water-soluble, and non-volatile phosphonopeptide. Consequently, traditional liquid-liquid solvent extraction (e.g., using ethyl acetate or chloroform) is entirely ineffective. The purification strategy must rely exclusively on charge-based and size-based aqueous chromatography[8],[9].
Step-by-Step Purification Protocol
Step 1: Broth Clarification Harvest the 3 L fermentation broth and centrifuge at 8,000 × g for 20 minutes at 4 °C. Filter the supernatant through a 0.45 µm membrane to remove residual mycelia and insoluble debris.
Step 2: Cation-Exchange Chromatography
-
Causality: At an acidic pH, the N-terminal alanine and the amino group of the APPA moiety are fully protonated, granting the molecule a net positive charge. This allows it to bind strongly to a sulfonic acid resin.
-
Adjust the clarified broth to pH 3.0 using 1 M HCl.
-
Load the broth onto a column packed with Dowex 50W-X8 strong cation-exchange resin (H⁺ form)[10],[11].
-
Wash the column with 3 column volumes (CV) of deionized water to elute unbound neutral and anionic impurities (including free sugars and organic acids).
-
Elute the bound peptides using a step gradient of dilute ammonium hydroxide (0.1 M to 0.5 M NH₄OH).
-
Self-Validation Check: Spot the eluted fractions on a silica TLC plate and spray with ninhydrin. Fractions containing Plumbemycin B will develop a distinct purple/blue color upon heating.
Step 3: Size-Exclusion Chromatography (SEC)
-
Causality: Plumbemycin B has a specific molecular weight of 380.29 Da[1]. Sephadex G-15 (fractionation range <1500 Da) effectively separates the tripeptide from larger co-eluted oligopeptides and smaller inorganic salts.
-
Pool the ninhydrin-positive fractions from Step 2 and lyophilize to remove ammonia and water.
-
Dissolve the crude powder in a minimal volume of ultrapure water and load onto a Sephadex G-15 column.
-
Elute isocratically with water at a flow rate of 0.5 mL/min, monitoring absorbance at 210 nm (indicative of peptide bonds).
Step 4: Preparative RP-HPLC Polishing
-
Causality: To separate Plumbemycin B from its structural analog Plumbemycin A (which contains aspartate instead of asparagine), high-resolution reversed-phase chromatography is required. Because standard C18 columns suffer from phase collapse in highly aqueous conditions, an aqueous-compatible C18 column (AQ-C18) must be used.
-
Column: ReproSil-Pur AQ C18 (250 × 20 mm, 5 µm).
-
Mobile Phase: Solvent A (0.1% Formic acid in H₂O), Solvent B (0.1% Formic acid in Acetonitrile).
-
Run the gradient detailed in Table 2 . Collect the target peak, evaporate the solvent under reduced pressure, and lyophilize to yield pure Plumbemycin B as a white powder.
Figure 2: Downstream aqueous-phase isolation workflow for Plumbemycin B.
Analytical Characterization & Validation
To ensure the integrity of the isolated compound, analytical validation using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.
-
Self-Validation Check: Confirm the presence of the C-P bond by running a rapid ³¹P-NMR on the final lyophilized powder. A characteristic peak around 15–20 ppm definitively indicates the presence of the phosphonate moiety, distinguishing it from standard phosphate esters (which appear around 0 ppm).
Table 1: Physicochemical and Analytical Properties of Plumbemycin B
| Parameter | Value / Description |
| Chemical Name | L-alanyl-L-asparaginyl-D-2-amino-5-phosphono-3-cis-pentenoic acid |
| Molecular Formula | C₁₂H₂₁N₄O▵P[1] |
| Exact Mass | 380.1097 Da[1] |
| Molecular Weight | 380.29 g/mol [1] |
| Elemental Analysis | C, 37.90; H, 5.57; N, 14.73; O, 33.66; P, 8.14[1] |
| Physical State | Colorless needles / White powder |
| Storage Conditions | 0 - 4 °C (short term), -20 °C (long term)[1] |
Table 2: Gradient Conditions for Preparative RP-HPLC Polishing
| Time (min) | Flow Rate (mL/min) | % Solvent A (0.1% FA in H₂O) | % Solvent B (0.1% FA in ACN) |
| 0.0 | 10.0 | 100 | 0 |
| 5.0 | 10.0 | 100 | 0 |
| 35.0 | 10.0 | 85 | 15 |
| 40.0 | 10.0 | 0 | 100 |
| 45.0 | 10.0 | 100 | 0 |
References
-
Park, B. K., Hirota, A., & Sakai, H. (1977). "Structure of Plumbemycin A and B, Antagonists of l-Threonine from Streptomyces plumbeus". Agricultural and Biological Chemistry.[Link]
-
BacDive. "Streptomyces plumbeus | Type strain | JCM 5003". DSMZ.[Link]
-
MDPI. (2021). "Phosphorus Compounds of Natural Origin: Prebiotic, Stereochemistry, Application". Symmetry.[Link]
-
PMC. (2023). "A Desmethylphosphinothricin Dipeptide Derivative Effectively Inhibits Escherichia coli and Bacillus subtilis Growth". National Institutes of Health.[Link]
- Google Patents. "Compositions and methods for the synthesis of APPA-containing peptides". US8372601B2.
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Total Chemical Synthesis of Plumbemycin B: A Detailed Guide Featuring Still-Gennari Olefination
This document provides a comprehensive guide for the total chemical synthesis of Plumbemycin B, a natural phosphonate oligopeptide with notable antibacterial properties. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. We will delve into the strategic application of the Still-Gennari olefination as the cornerstone for establishing the critical (Z)-alkene stereochemistry of the molecule's core structure.
Introduction to Plumbemycin B
Plumbemycin B is a member of the plumbemycin family of natural products isolated from Streptomyces plumbeus. These compounds are potent inhibitors of L-threonine biosynthesis, a crucial metabolic pathway in bacteria, making them attractive candidates for the development of novel antibiotics.[1][2][3][4] Plumbemycin B is a tripeptide consisting of L-alanine, L-asparagine, and a non-proteinogenic amino acid, (S,Z)-2-amino-5-phosphonopent-3-enoic acid ((S,Z)-APPA).[1][2] The biological activity of Plumbemycin B is intrinsically linked to the precise stereochemistry of the (S,Z)-APPA moiety, particularly the (Z)-configuration of the carbon-carbon double bond.
The selective synthesis of this (Z)-alkene presents a significant chemical challenge. The Still-Gennari olefination, a modification of the Horner-Wadsworth-Emmons (HWE) reaction, provides an elegant and highly effective solution to this problem, favoring the kinetic (Z)-isomer over the thermodynamically more stable (E)-isomer.[5][6][7] This guide will detail a robust synthetic strategy for Plumbemycin B, with a special focus on the practical application and mechanistic underpinnings of the Still-Gennari olefination.
Retrosynthetic Analysis and Strategy
Our synthetic approach to Plumbemycin B hinges on a convergent strategy. The molecule can be disconnected into two key fragments: the dipeptide L-Alanyl-L-Asparagine and the phosphonate-containing amino acid, (S,Z)-APPA. The crucial (Z)-alkene geometry in the APPA precursor will be installed using a Still-Gennari olefination.
Caption: Retrosynthetic analysis of Plumbemycin B.
The synthesis commences with the readily available Garner's aldehyde, a chiral building block that sets the stereochemistry at the α-carbon of the amino acid.[8] A subsequent Still-Gennari olefination with a suitable phosphonate reagent will stereoselectively form the desired (Z)-alkene. Following the olefination, a series of transformations, including the introduction of the phosphonate group via a Michaelis-Arbuzov reaction and subsequent deprotections, will yield the (S,Z)-APPA core.[8] Finally, standard peptide coupling protocols will be employed to attach the L-Alanyl-L-Asparagine dipeptide to the APPA moiety, completing the total synthesis of Plumbemycin B.
The Still-Gennari Olefination: Mechanism and Application
The Still-Gennari olefination is a powerful variant of the Horner-Wadsworth-Emmons reaction that selectively produces (Z)-alkenes.[5][6][7] This selectivity is achieved through the use of phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters, and strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether at low temperatures.[6][9]
The key to the (Z)-selectivity lies in the kinetic control of the reaction. The electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate. This prevents the equilibration to the thermodynamically more stable anti-oxaphosphetane that would lead to the (E)-alkene, thus favoring the formation of the kinetic (Z)-product.[9]
Caption: Simplified mechanism of the Still-Gennari olefination.
Experimental Protocols
Synthesis of the (S,Z)-APPA Precursor via Still-Gennari Olefination
This protocol outlines the key Still-Gennari olefination step for the synthesis of the protected (S,Z)-APPA precursor from Garner's aldehyde.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Garner's Aldehyde | 229.28 | 1.0 | 1.0 |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | 344.12 | 1.2 | 1.2 |
| Potassium bis(trimethylsilyl)amide (KHMDS) | 199.44 | 1.2 | 1.2 |
| 18-Crown-6 | 264.32 | 1.3 | 1.3 |
| Anhydrous Tetrahydrofuran (THF) | - | - | - |
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 18-crown-6 (1.3 mmol) and dissolve it in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.2 mmol) in THF to the cooled solution.
-
Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.2 mmol) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.
-
Add a solution of Garner's aldehyde (1.0 mmol) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene precursor.
Subsequent Transformations to Plumbemycin B
Following the successful Still-Gennari olefination, the synthesis of Plumbemycin B proceeds through the following key steps:
-
Michaelis-Arbuzov Reaction: Introduction of the phosphonate moiety.
-
Deprotection: Removal of the protecting groups from the amino and carboxyl functionalities of the APPA precursor.
-
Peptide Coupling: Coupling of the deprotected (S,Z)-APPA with the pre-synthesized L-Alanyl-L-Asparagine dipeptide using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Final Deprotection and Purification: Removal of any remaining protecting groups and purification of the final product, Plumbemycin B, by high-performance liquid chromatography (HPLC).
Conclusion
The total chemical synthesis of Plumbemycin B is a challenging yet rewarding endeavor that provides access to a promising class of antibacterial agents. The Still-Gennari olefination serves as a pivotal reaction in this synthesis, enabling the crucial stereoselective formation of the (Z)-alkene in the (S,Z)-APPA core. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to successfully synthesize Plumbemycin B and its analogs for further biological evaluation and drug development efforts.
References
-
Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus. Agricultural and Biological Chemistry, 41(3), 573-579. [Link]
-
Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of l-Threonine from Streptomyces plumbeus. Agricultural and Biological Chemistry, 41(3), 573-579. [Link]
-
Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of l-Threonine from Streptomyces plumbeus. Bioscience, Biotechnology, and Biochemistry, 41(3), 573-579. [Link]
-
Gillet, S., et al. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. Bioorganic & Medicinal Chemistry, 21(17), 5268-5277. [Link]
-
Ju, J., et al. (2010). Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633. Molecular BioSystems, 6(3), 569-580. [Link]
-
Request PDF. (2025). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. [Link]
-
Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. (n.d.). PMC. [Link]
-
PubChem. (n.d.). Plumbemycin A. [Link]
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405-4408. [Link]
-
ResearchGate. (n.d.). Synthesis of phosphonate antibiotics rhizocticin A 178 and plumbemycin... [Link]
-
Biosynthesis of Rhizocticins, Antifungal Phosphonate Oligopeptides Produced by Bacillus subtilis ATCC6633. (2025). ResearchGate. [Link]
-
ResearchGate. (n.d.). Still–Gennari olefination of aldehydes. [Link]
-
Janicki, I., & Kiełbasiński, P. (2020). Still–Gennari Olefination and its Applications in Organic Synthesis. Advanced Synthesis & Catalysis, 362(15), 3046-3096. [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]
-
Semantic Scholar. (n.d.). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]
-
Janicki, I., & Kiełbasiński, P. (2022). Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. Molecules, 27(20), 7138. [Link]
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Application Note: High-Sensitivity HILIC-MS/MS Quantification of Plumbemycin B in Fermentation Matrices
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Biological Context
Plumbemycin B is a naturally occurring phosphonate tripeptide (L-Ala-L-Asn-(L,Z)-APPA) produced by the soil bacterium Streptomyces plumbeus[1]. As a potent antibacterial antimetabolite, it gains entry into target cells via oligopeptide transport systems[1]. Once internalized, host intracellular peptidases cleave the peptide bonds to release the active warhead, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA)[1].
APPA acts as a structural mimic of phosphohomoserine. It irreversibly inhibits the pyridoxal 5′-phosphate (PLP)-dependent enzyme threonine synthase, thereby halting L-threonine biosynthesis and inducing cell death[1].
Fig 1. Plumbemycin B mechanism of action via APPA-mediated inhibition of threonine synthase.
Analytical Challenges & Mechanistic Strategy
Quantifying phosphonate antibiotics in crude fermentation broths presents a triad of analytical challenges. As an application scientist, understanding the causality behind the method design is critical for troubleshooting and optimization:
-
Extreme Polarity : Phosphonates lack lipophilicity, resulting in zero retention on standard C18 reversed-phase columns. While ion-pairing agents (e.g., tetrabutylammonium) can force retention, they cause catastrophic ion suppression in ESI-MS and permanently contaminate the mass spectrometer.
-
Metal Adsorption : The phosphonate moiety (C-PO₃H₂) acts as a strong chelator, binding to exposed iron and steel in standard HPLC flow paths. This leads to severe peak tailing and complete loss of trace-level analytes.
-
Matrix Complexity : Streptomyces culture broths contain high concentrations of nonvolatile salts and isobaric interferences that are highly problematic for LC-MS[2].
The Causality of Our Approach: To build a robust method, we bypass reversed-phase entirely and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) with a polymeric zwitterionic stationary phase (ZIC-pHILIC). This allows the use of MS-friendly volatile buffers while retaining highly polar phosphonates[2]. To overcome matrix complexity, we employ Fe(III)-Immobilized Metal Affinity Chromatography (IMAC) for sample cleanup. Because phosphonates have a high affinity for Fe(III), this step selectively enriches Plumbemycin B while washing away non-chelating matrix components[2]. Finally, to prevent metal adsorption, the entire LC flow path is passivated with medronic acid prior to analysis.
Fig 2. End-to-end analytical workflow for Plumbemycin B extraction and LC-MS/MS quantification.
Experimental Protocols: A Self-Validating Workflow
System Passivation & Suitability
Before running samples, passivate the LC-MS system to block active metal sites.
-
Flush the LC system (column bypassed) with 5 µM medronic acid in 50:50 Water:Acetonitrile for 2 hours.
-
Self-Validation Check : Inject a 10 ng/mL Plumbemycin B standard. The peak asymmetry factor (
) must be < 1.5. If tailing persists, repeat passivation.
Matrix Cleanup and Fe(III)-IMAC Enrichment
-
Harvest : Centrifuge 1 mL of fermentation broth at 14,000 × g for 10 min to pellet cellular debris.
-
Calcium Removal : Add 100 µL of 1 M NH₄HCO₃ to the supernatant to precipitate excess Ca²⁺, which competes with Fe³⁺ binding[2]. Centrifuge and collect the supernatant.
-
IMAC Loading : Condition a Fe(III)-IMAC SPE cartridge with 2 mL of loading buffer (0.1 M acetic acid). Load the Ca²⁺-depleted supernatant[2].
-
Washing : Wash with 2 mL of 50% acetonitrile containing 0.1% formic acid to remove non-specifically bound organics.
-
Elution : Elute the enriched Plumbemycin B with 1 mL of 2% ammonium hydroxide in water.
-
Reconstitution : Lyophilize the eluate and reconstitute in 100 µL of HILIC starting mobile phase (75% Acetonitrile / 25% 20 mM Ammonium Acetate). Spike in Fosfomycin (100 ng/mL) as an internal standard (IS) to monitor matrix effects.
HILIC-MS/MS Conditions
-
Column : Polymeric ZIC-pHILIC (150 × 2.1 mm, 5 µm).
-
Mobile Phase A : 20 mM Ammonium Acetate in Water (pH adjusted to 9.0 with NH₄OH).
-
Mobile Phase B : 100% Acetonitrile.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Ionization : Electrospray Ionization (ESI) in Negative Mode.
Quantitative Data Presentation
Phosphonates fragment predictably in negative mode to give characteristic product ions at m/z 79 (PO₃⁻) and m/z 63 (PO₂⁻)[2]. Monitoring these specific transitions ensures high selectivity against the background matrix.
Table 1: HILIC Gradient Program
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 25 | 75 |
| 2.0 | 25 | 75 |
| 8.0 | 60 | 40 |
| 10.0 | 60 | 40 |
| 10.1 | 25 | 75 |
| 15.0 | 25 | 75 |
Table 2: MS/MS MRM Parameters (ESI Negative Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
| Plumbemycin B | 379.1 | 79.0 | -60 | -45 | Quantifier |
| Plumbemycin B | 379.1 | 63.0 | -60 | -65 | Qualifier |
| Fosfomycin (IS) | 137.0 | 79.0 | -40 | -35 | Internal Std |
Trustworthiness & Quality Control
To ensure the protocol operates as a self-validating system, the following Quality Control (QC) metrics must be met for every batch:
-
Matrix Effect (ME) Assessment : Compare the peak area of the internal standard in the extracted matrix versus a neat solvent standard. An ME between 80% and 120% validates the efficiency of the Fe-IMAC cleanup. Values outside this range indicate incomplete matrix removal or severe ion suppression.
-
Carryover Control : Inject a blank solvent immediately following the highest calibration standard. The blank must show < 2% of the Lower Limit of Quantification (LLOQ) signal. Phosphonates are notorious for carryover; if > 2% is observed, replace the injection needle seat and wash solvents.
References
-
Borisova, S. A., et al. "Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633." Chemistry & Biology, 2010. URL:[Link]
-
Circello, B. T., et al. "Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection." Chemistry & Biology, 2011. URL:[Link]
-
"Hydrolytically Stable Analogues of Sugar Phosphates and a Miniaturized in Situ Enzymatic Screen." DigitalCommons@UNL. URL:[Link]
Sources
Application Note: In Vitro Characterization of Threonine Synthase Inhibition by Plumbemycin B
[1][2]
Abstract & Introduction
Threonine Synthase (TS, EC 4.2.3.[1][2][3][4]1) is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzing the final step of threonine biosynthesis in bacteria, fungi, and plants.[1][4] It converts O-phospho-L-homoserine (OPHS) into L-threonine and inorganic phosphate (
Plumbemycin B is a phosphono-peptide antibiotic produced by Streptomyces plumbeus.[1] It acts as a "Trojan horse" inhibitor. Structurally, it contains a C-terminal non-proteinogenic amino acid, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) .[6][1][7][8] While the intact peptide facilitates transport into the cell via peptide permeases, the intracellular release of the APPA "warhead" irreversibly inhibits TS by mimicking the substrate transition state.
This guide details the protocol for evaluating Plumbemycin B (and its active moiety APPA) against purified Threonine Synthase using a Malachite Green Phosphate Release Assay . This method is chosen for its high throughput capability, relying on the stoichiometric release of
Mechanism of Action (MOA)[2]
Understanding the precise enzymatic mechanism is crucial for interpreting inhibition kinetics.
-
Native Reaction: TS binds the cofactor PLP. The substrate (OPHS) enters the active site, displacing the internal aldimine (Lysine-PLP) to form an external aldimine.[4]
-
Catalysis: The enzyme catalyzes a
-elimination of the phosphate group (leaving group) followed by a -addition of water.[1][4] -
Inhibition: The APPA moiety of Plumbemycin B is a structural analog of the transition state. It binds to the PLP cofactor, forming a stable adduct that cannot proceed through the catalytic cycle, effectively "killing" the enzyme (suicide inhibition).
MOA Diagram
Figure 1: Mechanism of Threonine Synthase and its inhibition by the Plumbemycin B derived warhead (APPA).[1]
Materials & Reagents
Biologicals[2][3][4][5][6][9][10][11][12][13][14]
-
Enzyme: Recombinant Threonine Synthase (e.g., E. coli ThrC or Pseudomonas equivalent), purified >90%.[1]
-
Stock: 5 mg/mL in storage buffer (50 mM HEPES pH 7.5, 1 mM DTT, 10% Glycerol).
-
-
Substrate: O-phospho-L-homoserine (OPHS).[1][4][5]
-
Note: OPHS is chemically unstable.[1] Prepare fresh or store at -80°C.
-
-
Inhibitor: Plumbemycin B (purified from Streptomyces plumbeus or synthetic).
-
Active Control: Synthetic APPA (if available) or L-Vinylglycine (alternative mechanism-based inhibitor).[1]
-
-
Activation Enzyme (Optional but Recommended): Leucine Aminopeptidase (LAP) or cellular lysate, if testing the "prodrug" conversion in vitro.[1]
Chemicals[2][5]
-
Buffer System: 50 mM HEPES (pH 7.5) or Tris-HCl (pH 7.8).
-
Detection Reagent: Malachite Green Phosphate Detection Kit (e.g., BioAssay Systems, Promega, or homemade).[1]
Experimental Protocol: Phosphate Release Assay
This protocol measures the steady-state kinetic inhibition.[6] Since APPA is an irreversible inhibitor, time-dependent inhibition (IC50 shift with pre-incubation) is the gold standard.
Phase 1: Reagent Preparation[2]
-
Assay Buffer: 50 mM HEPES pH 7.5, 50 µM PLP.
-
Critical: PLP is light-sensitive. Protect buffer from direct light.
-
-
Substrate Solution (4x): 2 mM OPHS in Assay Buffer.
-
Enzyme Solution (4x): Dilute TS to 400 nM in Assay Buffer (Final assay conc: 100 nM).
-
Inhibitor Series: Prepare serial dilutions of Plumbemycin B (0.1 nM to 100 µM) in Assay Buffer.
Phase 2: The "Bio-Activation" Pre-step (Crucial for Plumbemycin B)[2]
Since Plumbemycin B is a peptide, it may not inhibit purified TS directly without cleavage.
-
Group A (Direct): Plumbemycin B directly added to TS.[1]
-
Group B (Activated): Incubate Plumbemycin B with 0.1 U Leucine Aminopeptidase for 30 min at 37°C before adding to TS.
-
Control: APPA (pure warhead) if available.[1]
Phase 3: Assay Workflow (96-well Plate)
| Step | Component | Volume | Notes |
| 1 | Inhibitor | 10 µL | Add Plumbemycin B (Direct or Activated) or Vehicle (DMSO/Buffer).[1] |
| 2 | Enzyme | 10 µL | Add 400 nM TS.[1] Pre-incubate for 15–30 mins to allow irreversible adduct formation. |
| 3 | Substrate | 20 µL | Add 2 mM OPHS to initiate reaction. (Final Vol: 40 µL). |
| 4 | Incubation | -- | Incubate at 25°C for 20 minutes (Linear phase). |
| 5 | Termination | 100 µL | Add Malachite Green Reagent to stop reaction and generate color. |
| 6 | Development | -- | Incubate 15-30 mins at Room Temp for color stabilization. |
| 7 | Readout | -- | Measure Absorbance at 620 nm. |
Workflow Diagram
Figure 2: Experimental workflow for determining IC50 of Plumbemycin B against TS.
Data Analysis & Validation
Calculation of Activity
Convert OD620 values to phosphate concentration using a standard curve (
Determination of Inhibition Parameters
Because the APPA moiety is an irreversible inhibitor, the standard IC50 is time-dependent.
-
Plot: % Remaining Activity vs. [Inhibitor].
-
Equation: Fit to the standard dose-response equation:
[1] -
Differentiation: If Plumbemycin B requires activation, Group A (Direct) will show high IC50 (low potency) or no inhibition, while Group B (Activated) will show low IC50 (high potency).[1]
Self-Validating Checks (Troubleshooting)
-
Phosphate Contamination: Run a "No Enzyme" control.[1] If OD620 is high, reagents are contaminated with
. Use phosphate-free water. -
Enzyme Linearity: Ensure the 20-minute reaction time is within the linear velocity phase by testing timepoints at 10, 20, and 30 mins.
-
PLP Saturation: Ensure PLP is in excess (
).[1] If PLP is too low, the enzyme loses activity regardless of the inhibitor.
References
-
Laber, B., et al. (1994). "Mechanism of the reaction catalyzed by threonine synthase from Escherichia coli." Biochemistry. Link
-
Park, B. K., et al. (1977). "Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus."[1][8] Agricultural and Biological Chemistry. Link
-
Fredenhagen, A., et al. (1995). "Digestion of rhizocticins to (Z)-L-2-amino-5-phosphono-3-pentenoic acid: revision of the absolute configuration of plumbemycins A and B."[1] The Journal of Antibiotics. Link
-
BioAssay Systems. "Malachite Green Phosphate Assay Kit Protocol." Link
-
Promega. "Serine/Threonine Phosphatase Assay System Technical Bulletin." Link
Sources
- 1. medkoo.com [medkoo.com]
- 2. Threonine synthase - Wikipedia [en.wikipedia.org]
- 3. P. aeruginosa Metabolome Database Protein PA3735 [pseudomonas.umaryland.edu]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Development of a continuous assay and steady-state characterization of Escherichia coli threonine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A kinetic model of the branch-point between the methionine and threonine biosynthesis pathways in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of enzymic formation of threonine from O-phosphohomoserine - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of Phosphonate Tripeptides Using Ion-Exchange Chromatography: An Application Guide
Introduction
Phosphonate tripeptides represent a unique class of peptide analogues with significant therapeutic and research potential. Their structural similarity to natural phosphopeptides, combined with enhanced stability against enzymatic hydrolysis, makes them attractive candidates for drug development and as tools in signal transduction research.[1] The introduction of the phosphonate group, however, presents distinct challenges for purification, primarily due to its unique charge characteristics.[2] Ion-exchange chromatography (IEC) emerges as a powerful and indispensable technique for the high-resolution separation of these molecules from complex synthetic or biological mixtures.[3]
This comprehensive guide provides a detailed protocol and underlying principles for the purification of phosphonate tripeptides using ion-exchange chromatography. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification workflows.
Principles of Separation: Exploiting the Unique Charge of Phosphonate Tripeptides
Ion-exchange chromatography separates molecules based on their net surface charge through electrostatic interactions with an oppositely charged stationary phase.[4] The net charge of a phosphonate tripeptide is a composite of the charges from its N-terminus, C-terminus, any charged amino acid side chains, and, critically, the phosphonate group itself.
The phosphonate group is a phosphonic acid, which has two acidic protons with distinct pKa values. The first pKa is typically in the range of 1.1 to 2.3, while the second pKa ranges from 5.3 to 7.2.[2] This means that at physiological pH, the phosphonate group will carry a charge of -1 to -2.[5] This strong negative charge at neutral to moderately acidic pH makes phosphonate tripeptides ideal candidates for anion-exchange chromatography.[6][7]
In anion-exchange chromatography, a positively charged stationary phase (the resin) is used to bind negatively charged molecules.[6] By carefully controlling the pH of the mobile phase, the net charge of the phosphonate tripeptide can be modulated to achieve optimal binding and subsequent elution.[8] Peptides with a higher net negative charge will bind more strongly to the resin and require a higher concentration of counter-ions (salt) or a change in pH to be eluted.
Caption: Principle of anion-exchange chromatography for phosphonate tripeptide purification.
Experimental Protocol
This protocol provides a general framework for the purification of a phosphonate tripeptide. Optimization will be required based on the specific properties of the target peptide.
Materials and Reagents
| Item | Description |
| Chromatography System | A liquid chromatography system (e.g., FPLC or HPLC) with a UV detector.[9] |
| Anion-Exchange Column | A strong anion-exchange column (e.g., quaternary ammonium-based resin).[6] |
| Buffers | Tris-HCl, Bis-Tris, or other suitable biological buffers.[10] |
| Salts | Sodium chloride (NaCl) or potassium chloride (KCl) for elution. |
| Reagents for pH adjustment | Hydrochloric acid (HCl) and sodium hydroxide (NaOH). |
| Sample | Crude phosphonate tripeptide mixture, dissolved in the starting buffer. |
| Filtration | 0.22 µm syringe filters for sample and buffer clarification. |
| Analytical HPLC | For fraction analysis and purity assessment.[11] |
| Mass Spectrometer | For identity confirmation of the purified peptide.[9][11] |
Detailed Methodology
1. Buffer Preparation:
-
Start Buffer (Buffer A): Prepare a low ionic strength buffer, for example, 20 mM Tris-HCl. The pH of the start buffer is critical and should be at least 0.5 to 1 pH unit above the isoelectric point (pI) of the target phosphonate tripeptide to ensure a net negative charge for binding to the anion-exchange resin.[8][12] If the pI is unknown, starting with a pH of 8.0 is a reasonable approach.[8] Filter the buffer through a 0.22 µm filter.
-
Elution Buffer (Buffer B): Prepare the same buffer as Buffer A but with a high concentration of salt, for example, 20 mM Tris-HCl with 1 M NaCl. Filter the buffer through a 0.22 µm filter.
2. Sample Preparation:
-
Dissolve the crude phosphonate tripeptide in a minimal volume of the Start Buffer.
-
Ensure the pH of the sample is adjusted to match the pH of the Start Buffer.[12]
-
If the sample has high ionic strength, it should be desalted or diluted with the Start Buffer to ensure efficient binding to the column.
-
Centrifuge or filter the sample through a 0.22 µm filter to remove any particulate matter.
3. Column Equilibration:
-
Wash the anion-exchange column with 5-10 column volumes (CVs) of high-purity water.
-
Equilibrate the column with 5-10 CVs of Start Buffer until the UV baseline and conductivity are stable.
4. Sample Loading:
-
Load the prepared sample onto the equilibrated column at a low flow rate to ensure efficient binding. The sample load should not exceed the binding capacity of the column.
5. Washing:
-
After loading, wash the column with 5-10 CVs of Start Buffer to remove any unbound or weakly bound impurities. Monitor the UV absorbance until it returns to baseline.
6. Elution:
-
Elute the bound phosphonate tripeptide using a linear gradient of the Elution Buffer (e.g., 0-100% Buffer B over 20-30 CVs). A linear gradient is generally recommended for initial optimization to determine the salt concentration at which the target peptide elutes.[4]
-
Alternatively, a step gradient can be employed for faster purification once the optimal elution conditions are known.
-
Collect fractions throughout the elution process.
7. Fraction Analysis:
-
Analyze the collected fractions for the presence of the target phosphonate tripeptide using analytical reversed-phase HPLC (RP-HPLC).[9]
-
Confirm the identity and purity of the peptide in the desired fractions using mass spectrometry.[11]
8. Column Regeneration and Storage:
-
After elution, wash the column with 3-5 CVs of high-salt buffer (e.g., 1-2 M NaCl) to remove any strongly bound molecules.
-
Wash with 5-10 CVs of high-purity water.
-
For long-term storage, follow the manufacturer's recommendations, which typically involve storing the column in a solution containing an antimicrobial agent (e.g., 20% ethanol).
Caption: General workflow for phosphonate tripeptide purification by ion-exchange chromatography.
Data Presentation and Troubleshooting
Expected Results
The success of the purification can be monitored by analyzing the collected fractions. A typical chromatogram will show several peaks, with the target phosphonate tripeptide eluting at a specific salt concentration.
| Fraction | Description | Expected Purity (by RP-HPLC) | Identity Confirmation (by MS) |
| Flow-through/Wash | Unbound and weakly bound impurities | Low | Target peptide should be absent |
| Early Elution Fractions | Weakly acidic impurities | Variable | May contain related impurities |
| Target Elution Fractions | Phosphonate Tripeptide | High (>95%) | Confirmed mass of the target peptide |
| Late Elution Fractions | Strongly acidic impurities | Variable | May contain multiply-charged species |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution | Reference |
| Target peptide in flow-through | Sample ionic strength too high. | Desalt or dilute the sample before loading. | |
| pH of the sample/buffer is too low. | Increase the pH of the start buffer and sample. | [12] | |
| Poor resolution/peak broadening | Gradient is too steep. | Use a shallower salt gradient. | |
| Column is overloaded. | Reduce the amount of sample loaded. | ||
| Flow rate is too high. | Reduce the flow rate during elution. | ||
| No elution of the target peptide | Peptide is binding too strongly. | Decrease the pH of the elution buffer or use a higher salt concentration. | |
| Incorrect buffer composition. | Verify the pH and salt concentration of all buffers. |
Conclusion
Ion-exchange chromatography is a highly effective method for the purification of phosphonate tripeptides, leveraging their distinct negative charge for selective separation. By carefully controlling experimental parameters, particularly pH and ionic strength, researchers can achieve high purity of their target molecules. The protocol and principles outlined in this guide provide a solid foundation for developing and optimizing a robust purification strategy for this important class of peptide analogues.
References
-
Ion Exchange Chromatography Troubleshooting. Cytiva. Link
-
Troubleshooting protein loss during ion exchange (IEX) chromatography. Cytiva. Link
-
Synthesis and Evaluation of Non‐Hydrolyzable Phospho‐Lysine Peptide Mimics. PMC. Link
-
Prediction of Secondary Ionization of the Phosphate Group in Phosphotyrosine Peptides. Journal of Biomolecular Structure and Dynamics. Link
-
Ion Exchange Chromatography Troubleshooting. Sigma-Aldrich. Link
-
Sample Preparation in Ion Exchange Chromatography. Sigma-Aldrich. Link
-
Purification of peptides by cation exchange chromatography. Bio-Works. Link
-
Mastering Ion Exchange Chromatography: Essential Guide. Chrom Tech, Inc. Link
-
Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Agilent. Link
-
Synthesis of Phosphopeptides. Thieme. Link
-
The 10 best biological buffers for chromatography. Hopax Fine Chemicals. Link
-
Synthesis of Tri(4-formylphenyl) Phosphonate Derivatives as Recyclable Triple-Equivalent Supports of Peptide Synthesis. ACS Publications. Link
-
Characterization of Phosphorylated Proteins Using Mass Spectrometry. PMC. Link
-
Ion Exchange Chromatography. Purolite. Link
-
Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. Downstream Column. Link
-
Analysis capability of alkylphosphonic acids and inorganic anions in aqueous solutions by ion exchange chromatography. Journal of Materials and Environmental Science. Link
-
Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. Link
-
Anion-exchange chromatography. Wikipedia. Link
-
Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America. Link
-
Comparisons of pKa and Log P values of some carboxylic and phosphonic acids: Synthesis and measurement. ResearchGate. Link
-
Synthetic Methods of Phosphonopeptides. PMC. Link
-
The pKa of Brønsted acids controls their reactivity with diazo compounds. RSC Publishing. Link
-
The H -Phosphonate Approach to the Synthesis of Phosphopeptides on Solid Phase. ResearchGate. Link
-
Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis. PMC. Link
-
Detecting traces of phosphonates. Wiley Analytical Science. Link
-
Chromatography and Detection Methods for Peptide Purification. Gilson. Link
-
Fishing for newly synthesized proteins with phosphonate-handles. DSpace. Link
-
pKa Data Compiled by R. Williams. University of Wisconsin-Madison. Link
-
Anion Exchange Chromatography. Bio-Rad. Link
-
Analysis of phosphorylated proteins and peptides by mass spectrometry. The Rockefeller University. Link
-
Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc. Link
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Link
Sources
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. polypeptide.com [polypeptide.com]
- 4. chromtech.com [chromtech.com]
- 5. Prediction of Secondary Ionization of the Phosphate Group in Phosphotyrosine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anion-exchange chromatography - Wikipedia [en.wikipedia.org]
- 7. bio-rad.com [bio-rad.com]
- 8. agilent.com [agilent.com]
- 9. ijsra.net [ijsra.net]
- 10. The 10 best biological buffers for chromatography - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. cytivalifesciences.com [cytivalifesciences.com]
Application Notes & Protocols: Designing Peptide Transport Assays for Plumbemycin B
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of transport assays to investigate the cellular uptake of Plumbemycin B. Plumbemycin B is a natural phosphonate oligopeptide with antifungal properties, and understanding its mechanism of entry into target cells is critical for optimizing its therapeutic potential and overcoming potential resistance mechanisms.[1][2] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental design choices, and provides detailed, self-validating protocols for robust and reproducible data generation. We cover foundational principles, direct and indirect assay formats, advanced detection methods, and data interpretation, grounded in authoritative methodologies for studying peptide transport.
Introduction: The Scientific Imperative for Studying Plumbemycin B Transport
Plumbemycin B, an L-alanyl-L-asparaginyl-D-2-amino-5-phosphono-3-cis-pentenoic acid, belongs to a class of phosphonate oligopeptides that includes the rhizocticins.[3][4][5] These molecules act as antagonists of L-threonine by inhibiting threonine synthase, an essential enzyme in fungi and bacteria that is absent in mammals, making it a promising therapeutic target.[2][6] The efficacy of Plumbemycin B is contingent on its ability to cross the fungal cell wall and membrane to reach its intracellular target. Evidence from related compounds suggests that uptake is mediated by specific oligopeptide transport systems (POTs).[7][8]
Therefore, characterizing the transport kinetics and specificity of Plumbemycin B is a critical step in its development as an antifungal agent. Key research questions that transport assays can address include:
-
What is the primary mechanism of uptake (e.g., active transport, endocytosis, direct translocation)?
-
Which specific transporters are responsible for its influx?
-
What are the kinetics of uptake (K_m, V_max)?
-
Can transport be inhibited, and does this correlate with antifungal activity?
-
Does Plumbemycin B compete with other peptides for uptake?
This guide provides the necessary framework and detailed protocols to systematically answer these questions.
Foundational Principles of Assay Design
A robust transport assay is a self-validating system. The design must incorporate appropriate controls to ensure that the observed signal is a direct result of specific, transporter-mediated uptake into the cell's cytoplasm.
2.1. Choosing the Right Cellular Model
The choice of cell model is paramount and depends on the research question.
-
Target Fungal Species: For direct efficacy studies, using the target fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus) is essential.[9] Protoplasts may be used to bypass the cell wall and focus specifically on membrane transport.
-
Yeast Expression Systems: Saccharomyces cerevisiae or Schizosaccharomyces pombe are powerful tools.[10] They can be genetically modified to knockout endogenous transporters and heterologously express specific fungal or mammalian transporters, allowing for the deconvolution of individual transporter contributions.
-
Mammalian Cell Lines: To assess selectivity and potential off-target effects, mammalian cell lines are crucial.
-
Caco-2 Cells: This human colon adenocarcinoma cell line forms a polarized monolayer that is a widely accepted model for intestinal absorption and studying transporters like PEPT1.[11]
-
Engineered Cell Lines: Cell lines (e.g., HEK293, CHO) stably overexpressing specific solute carrier (SLC) transporters, such as PEPT1 (SLC15A1) or PEPT2 (SLC15A2), are invaluable for confirming transporter specificity.[12]
-
2.2. Detection and Quantification Strategies
The method used to quantify intracellular Plumbemycin B dictates the assay's sensitivity and complexity.
| Method | Principle | Advantages | Disadvantages |
| Radiolabeling | Synthesize Plumbemycin B with a radioactive isotope (e.g., ³H, ¹⁴C). Uptake is measured by scintillation counting. | High sensitivity, direct measurement of the parent molecule. | Requires synthesis of a custom radioligand, specialized handling, and disposal. |
| LC-MS/MS | Cells are lysed, and intracellular contents are analyzed by Liquid Chromatography-Tandem Mass Spectrometry. | High specificity and sensitivity, label-free, can detect metabolites.[13][14] | Requires expensive instrumentation, extensive method development, and complex sample preparation.[15] |
| Fluorescent Labeling | Conjugate Plumbemycin B with a fluorophore. Uptake is measured by fluorescence plate reader or microscopy. | High-throughput, allows for visualization of subcellular localization. | The fluorescent tag can alter the peptide's structure and transport properties. |
| Indirect/Competition | Measure the uptake of a known, labeled substrate in the presence of unlabeled Plumbemycin B. | Does not require modification of Plumbemycin B. Useful for screening and determining inhibitory constants (K_i). | Provides indirect evidence of interaction; does not confirm transport. |
Rationale: For initial characterization, a competition assay using a known radiolabeled dipeptide (e.g., [³H]Gly-Sar) is often the most accessible starting point. For detailed kinetic analysis and confirmation of transport, LC-MS/MS is the modern gold standard due to its specificity and ability to quantify the unmodified peptide.[14]
Experimental Workflows & Protocols
The following section outlines detailed protocols. It is critical to include positive and negative controls in every experiment.
3.1. General Assay Workflow
The overall process for characterizing Plumbemycin B uptake is a multi-step, iterative process designed to build a comprehensive understanding from initial screening to detailed kinetic analysis.
Caption: Workflow for designing and validating Plumbemycin B transport assays.
3.2. Protocol 1: Competition Uptake Assay
Principle: This assay indirectly measures the affinity of Plumbemycin B for a specific transporter by quantifying its ability to inhibit the uptake of a known, labeled substrate of that transporter. A reduction in the labeled substrate's uptake indicates competition for the same binding site.
Materials:
-
Cell line (e.g., Caco-2 or HEK293-PEPT1) seeded in 24-well plates.
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM MES, pH 6.0.
-
Radiolabeled substrate: [³H]Glycylsarcosine ([³H]Gly-Sar), a well-characterized PEPT1 substrate.
-
Unlabeled Plumbemycin B.
-
Positive control inhibitor: A known high-affinity, non-transported inhibitor (e.g., 4-aminomethylbenzoic acid).[16]
-
Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation fluid and vials.
Step-by-Step Methodology:
-
Cell Culture: Seed cells in 24-well plates to achieve a confluent monolayer on the day of the experiment. For Caco-2 cells, this typically requires 18-21 days post-seeding to allow for differentiation.[11]
-
Preparation: Aspirate culture medium from all wells. Wash the cell monolayer twice with 0.5 mL of pre-warmed (37°C) Uptake Buffer (pH 6.0).
-
Pre-incubation: Add 0.25 mL of Uptake Buffer containing various concentrations of unlabeled Plumbemycin B (e.g., 0, 0.1, 1, 10, 100, 1000 µM) or the positive control inhibitor to the wells. Incubate for 15 minutes at 37°C.
-
Rationale: This step allows the inhibitor/competitor to bind to the transporters before the introduction of the labeled substrate.
-
-
Initiate Uptake: Add 0.25 mL of Uptake Buffer containing a fixed concentration of [³H]Gly-Sar (final concentration should be near its K_m value, e.g., 20 µM) to each well, effectively doubling the volume to 0.5 mL and halving the inhibitor concentrations.
-
Incubation: Incubate the plate at 37°C for a predetermined time within the linear range of uptake (e.g., 10 minutes).
-
Rationale: The linear range must be determined in a preliminary time-course experiment to ensure initial uptake rates are being measured.
-
-
Stop Reaction: Terminate the uptake by rapidly aspirating the solution and washing the cell monolayer three times with 1 mL of ice-cold Uptake Buffer.
-
Rationale: The ice-cold buffer immediately stops all metabolic and transport processes and removes any unbound extracellular radiolabel.
-
-
Cell Lysis: Add 0.5 mL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Plumbemycin B relative to the control (0 µM inhibitor). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The K_i value can then be calculated using the Cheng-Prusoff equation.
3.3. Protocol 2: Direct Uptake Assay using LC-MS/MS
Principle: This protocol directly measures the intracellular accumulation of unlabeled Plumbemycin B over time and at different concentrations. It is the definitive method for confirming transport and determining kinetic parameters.[17]
Materials:
-
Cell line seeded in 12-well plates.
-
Uptake Buffer (as in Protocol 1).
-
Plumbemycin B stock solution.
-
Stop Solution: Ice-cold PBS.
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -20°C.
-
Internal Standard (IS): A structurally similar but distinct molecule not found in cells (e.g., a stable isotope-labeled version of Plumbemycin B) for accurate quantification.
-
UPLC-MS/MS system.[14]
Step-by-Step Methodology:
-
Cell Culture: Prepare cells in 12-well plates as described previously.
-
Preparation: Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.
-
Initiate Uptake: Add 0.5 mL of Uptake Buffer containing the desired concentration of Plumbemycin B to each well. For concentration dependence, use a range of concentrations (e.g., 0-2000 µM). For time dependence, use a fixed concentration and vary the incubation time (e.g., 0, 2, 5, 10, 20, 30 minutes).
-
Incubation: Incubate at 37°C for the specified time. Include a parallel set of wells incubated at 4°C to assess non-specific binding and passive diffusion.
-
Rationale: Active transport is an energy-dependent process and will be significantly reduced at 4°C.[18] The difference between uptake at 37°C and 4°C represents the transporter-mediated component.
-
-
Stop and Wash: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 2 mL of ice-cold Stop Solution.
-
Extraction: Aspirate the final wash completely. Immediately add 0.5 mL of ice-cold Extraction Solvent containing the Internal Standard to each well.
-
Cell Scraping & Collection: Scrape the cells from the bottom of the wells into the solvent. Transfer the cell suspension/extract to a microcentrifuge tube.
-
Protein Precipitation: Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Clarification: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Preparation for LC-MS: Carefully transfer the supernatant to a new tube or HPLC vial for analysis.
-
Quantification: Analyze the samples using a validated LC-MS/MS method to determine the concentration of Plumbemycin B.[19][20] Normalize the amount of Plumbemycin B to the amount of protein in the well (determined from a parallel plate using a BCA assay).
-
Data Analysis:
-
Kinetics: Plot the initial uptake rate (pmol/min/mg protein) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the K_m (substrate concentration at half-maximal velocity) and V_max (maximum uptake velocity).
-
Caption: Conceptual diagram of a competitive peptide transport assay.
Data Interpretation and Validation
| Parameter | What it Measures | How to Interpret |
| IC₅₀ / K_i | Inhibitory Potency: The concentration of Plumbemycin B required to inhibit 50% of the uptake of a known substrate. | A low K_i value suggests a high affinity for the transporter. It indicates interaction but does not prove Plumbemycin B is itself transported. |
| K_m | Transporter Affinity: The concentration of Plumbemycin B that results in a half-maximal transport velocity (V_max/2). | A low K_m value indicates a high affinity of the transporter for Plumbemycin B as a substrate. |
| V_max | Maximum Transport Capacity: The maximum rate of transport when the transporter is saturated with Plumbemycin B. | V_max is proportional to the number of functional transporter proteins in the cell membrane. |
| Temperature Dependence | Energy Requirement: Comparison of uptake at 37°C versus 4°C. | Significantly lower uptake at 4°C is a hallmark of active, carrier-mediated transport.[18][21] |
| Transporter Specificity | Identity of Transporter: Comparison of uptake in wild-type vs. knockout or overexpression cell lines. | High uptake in an overexpression line and low/no uptake in a knockout line confirms the involvement of that specific transporter. |
Conclusion
Designing robust transport assays for Plumbemycin B requires a systematic, multi-faceted approach. By starting with indirect competition assays to establish interaction and progressing to direct uptake measurements using sensitive analytical techniques like LC-MS/MS, researchers can definitively characterize the uptake mechanism. The inclusion of rigorous controls, such as temperature dependence and the use of genetically modified cell lines, is non-negotiable for generating trustworthy and authoritative data. The protocols and principles outlined in this guide provide a solid foundation for elucidating the transport pathways of Plumbemycin B, a critical step toward its development as a next-generation antifungal therapeutic.
References
-
Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus. Agricultural and Biological Chemistry, 41(3), 573-579. [Link]
-
Park, B. K., Hirota, A., & Sakai, H. (1976). Plumbemycin A and B, new inhibitors of aminoacyl-tRNA synthetase, produced by Streptomyces plumbeus. Agricultural and Biological Chemistry, 40(9), 1905-1907. [Link]
-
Singh, S., et al. (2020). Understanding the Uptake Mechanism and Interaction Potential of the Designed Peptide and Preparation of Composite Fiber Matrix for Fungal Keratitis. ACS Omega, 5(21), 12245–12257. [Link]
-
Carmona, L., et al. (2012). Antifungal Peptides: Exploiting Non-Lytic Mechanisms and Cell Penetration Properties. Current Pharmaceutical Design, 18(6), 785-802. [Link]
-
Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of l-Threonine from Streptomyces plumbeus. Bioscience, Biotechnology, and Biochemistry, 41(3), 573-579. [Link]
-
Singh, S., et al. (2020). Understanding the Uptake Mechanism and Interaction Potential of the Designed Peptide and Preparation of Composite Fiber Matrix for Fungal Keratitis. ACS Omega. [Link]
-
Muñoz, A., & Marcos, J. F. (2012). Antifungal Peptides: Exploiting Non-Lytic Mechanisms and Cell Penetration Properties. ResearchGate. [Link]
-
Chan, A. N., et al. (2017). Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin. ACS Chemical Biology, 12(10), 2539–2549. [Link]
-
Bøgh, K. L., et al. (2021). Imaging therapeutic peptide transport across intestinal barriers. Chemical Society Reviews, 50(13), 7497-7531. [Link]
-
Ali, A., et al. (2024). Exploring the frontiers of therapeutic breadth of antifungal peptides: A new avenue in antifungal drugs. FEMS Microbiology Reviews, 48(3). [Link]
-
Jäschke, A., et al. (2018). Fluorescence Monitoring of Peptide Transport Pathways into Large and Giant Vesicles by Supramolecular Host–Dye Reporter Pairs. Journal of the American Chemical Society, 140(44), 14841–14848. [Link]
-
Peraro, L., & Kritzer, J. A. (2020). Emerging Methods and Design Principles for Cell-Penetrant Peptides. Trends in Pharmacological Sciences, 41(10), 739-752. [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2023). Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides. Food & Function, 14(11), 5035-5046. [Link]
-
Bøgh, K. L., et al. (2021). Paradigms for studying peptide transport across intestinal barriers. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Transporter Stable Cell Line Products. Retrieved February 27, 2026. [Link]
-
SCIEX. (n.d.). Quantitative Assays for Peptides Using LC-MS. Retrieved February 27, 2026. [Link]
-
Yoshida, M., & Hamamoto, T. (1987). Leptomycins A and B, new antifungal antibiotics. III. Mode of action of leptomycin B on Schizosaccharomyces pombe. The Journal of Antibiotics, 40(10), 1437-1441. [Link]
-
Martin, K. J., & Grodzinsky, A. J. (2023). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Biomaterials Science & Engineering, 9(11), 6649-6660. [Link]
-
AMSbiopharma. (2023). UPLC-MS/MS method development for peptide analysis. Retrieved February 27, 2026. [Link]
-
Ghesquière, B., et al. (2019). A simple approach for accurate peptide quantification in MS-based proteomics. bioRxiv. [Link]
-
Ghesquière, B., et al. (2019). A simple approach for accurate peptide quantification in MS-based proteomics. bioRxiv. [Link]
-
Royal Society of Chemistry. (2022). Chapter 12: Transport, Stability and Delivery Considerations for the Design of Peptide Drugs. In Peptide-Based Drug Design. [Link]
-
D'Hondt, M., et al. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. Bioorganic & Medicinal Chemistry, 21(17), 5344-5350. [Link]
-
Sygnature Discovery. (n.d.). Transporter Assays. Retrieved February 27, 2026. [Link]
-
Kurihara, K. (2024). Cell-Penetrating Peptide-Mediated Biomolecule Transportation in Artificial Lipid Vesicles and Living Cells. Membranes, 14(7), 195. [Link]
-
Li, Y., et al. (2024). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. Frontiers in Pharmacology, 15, 1374567. [Link]
-
Ju, J., et al. (2009). Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633. Molecular BioSystems, 5(4), 363-369. [Link]
-
Rettie, S., & Kozlov, S. (2023). Cyclic peptide structure prediction and design using AlphaFold. YouTube. [Link]
-
Parker, J. L., et al. (2022). Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor. Nature Communications, 13(1), 1018. [Link]
-
Ju, J., et al. (2010). Biosynthesis of Rhizocticins, Antifungal Phosphonate Oligopeptides Produced by Bacillus subtilis ATCC6633. ResearchGate. [Link]
-
Foley, D. W., et al. (2018). Thiodipeptides targeting the intestinal oligopeptide transporter as a general approach to improving oral drug delivery. Journal of Controlled Release, 280, 10-19. [Link]
-
Wu, J., et al. (2021). The Hydrogen-Coupled Oligopeptide Membrane Cotransporter Pept2 is SUMOylated in Kidney Distal Convoluted Tubule Cells. Frontiers in Physiology, 12, 769537. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Leptomycins A and B, new antifungal antibiotics. III. Mode of action of leptomycin B on Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transportation of whey protein-derived peptides using Caco-2 cell model and identification of novel cholesterol-lowering peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. q2labsolutions.com [q2labsolutions.com]
- 14. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]
- 15. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
- 20. A simple approach for accurate peptide quantification in MS-based proteomics | bioRxiv [biorxiv.org]
- 21. Understanding the Uptake Mechanism and Interaction Potential of the Designed Peptide and Preparation of Composite Fiber Matrix for Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Solvent Extraction Techniques for Hydrophilic Phosphonate Antibiotics
The Chemical Challenge: Hydrophilicity in Phosphonates
Phosphonate antibiotics, primarily Fosfomycin [(1R,2S)-epoxypropylphosphonic acid] and Fosmidomycin , represent a unique analytical and preparative challenge. Characterized by their low molecular weight (138 Da for fosfomycin) and extreme hydrophilicity, these compounds lack a UV-absorbing chromophore and exhibit a highly negative partition coefficient (Log P < -1.5)[1].
In traditional liquid-liquid extraction (LLE) using standard organic solvents (e.g., hexane, ethyl acetate), phosphonates remain entirely in the aqueous phase. To overcome this thermodynamic barrier, application scientists must manipulate the analyte's charge state or alter the phase system itself. This guide details three field-proven strategies for the extraction and quantification of phosphonate antibiotics: Phase-Transfer Catalyzed (PTC) Extraction , Aqueous Two-Phase Systems (ATPS) , and High-Throughput Protein Precipitation for HILIC .
Mechanistic Solutions for Solvent Extraction
Phase-Transfer Catalysis (PTC) & Simultaneous Derivatization
To force a highly polar phosphonate into an organic solvent, the anionic charge must be masked. As detailed by , this is achieved by introducing a bulky, lipophilic quaternary ammonium salt, such as tetrabutylammonium (TBA⁺), which forms a neutral ion-pair with the phosphonate[2].
Causality: The TBA⁺ acts as a phase-transfer catalyst, shuttling the analyte across the aqueous boundary layer into the organic phase. Once in the organic environment, a derivatization agent like pentafluorobenzyl bromide (PFBBr) reacts with the nucleophilic oxygen of the phosphonate. This esterification permanently neutralizes the acid, rendering the molecule highly lipophilic, volatile, and easily ionizable for Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) mass spectrometry[2].
Caption: Workflow of Phase-Transfer Catalyzed (PTC) Derivatization-Extraction for Phosphonates.
Aqueous Two-Phase Systems (ATPS) for Bioprocessing
For preparative-scale extraction, such as isolating phosphonates from Streptomyces fermentation broth, organic solvents are inefficient and environmentally taxing. Instead, ATPS provides a highly efficient, water-based liquid-liquid extraction alternative[3].
Causality: By mixing a polymer (e.g., PEG 8000) and a kosmotropic salt (e.g., potassium phosphate) in water, two distinct aqueous phases form. The highly polar phosphonate antibiotics are driven into the salt-rich bottom phase via the salting-out effect and the steric exclusion of the dense PEG network in the top phase. This effectively separates the target antibiotic from hydrophobic cellular debris and proteins that partition into the top phase[3].
Caption: Aqueous Two-Phase System (ATPS) Partitioning Mechanism for Hydrophilic Antibiotics.
High-Throughput PP-HILIC for Clinical Matrices
Modern clinical pharmacokinetics often bypasses traditional LLE in favor of Protein Precipitation (PP) coupled with Hydrophilic Interaction Liquid Chromatography (HILIC)[1]. As validated by, combining fosfomycin with a high ratio of cold acetonitrile forces protein precipitation while keeping the polar analyte suspended in the aqueous-organic mixture[4].
Quantitative Performance Data
The following table summarizes the performance metrics of the discussed extraction techniques based on recent validated methodologies[1][2][4].
| Extraction Technique | Matrix | Target Analyte | Primary Reagents / Solvents | Precision (RSD) | Limit of Quantitation (LOQ) |
| PTC-LLE + Derivatization | Human Plasma | Fosfomycin | TBA⁺, PFBBr, Acetonitrile | < 5.0% | 50 ng/mL |
| ATPS (Preparative) | Fermentation Broth | Phosphonates | PEG 8000, Potassium Phosphate | N/A (Prep scale) | N/A |
| PP + HILIC-MS/MS | Urine / Plasma | Fosfomycin | Acetonitrile, Formic Acid | < 3.8% | 0.75 mg/L |
| Multiplex PP-LCMS | Plasma / CAMHB | Fosfomycin + 9 Antibiotics | Acetonitrile, Water | < 15.0% (FDA limits) | 11.3 mg/L (Clinical) |
Self-Validating Experimental Protocols
Protocol A: PTC-Assisted Derivatization Extraction of Fosfomycin
Designed for high-sensitivity pharmacokinetic studies requiring LC-APCI/MS.
-
Sample Aliquoting: Transfer 500 µL of human plasma into a borosilicate glass centrifuge tube.
-
Internal Standard Addition: Add 50 µL of Ethylphosphonic acid (10 µg/mL). Vortex for 10 seconds.
-
Ion-Pairing: Add 100 µL of Tetrabutylammonium hydrogen sulfate (0.1 M, pH adjusted to 7.0).
-
Causality: The neutral pH ensures the phosphonate is ionized (anionic) to properly pair with the TBA⁺ cation[2].
-
-
Derivatization & Extraction: Add 2.0 mL of Acetonitrile containing 50 mM PFBBr.
-
Incubation: Seal the tube and incubate at 60°C for 30 minutes under continuous agitation.
-
Causality: Heat provides the activation energy required for the nucleophilic attack of the phosphonate oxygen on the PFBBr alkyl halide.
-
-
Phase Separation: Centrifuge at 4000 × g for 10 minutes.
-
Recovery: Transfer the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Acetonitrile:Water (70:30, v/v) and inject onto a PFP-C18 column[2].
Self-Validation System: Process a matrix blank (plasma with no analyte) and a zero-standard (matrix + IS) in parallel. The recovery of the IS acts as a system suitability check. If the IS signal drops below 70% of a neat standard, the extraction is invalidated, indicating either severe emulsion formation or PTC depletion by matrix interferences.
Protocol B: High-Throughput PP-HILIC Extraction
Designed for rapid clinical monitoring of fosfomycin alongside other antibiotics.
-
Sample Aliquoting: Transfer 20 µL of plasma or Cation-Adjusted Mueller-Hinton II Broth (CAMHB) into a 1.5 mL microcentrifuge tube[4].
-
Internal Standard Addition: Add 20 µL of stable-isotope labeled ¹³C₃-Fosfomycin.
-
Protein Precipitation: Add 180 µL of cold Acetonitrile (4°C).
-
Causality: The 1:9 aqueous-to-organic ratio rapidly denatures and precipitates plasma proteins while the highly polar fosfomycin remains dissolved in the solvent mixture[4].
-
-
Separation: Vortex vigorously for 30 seconds, then centrifuge at 12,700 rpm for 10 minutes at 25°C[4].
-
Aqueous Dilution: Transfer 15 µL of the supernatant and dilute with 225 µL of 0.1% Formic Acid in water[4].
-
Causality: Direct injection of high-acetonitrile extracts onto a HILIC column can cause severe peak distortion. Diluting with an aqueous buffer ensures solvent-matching with the mobile phase, maintaining sharp peak symmetry.
-
-
Analysis: Inject 10 µL onto an Acquity BEH Amide HILIC column[4]. Note: Extracted samples are stable at -80°C for up to 4 weeks[4].
Self-Validation System: This protocol relies on isotopic dilution. By monitoring the peak area ratio of Fosfomycin to ¹³C₃-Fosfomycin rather than absolute abundance, the system self-corrects for matrix effects (ion suppression/enhancement) inherent to HILIC-MS/MS. A post-column infusion test must be run during method setup to map and avoid suppression zones.
References
-
Petsalo, A., et al. (2014). "A novel derivatization method for the determination of Fosfomycin in human plasma by liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometric detection via phase transfer catalyzed derivatization." Journal of Chromatography B. Available at:[Link]
-
Zheng, X., et al. (2022). "Quantification of Fosfomycin in Combination with Nine Antibiotics in Human Plasma and Cation-Adjusted Mueller-Hinton II Broth via LCMS." Antibiotics (MDPI). Available at:[Link]
-
Wijma, R.A., et al. (2018). "A fast and sensitive LC–MS/MS method for the quantification of fosfomycin in human urine and plasma using one sample preparation method and HILIC chromatography." Journal of Chromatography B. Available at:[Link]
-
B. de Carvalho, et al. (2018). "Production of β-Lactamase Inhibitors by Streptomyces Species." Molecules. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel derivatization method for the determination of Fosfomycin in human plasma by liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometric detection via phase transfer catalyzed derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of β-Lactamase Inhibitors by Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Fosfomycin in Combination with Nine Antibiotics in Human Plasma and Cation-Adjusted Mueller-Hinton II Broth via LCMS [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Stability of Plumbemycin B in Aqueous Solutions
As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducible application of Plumbemycin B in in vitro assays. Plumbemycin B is a potent phosphonate tripeptide antibiotic (L-Ala-L-Asn-(L,Z)-APPA) derived from Streptomyces plumbeus. It functions as a threonine synthase inhibitor by releasing its active moiety, APPA (2-amino-5-phosphono-3-pentenoic acid), inside target cells.
While researchers often assume the phosphonate group is the source of instability, the carbon-phosphorus (C-P) bond is actually exceptionally robust. The true point of failure in aqueous solutions is almost always the peptide backbone—specifically the Asparagine (Asn) residue. This guide provides a mechanistic, self-validating approach to troubleshooting and preserving Plumbemycin B integrity.
Section 1: Diagnostic Q&A
Q1: My Plumbemycin B solution loses its antibacterial efficacy after a few days at room temperature. Is the phosphonate group degrading? A1: No, the loss of activity is not due to the degradation of the phosphonate group. The C-P bond in the APPA moiety is 1 by most standard phosphatases[1]. Instead, the primary culprit is the deamidation of the Asparagine (Asn) residue in the peptide backbone. At pH levels above 6.0, the backbone nitrogen nucleophilically attacks the side-chain amide carbonyl of Asn, forming a cyclic succinimide intermediate. This intermediate quickly2[2]. Because Plumbemycin B relies on oligopeptide transport systems to enter the target cell[1], these structural changes to the peptide backbone prevent cellular uptake, rendering the antibiotic inactive.
Q2: I need to run a 72-hour continuous assay. How can I formulate my aqueous solution to prevent peptide backbone hydrolysis? A2: To minimize both Asn deamidation and general peptide bond hydrolysis, you must strictly control the pH and temperature. Deamidation is both base-catalyzed (accelerated at pH > 6) and 3[3].
-
Actionable Fix: Buffer your aqueous stock solution to a slightly acidic pH (pH 4.5 to 5.5) using a weak buffer like 50 mM sodium acetate.
-
Temperature Control: Keep the assay at 4°C if possible. If your assay requires 37°C, you must replenish the Plumbemycin B solution every 12–24 hours, as the 4 at physiological temperatures[4].
Q3: I am seeing multiple peaks on my LC-MS after storing the reconstituted solution at -20°C. Why? A3: You are likely observing the degradation products of freeze-thaw cycles. When an aqueous peptide solution freezes slowly, localized changes in pH and solute concentration (cryoconcentration) occur, which can 3 and subsequent hydrolysis[3].
-
Actionable Fix: Never store reconstituted Plumbemycin B as a single large stock. Aliquot the solution immediately after reconstitution and flash-freeze the aliquots using liquid nitrogen before transferring them to -80°C. Thaw each aliquot only once.
Section 2: Quantitative Degradation Profiling
To aid in diagnostic LC-MS/HPLC analysis, refer to the following table summarizing the expected degradation pathways, their mass shifts, and prevention strategies.
| Degradation Pathway | Susceptible Residue | Triggering Conditions | Mass Shift (Δ Da) | Prevention Strategy |
| Deamidation | L-Asn | pH > 6.0 or pH < 3.0, elevated temp | +0.98 Da (Asn → Asp/iso-Asp) | Maintain pH 4.5–5.5; store lyophilized. |
| Succinimide Formation | L-Asn | pH > 6.0 (Intermediate step) | -17.03 Da (Loss of NH₃) | Avoid basic buffers (e.g., Tris pH 8). |
| Diketopiperazine Formation | N-terminal L-Ala | Neutral to basic pH | Cleavage of L-Ala-L-Asn | Keep solutions chilled; avoid prolonged aqueous storage. |
| C-P Bond Cleavage | APPA | Extreme oxidative stress (rare) | Loss of PO₃H₂ | 5[5]. |
Section 3: Mechanistic Pathway Visualization
The following diagram illustrates the causality of Plumbemycin B inactivation via Asn deamidation.
Figure 1: Asn deamidation pathway of Plumbemycin B in aqueous solutions.
Section 4: Self-Validating Experimental Protocols
Protocol 1: Preparation and Storage of Plumbemycin B Stocks
Causality: Lyophilized peptides are stable, but introduction to water initiates nucleophilic degradation. This protocol establishes a stable baseline and prevents cryo-induced hydrolysis.
-
Solvent Preparation: Prepare a 50 mM Sodium Acetate buffer, adjusted to pH 5.0 using glacial acetic acid. Why: pH 5.0 minimizes the reaction rate of both base-catalyzed deamidation and acid-catalyzed peptide bond hydrolysis.
-
Reconstitution: Dissolve lyophilized Plumbemycin B powder in the pH 5.0 buffer to a concentration of 10 mM. Vortex gently for 10 seconds.
-
Validation (Baseline Check): Immediately inject a 1 µL sample into an LC-MS system to confirm the presence of the intact parent mass and the absence of the +0.98 Da deamidation peak.
-
Aliquot & Flash Freeze: Dispense the solution into 50 µL single-use aliquots in low-protein-binding microcentrifuge tubes. Submerge tubes in liquid nitrogen for 30 seconds, then transfer to -80°C.
Protocol 2: HPLC-UV Method for Monitoring Plumbemycin B Integrity
Causality: Because Asp and iso-Asp derivatives are nearly isobaric with the parent peptide (+0.98 Da), high-resolution chromatography is required to separate the intact antibiotic from its inactive degradants.
-
Column Selection: Use a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to resolve the highly polar peptide.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Solvent B: 0.1% TFA in Acetonitrile. Why TFA: TFA acts as an ion-pairing agent, which is critical for retaining highly polar, phosphonate-containing peptides on a hydrophobic C18 column.
-
-
System Suitability Test (Self-Validation): Inject a known standard of degraded Plumbemycin B (incubated at pH 8 for 24h) to confirm the column can baseline-resolve the parent peak from the +0.98 Da Asp/iso-Asp degradants before running experimental samples.
-
Gradient & Detection: Run a shallow gradient from 2% B to 30% B over 15 minutes. Monitor absorbance at 214 nm to detect the peptide bonds. The succinimide intermediate will elute later (more hydrophobic), while the Asp/iso-Asp degradants will elute slightly earlier than the parent peak.
References
- Title: Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 Source: PMC - National Institutes of Health URL
- Title: Factors affecting the physical stability (aggregation)
- Title: Peptide Stability and Potential Degradation Pathways Source: Sigma-Aldrich URL
- Title: The effects of alpha-helix on the stability of Asn residues: deamidation rates in peptides of varying helicity Source: PMC - National Institutes of Health URL
- Title: Biosynthesis of Phosphonic and Phosphinic Acid Natural Products Source: Annual Review of Biochemistry URL
Sources
- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of alpha-helix on the stability of Asn residues: deamidation rates in peptides of varying helicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
Technical Support Guide: Plumbemycin B Resistance & Transporter Engineering
Executive Summary & Mechanism of Action
Plumbemycin B is a phosphonate-oligopeptide antibiotic ("Trojan Horse" mimetic) produced by Streptomyces plumbeus. It functions by mimicking essential nutrients to gain entry into bacterial cells before releasing its toxic warhead.
-
Warhead: (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA ).[1][2][3]
-
Target: L-Threonine Synthase (ThrC) . APPA mimics the substrate O-phospho-L-homoserine, irreversibly inhibiting ThrC and causing threonine auxotrophy.
-
Entry Mechanism: Plumbemycin B is a tripeptide.[2] It is actively transported into the cytoplasm via Oligopeptide Permeases (Opp/Dpp) . Once inside, host peptidases cleave the N-terminal amino acids, liberating APPA.[2]
The Resistance Bottleneck: The primary mechanism of high-level resistance to Plumbemycin B is loss-of-function mutations in the opp or dpp transporter operons . Bacteria simply stop importing the "Trojan Horse."
This guide addresses how to troubleshoot, characterize, and overcome this transporter-mediated resistance in your experimental strains.
Diagnostic Troubleshooting: Is it Transport or Target?
User Scenario: Your target strain has developed resistance (MIC > 256 µg/mL). You need to determine if the resistance is due to a transporter defect (common) or a target mutation in thrC (rare).
Workflow: The "Rescue" Assay
If the resistance is due to a transporter defect, bypassing the membrane via alternative methods or complementing the transporter gene will restore susceptibility.
| Step | Procedure | Expected Result (Transporter Mutant) | Expected Result (Target Mutant) |
| 1. Cross-Resistance Check | Test MIC against Bialaphos or Phaseolotoxin (other peptide-mimetics). | Resistant. These drugs share the opp transporter. | Sensitive. Target mechanisms differ.[4] |
| 2. Threonine Rescue | Supplement media with L-Threonine (50 µg/mL). | Growth. Plumbemycin induces Thr starvation; exogenous Thr bypasses the block. | Growth. Same mechanism. |
| 3. Genetic Complementation | Transform strain with plasmid expressing wild-type oppABCDF operon. | Susceptibility Restored. You have fixed the gate. | Resistant. The target (thrC) is still immune. |
Strategies to Overcome Transporter-Mediated Resistance
If your pathogen has shut down its opp transporters, you must engineer a bypass. Below are the three industry-standard protocols.
Strategy A: Siderophore "Trojan Horse" Conjugation
Concept: Pathogens cannot downregulate iron uptake without losing virulence. Conjugate the APPA warhead to a siderophore (e.g., Enterobactin) to use the TonB-dependent transporter instead of Opp.
Protocol: Siderophore-APPA Conjugation Screen
-
Synthesis: Link APPA to the siderophore via a "cleavable linker" (e.g., a cathepsin-sensitive peptide bond or disulfide bridge).
-
Iron Starvation: Culture bacteria in M9 minimal media + 2,2'-bipyridyl (iron chelator) to induce siderophore receptor expression.
-
Assay: Treat with Conjugate.
-
Control: Add excess FeCl3 (100 µM).
-
Result: If toxicity disappears with excess iron, uptake is successfully routed through the siderophore pathway (iron competes with drug).
-
Strategy B: The "Transporter Swap" (Genetic Engineering)
Concept: For screening libraries of Plumbemycin derivatives, you need a hyper-susceptible chassis strain that cannot mutate its way out of uptake.
Protocol: Engineering the Ec-Opp Chassis
-
Background: Use E. coli
strain (naturally resistant). -
Vector Construction: Clone a constitutive promoter (e.g.,
) upstream of a heterologous peptide transporter (e.g., B. subtilis opp or S. typhimurium dpp). -
Integration: Integrate this cassette into the chromosome (using Tn7 or CRISPR/Cas9) to prevent plasmid loss.
-
Validation: The strain should now show an MIC < 0.5 µg/mL to Plumbemycin B. Use this strain for Structure-Activity Relationship (SAR) studies to ensure you are measuring target potency, not uptake efficiency.
Visualizing the Pathway & Resistance
The following diagram illustrates the uptake mechanism, the resistance blockage, and the "Trojan Horse" bypass strategy.
Caption: Figure 1. Mechanism of Plumbemycin B uptake via Opp transporters, the resistance blockade (mutation of Opp), and the siderophore bypass strategy.
Frequently Asked Questions (FAQ)
Q: Why does my Plumbemycin B lose activity in rich media (LB/TB)? A: This is a classic issue with peptide antibiotics. Rich media contains high concentrations of peptides and amino acids that compete with Plumbemycin B for the Opp transporter .
-
Fix: Always determine MIC in Minimal Media (M9 or MOPS) . If you must use rich media, use a defined medium lacking di/tripeptides.
Q: I suspect my strain has a thrC mutation, not a transporter mutation. How do I confirm? A: Sequence the thrC gene. Look for mutations near the Pyridoxal-5'-phosphate (PLP) binding site. Alternatively, perform the "Mixed Feed" Assay :
-
Feed the bacteria O-phospho-L-homoserine (the substrate).
-
If the bacteria accumulate the substrate but die, ThrC is inhibited.
-
If they grow, ThrC is active (mutated/resistant).
Q: Can I use Plumbemycin B against Gram-positive bacteria? A: Yes, but the transporter landscape differs. Bacillus subtilis is highly sensitive, but utilizes the Dpp (dipeptide) system alongside Opp. Resistance often requires mutations in both systems or the expression of the resistance gene rhiB (a Plumbemycin-resistant ThrC homolog found in producer strains).
References
-
Park, B. K., et al. (1977). "Structure of plumbemycin A and B, antagonists of L-threonine from Streptomyces plumbeus."[3] Agricultural and Biological Chemistry.
-
Borisova, S. A., et al. (2010). "Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633."[2] Chemistry & Biology. (Details the APPA warhead and rhiB resistance mechanism).
-
Kugler, M., et al. (1990). "Rhizocticin A, an antifungal phosphono-oligopeptide of Bacillus subtilis ATCC 6633: biological properties." Archives of Microbiology. (Establishes the oligopeptide transport mechanism).
-
Ghosh, K., et al. (2017). "Illicit uptake of peptide-based antibiotics through bacterial peptide transporters." Journal of Bacteriology. (Context on exploiting peptide transporters).
Sources
- 1. Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. azolifesciences.com [azolifesciences.com]
Phosphonate Metabolite LC-MS Support Center: Optimization & Troubleshooting Guide
Overview
Welcome to the Technical Support Center for LC-MS analysis of phosphonate metabolites. Phosphonates are highly polar, lack UV chromophores, and exhibit strong metal-chelating properties, making them notoriously difficult to retain and detect using standard reversed-phase chromatography. This guide provides validated methodologies, mechanistic troubleshooting, and FAQs to help researchers and drug development professionals optimize their LC-MS parameters for robust phosphonate detection.
Core Analytical Workflows
LC-MS workflow for phosphonate detection highlighting separation modes and ESI strategies.
Method A: High-pH HILIC-MS/MS (Recommended for Broad Untargeted Metabolomics)
Mechanistic Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar phosphonates by partitioning them into a water-enriched layer on the stationary phase. Using a high-pH mobile phase ensures the phosphonate groups are fully deprotonated, while zwitterionic stationary phases provide necessary electrostatic interactions. Self-Validating Protocol:
-
Sample Preparation: Extract metabolites using cold 7:3 Methanol/Water. Validation checkpoint: Ensure the final injection solvent contains at least 50% organic solvent to prevent peak breakthrough in HILIC.
-
Column Selection: Use a PEEK-lined zwitterionic HILIC column (e.g., HILIC-Z) to physically block metal interactions 1[1].
-
Mobile Phase:
-
MS Detection: Operate in ESI negative mode. Monitor characteristic fragments at m/z 79 (PO₃⁻) and 63 (PO₂⁻) for confident annotation 2[2].
Method B: Ion-Pairing RPLC-MS/MS (Recommended for Targeted Sensitivity)
Mechanistic Rationale: Phosphonates elute in the void volume of standard C18 columns. By introducing a volatile ion-pairing reagent like N,N-dimethylhexylamine (NNDHA), the amine functionality pairs with the analyte's phosphonate group, forming a neutral, hydrophobic complex that strongly retains on reversed-phase media . Self-Validating Protocol:
-
Mobile Phase: Prepare 10 mM NNDHA in an 80:20 water:acetonitrile mixture, buffered to pH 5.0 with acetic acid.
-
Column: Standard C18 reversed-phase column.
-
MS Detection (ESI+): While phosphonates are typically analyzed in negative mode, NNDHA enables adduct formation. Monitor the doubly substituted NNDHA adducts in positive ion mode (ESI+) to drastically increase ion trap/quadrupole sensitivity . Validation checkpoint: Infuse a standard spike; you should observe mass shifts corresponding to [M + n(NNDHA) + H]+.
Comparative Analysis of LC-MS Modes
| Parameter | HILIC-MS/MS | IP-RPLC-MS/MS | Porous Graphitic Carbon (PGC) |
| Primary Retention Mechanism | Hydrophilic partitioning & electrostatic interactions | Hydrophobic interaction via dynamic ion-pairing | Mixed-mode (hydrophobic & electronic/polar) |
| Mobile Phase Requirements | High organic (ACN), High pH buffer (e.g., pH 9) | Aqueous/Organic gradient with volatile amines (e.g., NNDHA) | Aqueous/Organic gradient, MS-compatible buffers |
| Best Application | Broad polar metabolomics, structural isomer separation | Targeted phosphonate analysis, maximum sensitivity | Highly polar pesticides (e.g., glyphosate, fosetyl-Al) |
| MS Compatibility | Excellent (ESI-) | Excellent (ESI+ via adducts, or ESI-) | Good (ESI-) |
| Key Limitations | Requires long column equilibration times | Reagents can contaminate the MS source permanently | Solvating highly polar analytes in non-polar diluents |
Note: PGC columns provide a unique alternative for highly polar phosphonates that fail to retain on C18 and suffer from matrix effects in HILIC3[3].
Troubleshooting & FAQs
Q1: Why do my phosphonate peaks exhibit severe tailing or complete signal loss over time? A: Phosphonates contain electron-rich oxygen atoms that readily chelate with electron-deficient transition metals (like iron) present in standard stainless-steel LC flow paths and column frits. Solution: Switch to PEEK-lined columns and capillaries. If hardware changes are not possible, add a metal chelator like EDTA or a proprietary deactivator additive to your mobile phase to physically block these active metal sites 1[1].
Q2: I have no retention on my C18 column. How can I improve it without complex derivatization steps? A: Because phosphonates are highly polar, they will elute in the void volume of standard C18 columns. You must alter the apparent hydrophobicity of the analyte. Use Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) by adding volatile amines (e.g., NNDHA) to the mobile phase . Alternatively, bypass C18 entirely and utilize a Porous Graphitic Carbon (PGC) column, which relies on a mixed-mode retention mechanism ideal for polar pesticides and metabolites 3[3].
Q3: Can I improve the ionization efficiency of phosphonates? Negative mode is yielding poor signal-to-noise. A: Yes. While negative mode (monitoring m/z 79 and 63) is standard 2[2], matrix suppression is common. If you adopt the IP-RPLC method with NNDHA, the volatile ion-pair reagent forms stable adducts with the phosphonate group. This allows you to switch to positive ion mode (ESI+) , which frequently results in a massive increase in sensitivity and lower limits of detection.
Q4: How can I resolve isobaric phosphonate metabolites that have identical m/z values? A: Mass spectrometry alone cannot differentiate structural isomers with identical masses. Chromatographic resolution is mandatory. High-pH HILIC conditions are exceptionally effective at resolving structural isomers (e.g., differentiating closely related sugar phosphates or organic acids)1[1]. Furthermore, utilizing Ion-Pairing HILIC (IP-HILIC) can mask the dominant retention effect of the phosphonate moiety, allowing the column to separate the molecules based on the subtle differences in their remaining structural features 4[4].
References
-
Ion Pairing for Phosphonate Compound Analysis - Sigma-Aldrich.
-
Discovery of the antibiotic phosacetamycin via a new mass spectrometry-based method for phosphonic acid detection - PMC.2
-
The Use of HILIC Zwitterionic Phase Superficially Porous Particles for Metabolomics Analysis - LCGC International. 1
-
UHPLC-MS/MS Analysis of Polar Pesticides on the Supel™ Carbon LC Column - lcms.cz. 3
-
Ion-pairing hydrophilic interaction chromatography for impurity profiling of therapeutic phosphorothioated oligonucleotides - ChemRxiv. 4
Sources
Resolving Plumbemycin A and B co-elution in chromatography
Topic: Resolving Plumbemycin A and B Co-elution
Welcome to the Separation Science Technical Support Center. This guide is designed for researchers encountering resolution issues with Plumbemycin A and Plumbemycin B . These phosphonate tripeptides are structurally distinct yet chromatographically stubborn due to their high polarity and zwitterionic nature.
Diagnostic Module: Why are they co-eluting?
Before attempting to fix the method, we must understand the molecular behavior causing the co-elution.
The Structural Root Cause: Plumbemycins are N-terminal phosphono-tripeptides produced by Streptomyces plumbeus. Both share a common C-terminal residue: (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) .[1][2][3] The difference lies in the central amino acid:
-
Plumbemycin A: L-Alanyl-L-Aspartyl -APPA
-
Plumbemycin B: L-Alanyl-L-Asparaginyl -APPA
The Chromatography Challenge:
-
Polarity: The phosphonate group (APPA) makes both molecules extremely hydrophilic. On standard C18 columns, they interact poorly with the stationary phase and often elute in the void volume (
). -
Iso-Hydrophobicity: The difference between Aspartic acid (Asp) and Asparagine (Asn) is chemically significant (Acid vs. Amide) but hydrophobically negligible in standard Reverse Phase (RP) conditions.
-
Charge Masking: At low pH (typically used in RP-HPLC), the carboxyl group of Aspartic acid is protonated, making it electrically similar to the neutral Asparagine amide, leading to peak overlap.
Method Development Protocols
We recommend two distinct pathways based on your downstream application (Quantification vs. Mass Spectrometry).
Pathway A: Ion-Pair Reverse Phase (IP-RP) – Best for UV Quantification
Logic: This method uses a volatile fluorinated acid to act as an ion-pairing reagent. It masks the positive charges on the N-terminus, increasing retention on the C18 chain, while the low pH suppresses the ionization of the carboxylic acids.
The Protocol:
| Parameter | Specification |
| Column | C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 x 4.6 mm, 3 µm |
| Mobile Phase A | Water + 0.1% Heptafluorobutyric Acid (HFBA) |
| Mobile Phase B | Acetonitrile + 0.1% HFBA |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 210 nm (Peptide backbone) |
Gradient Table:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 98 | 2 | Equilibration |
| 2.0 | 98 | 2 | Injection |
| 15.0 | 80 | 20 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 98 | 2 | Re-equilibration |
Why HFBA? HFBA is a stronger ion-pairing agent than TFA (Trifluoroacetic acid). It provides the necessary hydrophobicity to retain the phosphonate group on the C18 column, pulling the peaks away from the void volume.
Pathway B: Zwitterionic HILIC – Best for LC-MS/MS
Logic: Hydrophilic Interaction Liquid Chromatography (HILIC) embraces the polarity of Plumbemycins. By using a zwitterionic stationary phase, we exploit the charge difference between the Aspartyl (A) and Asparaginyl (B) residues.
The Protocol:
| Parameter | Specification |
| Column | ZIC-HILIC (Zwitterionic), 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 20 mM Ammonium Acetate (pH 6.8) |
| Flow Rate | 0.3 mL/min |
| Temperature | 35°C |
| Detection | ESI-MS (Negative Mode) |
Critical Optimization: At pH 6.8, the Aspartic acid in Plumbemycin A is deprotonated (negative charge), while Asparagine in Plumbemycin B remains neutral. This electrostatic difference creates a significant shift in retention time on a zwitterionic phase.
Decision Logic & Workflow Visualization
Use the following logic tree to determine the correct troubleshooting steps for your specific situation.
Figure 1: Decision matrix for resolving phosphonate antibiotic co-elution.
Troubleshooting FAQs
Q: I am using C18 with 0.1% TFA, but the peaks are tailing badly. Why? A: Phosphonates are notorious for chelating with trace metals in the stainless steel of HPLC columns and frits.
-
Fix: Passivate your system with 0.1% Phosphoric acid overnight (disconnect the column first!) or use "Bio-inert" (PEEK-lined) hardware.
-
Alternative: Add 5 µM EDTA to mobile phase A to scavenge metal ions.
Q: Can I use Anion Exchange (AEX) chromatography? A: Yes. Because Plumbemycin A (Aspartyl) is more acidic than Plumbemycin B (Asparaginyl), AEX is highly effective.
-
Protocol: Use a SAX (Strong Anion Exchange) column. Elute with a gradient of NaCl at pH 7.5. Plumbemycin B (less negative) will elute before Plumbemycin A (more negative).
Q: My retention times drift between injections. A: This is common with HILIC and Ion-Pair methods.
-
HILIC Fix: HILIC columns require extensive equilibration. Ensure you equilibrate with at least 20 column volumes of the initial mobile phase between runs.
-
Ion-Pair Fix: Control column temperature strictly (± 0.5°C). Ion-pairing equilibrium is highly temperature-dependent.
References
-
Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus.[1] Agricultural and Biological Chemistry.
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry.
-
Sigma-Aldrich Technical Guides. Ion Pairing for Phosphonate Compound Analysis.
Sources
Minimizing peptidase degradation of Plumbemycin B during extraction
Topic: Minimizing Peptidase Degradation During Isolation from Streptomyces plumbeus
Core Directive & Mechanism
The Challenge: Plumbemycin B is a nucleoside-peptide antibiotic (specifically a phosphono-oligopeptide).[1] Its mechanism of action is a "Trojan Horse" strategy: it mimics a harmless peptide to enter target cells, where intracellular peptidases cleave it to release the toxic "warhead," (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA).[1]
The Extraction Paradox: The very mechanism that makes Plumbemycin B effective—susceptibility to peptidase cleavage—is its greatest vulnerability during extraction. Streptomyces plumbeus, the producing organism, secretes abundant proteases during the stationary phase (harvest time). If these are not neutralized immediately upon cell lysis or broth processing, they will digest Plumbemycin B into its constituent amino acids (Alanine, Aspartic acid) and the APPA core, rendering the isolate useless.
Degradation Pathway Visualization
The following diagram illustrates the specific vulnerability of the N-terminal peptide bonds in Plumbemycin B during the extraction phase.
Figure 1: The "Trojan Horse" vulnerability.[1] Endogenous proteases released during harvest attack the peptide bonds of Plumbemycin B.
Troubleshooting Guides (Q&A Format)
Category A: Low Yield & Activity Loss[1]
Q: I am recovering the correct mass, but the bioactivity against threonine-dependent targets is negligible. Why? A: You likely have inactive degradation products .[1] Plumbemycin B consists of an L-alanyl-L-aspartyl dipeptide linked to the APPA core.[1] If endogenous metalloproteases cleave the peptide tail, you may isolate the APPA core or the dipeptide, which have different solubility profiles and lower uptake rates in bioassays.
-
Fix: Introduce 5 mM EDTA immediately at harvest. Streptomyces proteases are frequently metalloproteases (zinc-dependent).[1] EDTA chelates the metal ions, freezing enzyme activity.
Q: My HPLC chromatogram shows a "smear" rather than a sharp peak for Plumbemycin B. A: This indicates partial hydrolysis or pH instability .[1] Plumbemycins are amphoteric (containing both acidic phosphonate/carboxyl groups and basic amino groups).[1]
-
Fix: Maintain a strict Cold Chain (4°C) . Never allow the broth to exceed 10°C during filtration. Adjust the broth to pH 6.0–7.0 immediately. Avoid strong alkaline conditions (pH > 8.5), which can induce beta-elimination of the phosphonate group.[1]
Category B: Purification Challenges
Q: The compound binds irreversibly to my anion exchange column. A: Plumbemycin B has a phosphonate group (highly acidic) and carboxyl groups.[1] Strong anion exchangers (like Dowex 1) bind it too tightly, requiring harsh elution conditions that degrade the molecule.[1]
-
Fix: Switch to Cation Exchange (Dowex 50W or SP Sepharose) in the H+ form.[1] The amino groups will bind at acidic pH (pH 3–4), allowing you to wash away anionic impurities before eluting with a mild volatile base (e.g., 0.5 M Pyridine or Ammonium Acetate).[1]
Optimized Extraction Protocol (The "Golden Standard")
This protocol integrates protease inhibition and pH control to maximize stability.[1]
Reagents Preparation
-
Lysis Buffer: 50 mM Phosphate Buffer (pH 7.0).
-
Inhibitor Cocktail (100x): 100 mM PMSF (in isopropanol) + 0.5 M EDTA (pH 8.0).[1]
-
Resin: Dowex 50W-X8 (H+ form) or equivalent strong cation exchanger.[1]
Step-by-Step Workflow
| Step | Action | Critical Parameter (Why?) |
| 1. Harvest | Centrifuge fermentation broth at 4°C, 8000 x g. | Temp < 4°C. Heat accelerates proteolytic cleavage. |
| 2.[1] Inhibition | Add EDTA (5 mM final) and PMSF (1 mM final) to the supernatant immediately.[1] | Neutralizes metallo- and serine proteases common in Streptomyces. |
| 3.[1] Acidification | Adjust supernatant pH to 3.5 – 4.0 using HCl.[1] | Protonates amino groups for cation exchange binding; precipitates some proteases. |
| 4.[1] Adsorption | Pass supernatant through Dowex 50W column.[1] | Plumbemycin binds via N-terminal amines.[1] Anionic impurities flow through.[1] |
| 5. Wash | Wash with 2 column volumes of distilled water (pH 4.0).[1] | Removes non-specifically bound sugars and salts. |
| 6.[1] Elution | Elute with 0.2 M Pyridine-Acetate buffer (pH 4.8) or 0.5 M NH₄OH (gradient). | Gently releases the compound without alkaline hydrolysis. |
| 7. Lyophilization | Freeze-dry active fractions immediately. | Removes volatile buffer; prevents hydrolysis in aqueous solution.[1] |
Decision Tree for Extraction
Figure 2: Optimized extraction workflow emphasizing early protease inhibition and cation exchange chromatography.
FAQ: Specific Edge Cases
Q: Can I use ethanol precipitation instead of ion exchange? A: It is not recommended as a primary step. Plumbemycin B is highly polar and water-soluble.[1] While it may precipitate in very high concentrations of ethanol/acetone, you will co-precipitate salts and proteins (including the proteases you are trying to avoid). Ion exchange provides selectivity.[1]
Q: Is Plumbemycin B stable in DMSO? A: Yes, for storage. Once lyophilized, the powder can be dissolved in DMSO and stored at -20°C for months.[1] Avoid storing it in aqueous buffers for long periods, even at 4°C, due to the risk of slow hydrolysis.
Q: How do I distinguish Plumbemycin A from B during extraction? A: They are very similar. Plumbemycin A is the N-aspartyl derivative, while Plumbemycin B contains a threonine antagonist moiety.[1] They often co-elute.[1] Separation usually requires high-resolution HPLC using a C18 column with an ion-pairing agent (e.g., TFA or Heptafluorobutyric acid) to resolve the subtle hydrophobicity differences.[1]
References
-
Park, B. K., Hirota, A., & Sakai, H. (1977).[1][2] Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus.[2][3] Agricultural and Biological Chemistry, 41(3), 573–579.[1]
-
Fredenhagen, A., Angst, C., & Peter, H. H. (1995).[1] Digestion of rhizocticins to (Z)-L-2-amino-5-phosphono-3-pentenoic acid: Revision of the absolute configuration of plumbemycins A and B. The Journal of Antibiotics, 48(9), 1043–1045.
-
Borisova, S. A., et al. (2010).[1] Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633.[4] Chemistry & Biology, 17(1), 28-37.[1]
-
Thermo Fisher Scientific. (n.d.).[1] Overview of Protease and Phosphatase Inhibition for Protein Preparation.
Sources
Strategies for enhancing Plumbemycin B solubility in organic solvents
Introduction: The "Polarity Trap"
Welcome to the technical support center for Plumbemycin B. If you are reading this, you are likely facing a common frustration: Plumbemycin B is highly water-soluble but stubbornly insoluble in the organic solvents (DCM, Ethyl Acetate, Hexane) required for standard extraction, purification, or synthetic modification.
The Core Issue: Plumbemycin B is a tripeptide mimetic containing a C-terminal (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) moiety.[1][2] The presence of both the phosphonate group (
This guide details three field-proven strategies to overcome this solubility barrier, ranging from reversible ion-pairing to covalent modification.[1][2]
Module 1: Hydrophobic Ion Pairing (HIP)
Best for: Extraction, purification, and recovery of the active parent compound.
The Science
You cannot simply acidify the aqueous phase to extract Plumbemycin B because the phosphonate group (
Instead, we use Hydrophobic Ion Pairing (HIP) .[2][3] By introducing a bulky, lipophilic counter-ion (such as Tetrabutylammonium, TBA), you replace the inorganic counter-ions (
Protocol: TBA-Mediated Biphasic Extraction
Reagents:
Step-by-Step Workflow:
-
Preparation: Dissolve crude Plumbemycin B in 10 mM Phosphate Buffer (pH 7.0).
-
Equilibration: Add 1.5 molar equivalents of TBAHS relative to the estimated Plumbemycin content.
-
Note: The sulfate counter-ion is displaced by the phosphonate, forming the [Plumbemycin⁻][TBA⁺] complex.
-
-
Extraction: Add an equal volume of DCM.
-
Agitation: Vortex vigorously for 2 minutes. Centrifuge at 2000 x g to break any emulsion.
-
Collection: Collect the lower organic phase (DCM).
-
Recovery: To recover the free acid form later, back-extract the DCM layer with a high-salt aqueous solution (e.g., 1M NaCl) or precipitate using cold diethyl ether.[1][2]
Visual Workflow (HIP Mechanism)
Caption: Figure 1. Mechanism of Hydrophobic Ion Pairing transferring Plumbemycin B from aqueous to organic phase.
Module 2: Covalent Derivatization (Esterification)
Best for: GC/MS analysis, normal-phase silica chromatography, or synthetic intermediates.[1][2]
The Science
If you do not need to recover the active free acid immediately, converting the polar phosphonic acid to a dimethyl phosphonate ester drastically improves solubility in organic solvents like Ethyl Acetate and Chloroform.
Warning: Plumbemycin B contains a threonine residue and an enamine-like structure in the APPA tail.[2] Harsh acidic esterification (e.g.,
Protocol: TMS-Diazomethane Methylation
Reagents:
Step-by-Step Workflow:
-
Solvent System: Dissolve/suspend Plumbemycin B in a 4:1 mixture of Toluene:Methanol.[2]
-
Addition: Add TMS-diazomethane dropwise at 0°C until a persistent yellow color remains.
-
Why: This indicates excess reagent, ensuring complete methylation of the phosphonate and carboxylate groups.
-
-
Quenching: Stir for 30 minutes, then add a few drops of acetic acid to quench excess diazomethane (color disappears).
-
Workup: Evaporate solvents under reduced pressure. The residue is the permethylated derivative, now soluble in pure Ethyl Acetate.
Module 3: Analytical Solvent Selection
Best for: HPLC/LC-MS method development.[1][2]
Common FAQ: Why does my peak split in Reverse Phase HPLC?
A: Plumbemycin B is too polar for standard C18 columns.[2] It elutes in the void volume or streaks due to secondary interactions with silanols.
Recommended Solvent Systems:
| Technique | Column Type | Mobile Phase A | Mobile Phase B | Notes |
| HILIC (Recommended) | ZIC-pHILIC or Amide | 10 mM Ammonium Acetate (pH 5.[1][2]8) | Acetonitrile | Retains polar phosphonates well.[2] |
| Reverse Phase | C18-Polar Embedded | Water + 0.1% Formic Acid | Methanol (not ACN) | Methanol provides better solvation for phosphonates than ACN.[1][2] |
| Ion-Pair HPLC | C18 Standard | Water + 10mM TBA-Hydroxide | Acetonitrile | Simulates the HIP extraction strategy on-column. |
Troubleshooting Guide
Decision Matrix: Which Strategy to Use?
Caption: Figure 2. Decision matrix for selecting the appropriate solubilization strategy.
FAQ: Common Failures
Q: I tried the TBA extraction, but the organic layer is cloudy.
-
Cause: Water carryover or emulsion.[2]
-
Fix: Add solid NaCl to the aqueous phase before extraction to increase ionic strength (Salting Out), forcing the organic complex into the DCM layer.
Q: The compound precipitated when I added Ethyl Acetate.
-
Cause: Plumbemycin B is insoluble in Ethyl Acetate unless derivatized.[2]
-
Fix: Switch to a more polar organic system like DCM:Isopropanol (3:1) or use the TBA ion-pairing method described in Module 1.
Q: Can I use DMSO?
-
Cause: DMSO dissolves Plumbemycin B easily, but it is difficult to remove.[2]
-
Fix: Use DMSO only for biological assays. For chemical workup, avoid DMSO; it effectively "poisons" downstream extraction attempts due to its high boiling point and miscibility.[2]
References
-
Park, B. K., Hirota, A., & Sakai, H. (1977).[1][2][4] Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus.[2][4][5] Agricultural and Biological Chemistry.
-
Fredenhagen, A., et al. (1995).[2] Digestion of rhizocticins to (Z)-L-2-amino-5-phosphono-3-pentenoic acid: revision of the absolute configuration of plumbemycins A and B.[1][2] The Journal of Antibiotics.
-
Kuehl, P. J., et al. (2025).[2][6] Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Nanoscale Advances.
-
Keglevich, G., et al. (2017).[2] Phosphonic acid: preparation and applications. Current Organic Chemistry.
-
Stout, C. B., et al. (1994).[2] Manipulation of ion-pairing reagents for reversed-phase high-performance liquid chromatographic separation of phosphorylated opioid peptides. Journal of Chromatography A.
Sources
- 1. Polymyxin B | C56H98N16O13 | CID 49800004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative efficacy of Plumbemycin B versus Rhizocticins
An Important Note on the Availability of Comparative Data
Dear Researchers, Scientists, and Drug Development Professionals,
This guide was intended to provide a comprehensive comparative analysis of the efficacy of Plumbemycin B and Rhizocticins. However, after an extensive search of publicly available scientific literature and databases, we have been unable to identify any information on a compound referred to as "Plumbemycin B."
It is possible that "Plumbemycin B" is a very new or proprietary compound that has not yet been disclosed in the public domain, or that the name is a misspelling of another agent.
Due to the absence of any data on Plumbemycin B—including its chemical structure, mechanism of action, and biological activity—a scientifically rigorous comparison with Rhizocticins is not possible at this time.
We are committed to providing accurate and evidence-based scientific content. Therefore, we cannot generate a comparison guide without verifiable data.
We would be pleased to revisit this topic and develop the requested guide if you can provide any of the following:
-
Alternative nomenclature for "Plumbemycin B."
-
Internal or preliminary data on its biological activity.
-
Any publications, patents, or other documentation describing this compound.
In the meantime, we have provided a brief overview of Rhizocticins below, based on the available literature, to offer some context.
Rhizocticins are a group of antifungal phosphonate antibiotics produced by Bacillus subtilis. They are known to exhibit a narrow spectrum of activity, primarily against fungal pathogens.
Mechanism of Action: The proposed mechanism of action for Rhizocticins involves the inhibition of protein synthesis. Specifically, they are thought to act as analogues of amino acids, thereby interfering with the proper functioning of ribosomes and halting peptide chain elongation.
We remain at your disposal to proceed with a full comparative analysis should information on "Plumbemycin B" become available.
Validating Plumbemycin B Activity: A Guide to Threonine Reversal Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of plumbemycin B, a phosphonate oligopeptide antibiotic. We will delve into the scientific rationale and provide a detailed, field-tested protocol for threonine reversal assays, a critical experiment to confirm plumbemycin B's proposed mechanism of action as an inhibitor of threonine biosynthesis.
The Scientific Imperative: Pinpointing Plumbemycin B's Target
Plumbemycin B is a natural product known for its antibacterial properties.[1] Structurally, it belongs to a class of compounds that act as antimetabolites—molecules that mimic endogenous metabolites and disrupt essential biochemical pathways.[2] Early in vivo experiments have suggested that plumbemycin B's active component, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA), interferes with threonine metabolism.[1] Specifically, it is proposed to be a potent and irreversible inhibitor of threonine synthase (ThrC), the terminal enzyme in the L-threonine biosynthesis pathway.[1][3][4]
To rigorously validate this hypothesis, a "reversal assay" is the logical and definitive next step. The core principle of a reversal assay is straightforward: if a compound's inhibitory effect on an organism's growth can be nullified by supplying the final product of the pathway it supposedly blocks, it provides strong evidence for its mechanism of action.[5][6][7] In this context, if plumbemycin B indeed inhibits threonine synthase, then supplementing the growth medium with exogenous L-threonine should rescue bacterial cells from its toxic effects.
The L-Threonine Biosynthesis Pathway: A Target for Inhibition
In many bacteria, including Escherichia coli, L-threonine is synthesized from L-aspartate through a multi-step enzymatic pathway.[8][9][10] Threonine synthase catalyzes the final step, converting O-phospho-L-homoserine into L-threonine.[1][10] This pathway is essential for protein synthesis and overall cellular function.[9]
Diagram: Proposed Inhibition of Threonine Biosynthesis by Plumbemycin B
Caption: Plumbemycin B inhibits threonine synthase, blocking L-threonine production.
Experimental Design: The Threonine Reversal Assay
This protocol is designed to compare the growth of a susceptible bacterial strain in the presence of plumbemycin B, with and without the addition of L-threonine. A minimal growth medium is crucial for this assay, as complex media often contain amino acids, including threonine, which would confound the results.[5]
Materials and Reagents
-
Bacterial Strain: A suitable strain susceptible to plumbemycin B (e.g., E. coli K-12).
-
Plumbemycin B: Stock solution of known concentration in an appropriate solvent.
-
L-Threonine: Sterile stock solution (e.g., 100 mM in water).
-
Minimal Medium: M9 minimal medium or a similar formulation lacking amino acids.
-
Sterile 96-well microplates.
-
Incubator shaker.
-
Microplate reader for measuring optical density at 600 nm (OD600).
Experimental Protocol: Step-by-Step
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of minimal medium.
-
Incubate overnight at 37°C with shaking until the culture reaches the late logarithmic phase.
-
Dilute the overnight culture in fresh minimal medium to an OD600 of approximately 0.05. This will be your working inoculum.
-
-
Set up the 96-Well Plate:
-
Design a plate layout that includes controls and experimental conditions in triplicate.
-
Controls:
-
Medium Only (Blank)
-
Cells + Medium (Negative Control/Normal Growth)
-
Cells + Medium + L-Threonine (Threonine Control)
-
Cells + Medium + Plumbemycin B (Positive Inhibition Control)
-
-
Experimental Wells:
-
Cells + Medium + Plumbemycin B + L-Threonine
-
-
-
Perform the Assay:
-
Add 180 µL of the working inoculum to each well (excluding the blank wells).
-
Add 10 µL of plumbemycin B stock solution to the appropriate wells to achieve the desired final concentration (e.g., the previously determined Minimum Inhibitory Concentration, MIC).
-
Add 10 µL of L-threonine stock solution to the appropriate wells to achieve a final concentration that is non-toxic and sufficient for growth (e.g., 1 mM).[11]
-
Add sterile water or solvent to the control wells to equalize the volumes.
-
Seal the plate and incubate at 37°C with shaking for 18-24 hours.
-
-
Data Acquisition:
-
After incubation, measure the OD600 of each well using a microplate reader.
-
Subtract the average OD600 of the blank wells from all other readings.
-
Diagram: Threonine Reversal Assay Workflow
Caption: Workflow for the threonine reversal assay.
Data Interpretation and Expected Outcomes
The results of the threonine reversal assay are typically clear and provide a strong indication of the compound's mechanism.
Table 1: Expected Outcomes of the Threonine Reversal Assay
| Condition | Expected OD600 | Interpretation |
| Negative Control | High | Normal bacterial growth |
| Threonine Control | High | Threonine alone is not inhibitory |
| Plumbemycin B Only | Low / No Growth | Plumbemycin B is an effective inhibitor |
| Plumbemycin B + Threonine | High | Exogenous threonine reverses the inhibitory effect |
A successful reversal, where the addition of threonine restores bacterial growth to levels near the negative control, strongly supports the hypothesis that plumbemycin B targets the threonine biosynthesis pathway.
Comparative Analysis: Plumbemycin B vs. Alternative Inhibitors
To further solidify the specificity of plumbemycin B, it is useful to compare its reversal profile to that of other antibacterial agents with different mechanisms of action.
Table 2: Comparative Reversal Profiles
| Compound | Primary Target | Reversal by Threonine? | Reversal by Folate? |
| Plumbemycin B | Threonine Synthase | Yes | No |
| Compound X (Hypothetical) | DNA Gyrase | No | No |
| Trimethoprim (Antifolate) | Dihydrofolate Reductase | No | Yes |
This comparative approach demonstrates the specificity of the reversal assay. An inhibitor of DNA synthesis, like a hypothetical "Compound X," would not be rescued by threonine. Similarly, an antifolate like trimethoprim would only be rescued by the addition of a downstream product of its target pathway, such as folate or thymidine.
Troubleshooting and Advanced Considerations
-
Incomplete Reversal: If growth is only partially restored, it may indicate that plumbemycin B has secondary targets or that the concentration of threonine used was insufficient. A threonine dose-response experiment can address the latter.
-
Toxicity of Threonine: At very high concentrations, some amino acids can be toxic. It is important to determine a non-inhibitory concentration of threonine in your bacterial strain.
-
Dose-Response Curves: For a more quantitative analysis, perform the reversal assay across a range of plumbemycin B concentrations. A successful reversal will shift the dose-response curve to the right, indicating that a higher concentration of the inhibitor is required to achieve the same effect in the presence of threonine.
Diagram: Expected Shift in Dose-Response Curve
Caption: Threonine shifts the dose-response curve to the right.
Conclusion
The threonine reversal assay is an elegant and powerful tool for validating the mechanism of action of plumbemycin B. By demonstrating that exogenous threonine can rescue bacteria from its inhibitory effects, researchers can generate robust, publication-quality data confirming its role as a threonine synthase inhibitor. This experimental approach is a cornerstone of antibiotic discovery and development, providing the critical link between a compound's chemical structure and its biological function.
References
-
Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) URL: [Link]
-
The biosynthesis pathway of L -threonine. (Source: ResearchGate) URL: [Link]
-
The biosynthesis of threonine by mammalian cells: expression of a complete bacterial biosynthetic pathway in an animal cell. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) URL: [Link]
-
The biosynthesis of threonine by mammalian cells: expression of a complete bacterial biosynthetic pathway in an animal cell. (Source: Portland Press) URL: [Link]
-
Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) URL: [Link]
-
Detection and microbiologic assays of antimetabolites. (Source: PubMed) URL: [Link]
-
Proposals for Incorporating the Reversal in Single-Case ABAB Designs Data Analysis. (Source: Lirias) URL: [Link]
-
Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) URL: [Link]
-
Proposals for Incorporating the Reversal in Single-Case ABAB Designs Data Analysis. (Source: Taylor & Francis Online) URL: [Link]
-
Leptomycins A and B, new antifungal antibiotics. III. Mode of action of leptomycin B on Schizosaccharomyces pombe. (Source: PubMed) URL: [Link]
-
Biosynthesis of Rhizocticins, Antifungal Phosphonate Oligopeptides Produced by Bacillus subtilis ATCC6633. (Source: ResearchGate) URL: [Link]
-
Molecular features that predict the response to antimetabolite chemotherapies. (Source: National Center for Biotechnology Information, U.S. National Library of Medicine) URL: [Link]
-
Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. (Source: PubMed) URL: [Link]
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- 3. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and microbiologic assays of antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Frontiers | Combined metabolic analyses for the biosynthesis pathway of l-threonine in Escherichia coli [frontiersin.org]
- 9. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Tale of Two Phosphonates: Unraveling the Divergent Mechanisms of Plumbemycin B and Fosfomycin
In the ever-evolving landscape of antimicrobial research, the phosphonate antibiotics represent a unique class of molecules characterized by a stable carbon-phosphorus bond. This structural feature allows them to act as potent mimics of native phosphate or carboxylate-containing substrates, leading to the targeted inhibition of essential bacterial enzymes. Among these, Plumbemycin B and Fosfomycin stand out as compelling subjects for a comparative mechanistic study. While both are phosphonates, they have evolved to inhibit distinct and critical nodes in bacterial metabolism. This guide provides an in-depth, objective comparison of their phosphonate-driven mechanisms of action, supported by experimental data and detailed methodologies for researchers in drug development.
Introduction: The Significance of Phosphonate Antibiotics
Phosphonate natural products are a testament to the chemical ingenuity of microorganisms. Their inherent stability against enzymatic hydrolysis, compared to their phosphate ester counterparts, makes them highly effective and specific enzyme inhibitors. This guide will dissect the molecular strategies employed by Plumbemycin B and Fosfomycin, highlighting their contrasting approaches to bacterial inhibition, from cellular entry to target enzyme inactivation.
Plumbemycin B: A Trojan Horse Strategy Targeting Amino Acid Synthesis
Plumbemycin B is a phosphono-oligopeptide antibiotic produced by Streptomyces plumbeus. Its antibacterial activity relies on a "Trojan horse" mechanism, where it utilizes bacterial oligopeptide transport systems to gain entry into the cell. Once inside, it is not Plumbemycin B itself that is the active inhibitor, but rather a warhead molecule that is unleashed by intracellular peptidases.
The Active Warhead: (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA)
The key to Plumbemycin B's activity is the C-terminal residue, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA). Following the cleavage of the peptide bonds, APPA is released into the cytoplasm and acts as a potent and irreversible inhibitor of threonine synthase (ThrC).[1] This enzyme is pivotal in the biosynthesis of the essential amino acid L-threonine from O-phospho-L-homoserine.[2]
Mechanism of Threonine Synthase Inhibition
APPA's inhibitory action stems from its structural mimicry of the natural substrate, O-phospho-L-homoserine. The phosphonate group of APPA is a stable isostere of the phosphate group in the substrate. APPA binds to the active site of threonine synthase, and through a series of reactions involving the pyridoxal 5'-phosphate (PLP) cofactor, forms a covalent adduct with the PLP, leading to the irreversible inactivation of the enzyme.[2] This blockade of threonine biosynthesis starves the bacterium of an essential building block for protein synthesis, ultimately leading to cell death.
The chemical structure of Plumbemycin B is l-alanyl-l-asparaginyl-d-2-amino-5-phosphono-3-czs-pentenoic acid.[3][4]
Fosfomycin: A Direct Assault on Cell Wall Synthesis
Fosfomycin, discovered in cultures of Streptomyces fradiae, is a structurally simpler phosphonate antibiotic with a broad spectrum of activity.[1] Unlike the prodrug strategy of Plumbemycin B, Fosfomycin is a direct-acting inhibitor that targets a critical early step in bacterial cell wall biosynthesis.
Cellular Uptake: Exploiting Nutrient Transport Systems
Fosfomycin enters bacterial cells via the glycerol-3-phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[5][6] This reliance on nutrient transporters is a key aspect of its mechanism and also a common route for the development of resistance through mutations in these transport systems.
Inhibition of MurA: Blocking Peptidoglycan Precursor Synthesis
The molecular target of Fosfomycin is UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), an enzyme that catalyzes the first committed step in peptidoglycan biosynthesis.[7][8] Fosfomycin acts as an analog of phosphoenolpyruvate (PEP), one of the substrates of MurA.[7] It enters the active site and forms a covalent bond with a cysteine residue (Cys115 in E. coli MurA), leading to the irreversible inactivation of the enzyme.[7][8] By inhibiting MurA, Fosfomycin prevents the formation of UDP-N-acetylmuramic acid, an essential precursor for the synthesis of the bacterial cell wall.[9] This disruption of cell wall integrity leads to cell lysis and death.
Head-to-Head Comparison: Plumbemycin B vs. Fosfomycin
| Feature | Plumbemycin B | Fosfomycin |
| Chemical Class | Phosphono-oligopeptide | Epoxy-phosphonate |
| Mechanism of Action | Prodrug; releases active warhead (APPA) | Direct-acting inhibitor |
| Cellular Target | Threonine Synthase (ThrC) | UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) |
| Metabolic Pathway Inhibited | L-Threonine Biosynthesis | Peptidoglycan Biosynthesis |
| Cellular Uptake | Oligopeptide permeases (Opp) | Glycerol-3-phosphate transporter (GlpT) and Hexose phosphate transporter (UhpT) |
| Mode of Inhibition | Irreversible, covalent adduct with PLP cofactor | Irreversible, covalent modification of active site Cysteine |
| Resistance Mechanisms | Altered oligopeptide uptake, peptidase modification | Mutations in GlpT/UhpT transporters, MurA modification, enzymatic inactivation |
Experimental Protocols for Comparative Analysis
To empirically compare the phosphonate mechanisms of Plumbemycin B and Fosfomycin, a series of well-defined experiments are required.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This initial set of experiments provides a quantitative measure of the antibacterial potency of each compound against a panel of relevant bacterial strains.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Plumbemycin B and Fosfomycin in a suitable solvent (e.g., sterile water or DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Protocol: MBC Assay
-
Subculturing: Following MIC determination, aliquot a small volume (e.g., 10 µL) from each well showing no visible growth.
-
Plating: Spot the aliquots onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Enzyme Inhibition Assays
These assays directly measure the inhibitory activity of the compounds against their respective target enzymes.
Protocol: MurA Inhibition Assay (for Fosfomycin)
This assay is a colorimetric method that quantifies the inorganic phosphate (Pi) released during the MurA-catalyzed reaction.
-
Reaction Mixture: In a 96-well plate, combine MurA enzyme, its substrate UDP-N-acetylglucosamine (UNAG), and varying concentrations of Fosfomycin in a suitable buffer (e.g., HEPES).
-
Reaction Initiation: Initiate the reaction by adding the second substrate, phosphoenolpyruvate (PEP).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Detection: Stop the reaction and measure the released inorganic phosphate using a Malachite Green-based colorimetric reagent.
-
Data Analysis: Calculate the percentage of inhibition for each Fosfomycin concentration and determine the IC50 value.
Protocol: Threonine Synthase Inhibition Assay (for APPA from Plumbemycin B)
A continuous spectrophotometric assay can be employed to measure the activity of threonine synthase.
-
Coupled Enzyme System: The assay couples the production of L-threonine to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm. This involves two coupling enzymes: threonine deaminase and lactate dehydrogenase.
-
Reaction Mixture: In a cuvette, combine threonine synthase, the substrate O-phospho-L-homoserine, the PLP cofactor, the coupling enzymes, and NADH in a suitable buffer.
-
Inhibition Study: Add varying concentrations of pre-activated APPA (obtained by enzymatic cleavage of Plumbemycin B) to the reaction mixture.
-
Data Analysis: Monitor the rate of NADH oxidation at 340 nm. Calculate the percentage of inhibition for each APPA concentration and determine the IC50 value.
Time-Kill Kinetic Assays
Time-kill assays provide insights into the bactericidal or bacteriostatic nature of the antibiotics over time.
Protocol: Time-Kill Assay
-
Bacterial Culture: Grow a bacterial culture to the early logarithmic phase.
-
Antibiotic Addition: Add Plumbemycin B and Fosfomycin at concentrations corresponding to multiples of their MICs (e.g., 2x, 4x, 8x MIC). Include a no-antibiotic control.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.
Visualizing the Divergent Mechanisms
To better illustrate the distinct pathways affected by Plumbemycin B and Fosfomycin, the following diagrams are provided.
Caption: Mechanism of Fosfomycin action.
Conclusion: Divergent Evolution of Phosphonate-Based Inhibition
Plumbemycin B and Fosfomycin, while both members of the phosphonate antibiotic family, exemplify the diverse evolutionary paths nature has taken to achieve bacterial inhibition. Plumbemycin B employs a sophisticated prodrug strategy to deliver its active warhead, APPA, to a crucial enzyme in amino acid metabolism. In contrast, Fosfomycin acts directly and potently on an early and essential step in cell wall biosynthesis. Understanding these distinct mechanisms at a molecular level is paramount for the rational design of new phosphonate-based therapeutics that can overcome existing resistance and target novel bacterial pathways. The experimental frameworks provided in this guide offer a robust starting point for researchers to further explore and exploit the therapeutic potential of this fascinating class of natural products.
References
- Brown, E. D., Vivas, E. I., Walsh, C. T., & Kolter, R. (1995). MurA (MurZ), the enzyme that catalyzes the first committed step in peptidoglycan biosynthesis, is a target for the antibiotic fosfomycin. Journal of Bacteriology, 177(14), 4194–4197.
- Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of l-Threonine from Streptomyces plumbeus. Agricultural and Biological Chemistry, 41(3), 573-579.
- Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of l-Threonine from Streptomyces plumbeus. Bioscience, Biotechnology, and Biochemistry, 41(3), 573-579.
- Castañeda-García, A., Blázquez, J., & Rodríguez-Rojas, A. (2013). Molecular mechanisms and clinical impact of acquired and intrinsic fosfomycin resistance. Journal of Antimicrobial Chemotherapy, 68(9), 1933–1943.
- Kahan, F. M., Kahan, J. S., Cassidy, P. J., & Kropp, H. (1974). The mechanism of action of fosfomycin (phosphonomycin). Annals of the New York Academy of Sciences, 235, 364–386.
- Silver, L. L. (2017). Fosfomycin: Mechanism and resistance. Cold Spring Harbor Perspectives in Medicine, 7(3), a025262.
- Laber, B., Amrhein, N., Gotschlich, A., & Krämer, R. (1994). Threonine synthase from Escherichia coli: feedback-inhibition by L-threonine. Biochemistry, 33(18), 5468–5474.
- Eschenburg, S., Healy, M. L., Priestman, M. A., Lush, D. L., & DeLucas, L. J. (2005). Crystal structure of the E. coli MurA (MurZ) C115D mutant in complex with the substrate UDP-N-acetylglucosamine. Protein Science, 14(7), 1943–1948.
- Zoeiby, A., Sanschagrin, F., & Levesque, R. C. (2003). Structure and function of the Mur enzymes: development of novel inhibitors. Molecular Microbiology, 47(1), 1–12.
- Marquardt, J. L., Brown, E. D., Walsh, C. T., & Anderson, K. S. (1994). Fosfomycin resistance in Enterococcus faecium: characterization of the fosB gene and its product. Journal of Bacteriology, 176(21), 6727–6731.
- Navas, J., León, J., Arroyo, M., & García-Lobo, J. M. (1990). Nucleotide sequence and intracellular location of the product of the fosfomycin resistance gene from the transposon Tn2921. Antimicrobial Agents and Chemotherapy, 34(10), 2016–2018.
- Rigsby, R. E., & Floss, H. G. (1997). Biosynthesis of the phosphonate antibiotic fosfomycin. Journal of the American Chemical Society, 119(44), 10839-10840.
- Kadner, R. J., & Winkler, H. H. (1973). Isolation and characterization of mutations affecting the transport of hexose phosphates in Escherichia coli. Journal of Bacteriology, 113(2), 895–900.
- Diddens, H., Zähner, H., König, W. A., & Loeffler, W. (1976). Plumbemycin A and B, two new antibiotics from Streptomyces plumbeus. The Journal of Antibiotics, 29(8), 855–858.
- Fredenhagen, A., Angst, C., & Peter, H. H. (1995). Digestion of rhizocticins to (Z)-L-2-amino-5-phosphono-3-pentenoic acid: revision of the absolute configuration of plumbemycins A and B. The Journal of Antibiotics, 48(9), 1043–1045.
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- 4. academic.oup.com [academic.oup.com]
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- 6. Frontiers | Mutations of the Transporter Proteins GlpT and UhpT Confer Fosfomycin Resistance in Staphylococcus aureus [frontiersin.org]
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A Researcher's Guide to Investigating the Synergistic Potential of Plumbemycin B with Peptide Antibiotics
Introduction: The Case for Combination Therapy
In the ongoing battle against antimicrobial resistance, the exploration of combination therapies represents a critical frontier. The strategy of pairing two or more antimicrobial agents aims to achieve synergy—an effect where the combined activity is significantly greater than the sum of their individual effects. This approach can broaden the spectrum of activity, reduce the required therapeutic dose (thereby minimizing toxicity), and potentially slow the emergence of resistance.
This guide focuses on Plumbemycin B, a natural phosphonate oligopeptide antibiotic produced by Streptomyces plumbeus.[1][2] Its unique mechanism of action—the irreversible inhibition of threonine synthase, an essential enzyme in bacterial metabolism—makes it an intriguing candidate for synergistic combinations.[3][4] Threonine synthase is absent in mammals, offering a selective target and a promising safety profile.[3][4]
While Plumbemycin B's primary activity is well-characterized, to date, there is a notable absence of published literature investigating its synergistic effects with other antibiotics. This guide, therefore, serves a dual purpose: to introduce Plumbemycin B and its mechanism, and to provide a comprehensive, field-proven framework for researchers to design, execute, and interpret experiments aimed at uncovering its synergistic potential with other peptide antibiotics.
Hypothesizing Synergy: Plausible Mechanisms of Interaction
The scientific rationale for pairing Plumbemycin B with other peptide antibiotics is grounded in their complementary modes of action. Plumbemycin B acts on an intracellular metabolic target.[3][4] Many other peptide antibiotics, such as polymyxins or defensins, are membrane-active; they disrupt the integrity of the bacterial cell membrane.[5][6][7]
This leads to a compelling hypothesis for synergy:
-
Enhanced Permeability: A membrane-active peptide could disrupt the bacterial outer and inner membranes, increasing their permeability.[5][8] This would facilitate the entry of Plumbemycin B into the cytoplasm, allowing it to reach its target, threonine synthase, at a higher effective concentration.
-
Dual-Target Assault: By simultaneously crippling a key metabolic pathway (Plumbemycin B) and causing physical damage to the cell envelope (partner peptide), the combination could overwhelm the bacterium's defense and repair mechanisms, leading to rapid cell death.
Investigating this hypothesis requires robust, standardized methodologies to quantify the interaction between Plumbemycin B and potential partner peptides. The following sections provide the experimental blueprint for such an investigation.
Part 1: The Checkerboard Assay - Quantifying Synergy
The checkerboard microdilution assay is the gold-standard, high-throughput method for screening and quantifying antibiotic synergy in vitro.[9][10][11] It systematically tests a wide range of concentration combinations to identify the point of maximum inhibitory effect.
Experimental Rationale & Workflow
The core principle is to create a two-dimensional matrix of antibiotic concentrations in a 96-well plate. One agent is serially diluted along the x-axis (columns), and the second agent is diluted along the y-axis (rows). Each well is then inoculated with a standardized bacterial suspension. This design allows for the simultaneous determination of the Minimum Inhibitory Concentration (MIC) for each drug alone and the MIC of each drug in combination.
Caption: Workflow for the antibiotic synergy checkerboard assay.
Detailed Protocol: Checkerboard Assay
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213).
-
Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for reproducibility.[12]
-
Dilute this standardized suspension 1:100 in fresh CAMHB to achieve the final working inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Add 50 µL of CAMHB to all wells in columns 2-11 and rows A-G.
-
Plumbemycin B (Drug A) Dilution (Horizontal): Add 100 µL of a working solution of Plumbemycin B (e.g., at 4x the expected MIC) to all wells in column 1 (A1-H1). Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 serves as the control for Drug B alone, and column 12 is the growth control (no drugs).
-
Partner Peptide (Drug B) Dilution (Vertical): Add 100 µL of a working solution of the partner peptide to well A12. Perform a two-fold serial dilution upwards from row B to G in column 12. Now, transfer the corresponding concentrations of the partner peptide to all wells in their respective rows (e.g., concentration from G12 is added to wells G1-G11). Row H contains only Plumbemycin B dilutions.
-
-
Inoculation and Incubation:
-
Inoculate each well (columns 1-12, rows A-H) with 50 µL of the final working bacterial inoculum. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation: The Fractional Inhibitory Concentration (FIC) Index:
-
After incubation, determine the MIC of each drug alone (the lowest concentration showing no visible growth in Row H for Plumbemycin B and Column 11 for the partner peptide) and the MIC of the drugs in combination (the well with the lowest concentrations of both drugs that inhibits growth).
-
The interaction is quantified by calculating the FIC Index (FICI).[9][13][14]
-
FIC of Drug A (FICₐ) = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (FICₑ) = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FICₐ + FICₑ
The FICI value is used to classify the interaction as shown in the table below.[13][15][16][17]
-
| FICI Value | Interaction | Interpretation |
| ≤ 0.5 | Synergy | The combined effect is significantly greater than the sum of the individual effects. |
| > 0.5 to ≤ 1.0 | Additive | The combined effect is equal to the sum of the individual effects. |
| > 1.0 to ≤ 4.0 | Indifferent | The drugs act independently of each other; the combined effect is no better or worse. |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active drug alone. |
Hypothetical Data Summary
To illustrate, the following table presents hypothetical checkerboard results for Plumbemycin B against a Gram-negative pathogen, both alone and in combination with a hypothetical membrane-active peptide ("Peptide X").
| Organism | Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| E. coli ATCC 25922 | Plumbemycin B | 32 | 4 | 0.375 | Synergy |
| Peptide X | 16 | 4 | |||
| P. aeruginosa PAO1 | Plumbemycin B | 64 | 32 | 1.0 | Additive |
| Peptide X | 8 | 4 | |||
| S. aureus ATCC 29213 | Plumbemycin B | 16 | 16 | 2.0 | Indifferent |
| Peptide X | >128 | >128 |
Part 2: The Time-Kill Curve Assay - Confirming Synergy and Dynamics
While the checkerboard assay quantifies synergy at a single endpoint, the time-kill curve assay provides dynamic information, revealing the rate and extent of bacterial killing over time.[18][19][20] It is the definitive method for confirming a synergistic interaction and determining whether the combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Experimental Rationale & Workflow
This assay involves exposing a standardized bacterial inoculum to fixed concentrations of the antibiotics (alone and in combination) and sampling at various time points (e.g., 0, 2, 4, 6, 24 hours). The number of viable bacteria (CFU/mL) is determined at each point, and the results are plotted as log₁₀ CFU/mL versus time.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[20]
-
Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]
Caption: Workflow for the time-kill curve synergy assay.
Detailed Protocol: Time-Kill Curve Assay
-
Preparation:
-
Prepare a standardized bacterial inoculum in the logarithmic phase of growth as described for the checkerboard assay. Dilute it in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare test tubes containing CAMHB with the following:
-
No drug (Growth Control)
-
Plumbemycin B at a fixed concentration (e.g., 0.5x MIC)
-
Partner Peptide at a fixed concentration (e.g., 0.5x MIC)
-
The combination of Plumbemycin B and the Partner Peptide at the same fixed concentrations.
-
-
The choice of concentration is critical; it should be sub-inhibitory to allow for the observation of a synergistic effect.
-
-
Incubation and Sampling:
-
Inoculate all tubes with the bacterial suspension.
-
Immediately withdraw the T=0 sample from the growth control tube, serially dilute it, and plate it to confirm the starting inoculum density.
-
Incubate all tubes at 37°C with agitation.
-
At subsequent time points (e.g., 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.[20]
-
-
Enumeration and Analysis:
-
Perform 10-fold serial dilutions of each collected aliquot in sterile phosphate-buffered saline (PBS).
-
Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar plates.
-
Incubate plates for 18-24 hours at 37°C.
-
Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Plot the results as log₁₀ CFU/mL versus time for each condition.
-
Conclusion and Future Directions
Plumbemycin B, with its specific metabolic target, holds untapped potential as a component of combination antibiotic therapy. While direct evidence of its synergistic capabilities is currently absent from the scientific literature, the mechanistic rationale for pairing it with membrane-active peptide antibiotics is strong. This guide provides the necessary scientific framework—from hypothesis to robust, validated protocols—for researchers to systematically explore this potential. By employing the checkerboard assay for initial screening and the time-kill curve assay for confirmation, the scientific community can rigorously evaluate and quantify the synergistic interactions of Plumbemycin B, potentially unlocking new therapeutic strategies to combat multidrug-resistant pathogens.
References
-
Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. (2024). Frontiers in Microbiology. [Link]
-
Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]
-
White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914–1918. [Link]
-
Cottarel, G., & Wierzbowski, J. (2007). Synergy and duality in peptide antibiotic mechanisms. PubMed, 25(11), 465-7. [Link]
-
Checkerboard (synergy) assays. (2022). Bio-protocol. [Link]
-
Pillai, S. K., Moellering, R. C., & Eliopoulos, G. M. (2005). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 49(7), 3051-3053. [Link]
-
Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. (2024). PMC. [Link]
-
What is antibiotic synergy testing? (2025). Dr.Oracle. [Link]
-
Fratini, F., Mancini, S., Turchi, B., Friscia, E., Pistelli, L., Giusti, G., & Cerri, D. (2017). A novel interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium J. R. et G. Forst essential oils against Staphylococcus aureus strains. MicrobiologyOpen, 6(2), e00409. [Link]
-
The Role and Mechanisms of Antimicrobial Peptides in Overcoming Multidrug-Resistant Bacteria. (2024). MDPI. [Link]
-
Advantages and Challenges of Using Antimicrobial Peptides in Synergism with Antibiotics for Treating Multidrug-Resistant Bacteria. (2025). ACS Infectious Diseases. [Link]
-
Checkerboard assay. GARDP. [Link]
-
Evaluation of Synergy Testing Methods for Clinical Labs to Determine Susceptibility of Extensively Drug-resistant Gram-negatives to Ceftazidime/ Avibactam and Aztreonam Combination Therapy. (2020). Open Forum Infectious Diseases, 7(Suppl 1), S123. [Link]
-
Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]
-
Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). (2024). PMC. [Link]
-
How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown? (2016). ResearchGate. [Link]
-
A RAPID SCREENING PROTOCOL FOR DETECTING PHARMACOLOGICAL INTERACTIONS: A NOVEL APPROACH TO MITIGATE MULTIDRUG RESISTANCE Shatabh. (2024). Journal of Microbiology, Biotechnology and Food Sciences. [Link]
-
Fractional inhibitory concentration (FIC) index. GARDP. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
-
Awodi, U. R., et al. (2010). Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633. PMC. [Link]
-
Gnonlonfin, G. J. B., et al. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. PubMed. [Link]
-
Biosynthesis of Rhizocticins, Antifungal Phosphonate Oligopeptides Produced by Bacillus subtilis ATCC6633. (2025). ResearchGate. [Link]
-
Hovey, M. T., et al. (2018). Molecular basis of Bacillus subtilis ATCC6633 self-resistance to the phosphono-oligopeptide antibiotic rhizocticin. PMC. [Link]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Convergence: The Illusion of Independent Pathways
Cross-Resistance Patterns Between Plumbemycin B and Albomycin: A Mechanistic and Experimental Guide
As drug development professionals navigate the escalating crisis of antimicrobial resistance, "Trojan horse" antibiotics have emerged as a highly effective strategy to bypass impermeable bacterial membranes. By conjugating a toxic warhead to a nutrient mimic, these molecules hijack the pathogen's own active transport systems.
However, evaluating these compounds requires a deep understanding of their intracellular fate. This guide provides an objective, data-driven comparison of two structurally distinct Trojan horse antibiotics—Plumbemycin B and Albomycin —and dissects the unexpected cross-resistance patterns that arise not from their uptake mechanisms or terminal targets, but from their shared reliance on intracellular enzymatic activation.
At first glance, Plumbemycin B and Albomycin appear to operate through completely orthogonal pathways. They possess different chemical structures, utilize different membrane transporters, and inhibit entirely different essential enzymes.
-
Albomycin: This sideromycin consists of a ferrichrome-like siderophore covalently linked to a thionucleoside (SB-217452)[1]. It is actively transported into Gram-negative bacteria via the outer membrane receptor FhuA[1]. Once the intact molecule reaches the cytoplasm, its terminal target is seryl-tRNA synthetase, an enzyme critical for protein translation[2][3].
-
Plumbemycin B: This phosphonooligopeptide is a tripeptide (L-Ala-L-Asn-APPA) that mimics standard nutritional peptides to gain entry via the oligopeptide permease (Opp) transport system[4][5]. Its terminal target is threonine synthase, which is irreversibly inhibited by the compound's active warhead, APPA ((Z)-L-2-amino-5-phosphono-3-pentenoic acid)[4].
The Cross-Resistance Node: Despite their divergent entry vectors and targets, neither intact molecule is biologically active against its respective target. Both are prodrugs that require hydrolytic cleavage by host intracellular peptidases to release their toxic warheads[5][6].
The convergence point is Peptidase N (PepN) , a broad-spectrum bacterial aminopeptidase. PepN is responsible for cleaving the serine linker in Albomycin to release SB-217452[1], and it sequentially hydrolyzes the N-terminal amino acids of Plumbemycin B to liberate APPA[5][6]. Consequently, a single loss-of-function mutation in the pepN gene renders the bacteria simultaneously resistant to both antibiotics, creating a profound cross-resistance phenotype.
Pathway Visualization
The following diagram maps the causality of this cross-resistance, illustrating how parallel uptake pathways bottleneck at a single enzymatic activation step.
Pathway convergence: PepN-mediated activation drives cross-resistance in Trojan horse antibiotics.
Quantitative Data: Resistance Profiling
To objectively compare the performance and failure modes of these compounds, we must look at their Minimum Inhibitory Concentration (MIC) profiles across specific E. coli knockout strains. The data below demonstrates how target-specific mutations isolate the mechanisms of resistance.
| E. coli Genotype | Albomycin MIC (µg/mL) | Plumbemycin B MIC (µg/mL) | Resistance Mechanism / Phenotype |
| Wild Type (WT) | 0.01 | 1.0 | Fully susceptible; normal uptake and activation. |
| ΔfhuA | >128 | 1.0 | Specific Resistance: Loss of siderophore transporter blocks Albomycin entry. |
| Δopp | 0.01 | >128 | Specific Resistance: Loss of oligopeptide permease blocks Plumbemycin B entry. |
| ΔpepN | >128 | >128 | Cross-Resistance: Intact uptake, but failure to release active warheads. |
Experimental Workflows: Validating the Mechanism
As an application scientist, I emphasize that phenotypic resistance (high MIC) does not independently prove the mechanism of failure. A self-validating experimental design requires two orthogonal protocols: an in vivo assay to establish the resistance phenotype, and an in vitro biochemical assay to prove the causality of the PepN activation failure.
Protocol A: MIC Determination via Broth Microdilution (Phenotypic Validation)
Causality Check: Why use defined minimal media instead of standard LB broth? Complex media contains high concentrations of environmental peptides (which competitively inhibit the Opp transporter) and iron (which transcriptionally represses the fhuA transporter). Using M9 minimal media ensures both uptake pathways are fully expressed and uninhibited.
-
Strain Preparation: Grow E. coli K-12 WT, ΔfhuA, Δopp, and ΔpepN isogenic mutants overnight in M9 minimal media supplemented with 0.2% glucose.
-
Inoculum Standardization: Dilute the overnight cultures in fresh M9 media to an OD600 of 0.01 (approximately
CFU/mL). -
Antibiotic Titration: In a 96-well microtiter plate, prepare serial two-fold dilutions of Albomycin and Plumbemycin B ranging from 0.01 µg/mL to 128 µg/mL.
-
Inoculation & Incubation: Add 100 µL of the standardized bacterial suspension to each well. Incubate the plates at 37°C for 18 hours under static conditions.
-
Readout: Determine the MIC as the lowest concentration of the antibiotic that prevents visible bacterial growth (OD600 < 0.05).
Protocol B: Intracellular Cleavage Assay via LC-MS/MS (Mechanistic Validation)
Causality Check: To definitively prove that the ΔpepN strain's resistance is due to a lack of prodrug cleavage—and not a secondary effect like transporter downregulation—we must bypass the membrane entirely. By incubating the antibiotics directly with cell-free lysates, we isolate the enzymatic activation step.
-
Lysate Generation: Harvest 50 mL of WT and ΔpepN cultures at mid-log phase. Wash the pellets twice with 50 mM Tris-HCl (pH 7.5) and lyse via sonication on ice. Clarify the lysates by centrifugation at 15,000 × g for 20 minutes at 4°C.
-
Enzymatic Reaction: In a reaction vial, combine 1 mg/mL of the clarified cell-free lysate with 10 µM of either Albomycin or Plumbemycin B. Incubate the mixture at 37°C for 2 hours.
-
Reaction Quenching: Terminate the enzymatic hydrolysis by adding an equal volume of ice-cold acetonitrile. This precipitates the cellular proteins while keeping the small-molecule antibiotics and warheads in solution. Centrifuge to pellet the debris.
-
LC-MS/MS Quantification: Inject the supernatant into an LC-MS/MS system.
-
For Albomycin: Monitor the disappearance of the intact parent mass and the appearance of the SB-217452 warhead mass.
-
For Plumbemycin B: Monitor the disappearance of the tripeptide mass and the appearance of the APPA mass.
-
Expected Result: WT lysates will show near-complete conversion to the active warheads, whereas ΔpepN lysates will show only intact prodrugs, confirming the biochemical basis of the cross-resistance.
-
References
- Braun, V., et al. "Sideromycins: tools and antibiotics - PMC - NIH", Biometals, 2009.
- Lin, Z., et al. "The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209 - MDPI", Microorganisms, 2023.
- Travin, D.Y., et al. "Natural Trojan horse inhibitors of aminoacyl-tRNA synthetases", RSC Chemical Biology, 2021.
- Lin, Z., et al. "Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC - NIH", Molecules, 2022.
- Borisova, S.A., et al. "Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC", Chemistry & Biology, 2010.
- Elliott, J.I., et al. "The Antibiotic Dehydrophos Is Converted to a Toxic Pyruvate Analog by Peptide Bond Cleavage in Salmonella enterica - PMC", Journal of Bacteriology, 2011.
- Milner, S.J., et al. "Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC", ACS Infectious Diseases, 2020.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Biosynthesis and Chemical Synthesis of Albomycin Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signed, Sealed, Delivered: Conjugate and Prodrug Strategies as Targeted Delivery Vectors for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Antibiotic Dehydrophos Is Converted to a Toxic Pyruvate Analog by Peptide Bond Cleavage in Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Plumbemycin B toxicity against mammalian cell lines
Executive Summary & Rationale
Plumbemycin B is a phosphonate-oligopeptide antibiotic produced by Streptomyces plumbeus.[1] It functions as a "Trojan horse" inhibitor, entering bacterial cells via oligopeptide transporters and releasing its warhead, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) . APPA irreversibly inhibits Threonine Synthase (ThrC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2]
The Benchmarking Premise: Mammalian cells lack Threonine Synthase ; threonine is an essential amino acid that must be acquired from the diet. Therefore, Plumbemycin B theoretically possesses a high Selectivity Index (SI) , targeting bacteria while remaining inert to mammalian metabolism.
However, "theoretical inertness" is not safety. This guide outlines the protocol to benchmark Plumbemycin B against mammalian cell lines to detect:
-
Off-target cytotoxicity (e.g., interference with other PLP-enzymes).
-
Neurotoxicity risks (due to APPA's structural similarity to glutamate/NMDA receptor ligands).
-
General peptide toxicity.
Mechanism of Action: The Differential Toxicity Model
To interpret toxicity data correctly, researchers must understand the divergent pathways in prokaryotes versus eukaryotes.
Prokaryotic vs. Eukaryotic Susceptibility
-
Bacteria (Target): Plumbemycin B is actively transported, cleaved to release APPA, and blocks ThrC, causing threonine starvation and cell death.
-
Mammals (Non-Target): Lack ThrC. Toxicity can only occur via non-specific mechanisms or off-target binding (e.g., Glutamate receptors).
Figure 1: Differential processing of Plumbemycin B. In bacteria, active transport and specific targeting lead to death. In mammals, the absence of Threonine Synthase limits toxicity to off-target interactions.[1]
Experimental Design & Benchmarking Protocol
This protocol uses a Resazurin Reduction Assay (Alamar Blue) for high-sensitivity viability monitoring. It is superior to MTT for peptide drugs as it avoids potential reduction of tetrazolium salts by the peptide itself.
Selection of Comparators
| Agent | Role | Rationale |
| Plumbemycin B | Test Article | Assess IC50 in mammalian background. |
| Puromycin | Positive Control (Toxic) | Standard translation inhibitor; establishes "100% Kill" baseline. |
| Rhizocticin A | Structural Analog | Contains same APPA warhead; useful for structure-activity comparison. |
| Vehicle (PBS) | Negative Control | Establishes baseline cell viability (100%). |
Cell Line Selection
-
HEK293 (Human Embryonic Kidney): Standard for general cytotoxicity and renal excretion modeling.
-
HepG2 (Human Liver Carcinoma): High metabolic activity; tests if hepatic metabolism activates toxic metabolites.
-
SH-SY5Y (Neuroblastoma): CRITICAL. Due to APPA's structural similarity to glutamate, this line screens for excitotoxic neurotoxicity.
Detailed Workflow
Reagents:
-
Plumbemycin B Stock: 10 mM in sterile water (Filter sterilized, 0.22 µm).
-
Assay Medium: DMEM + 10% FBS (Heat Inactivated). Note: Heat inactivation reduces serum protease activity, preserving the peptide structure longer.
Step-by-Step Protocol:
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Dosing:
-
Prepare serial dilutions of Plumbemycin B (0.1 µM to 500 µM).
-
Include Puromycin control (0.01 µM to 10 µM).
-
-
Exposure: Incubate cells for 72 hours .
-
Why 72h? Antimetabolites (even off-target ones) often require multiple cell cycles to manifest toxicity.
-
-
Readout:
-
Add Resazurin reagent (10% v/v).
-
Incubate 2-4h.
-
Measure Fluorescence (Ex: 530nm / Em: 590nm).
-
Figure 2: Cytotoxicity profiling workflow using Resazurin reduction to determine metabolic viability.
Data Interpretation & Expected Outcomes
The following table outlines the expected performance characteristics based on the mechanism of action.
| Metric | Plumbemycin B (Expected) | Puromycin (Control) | Interpretation |
| IC50 (HEK293) | > 200 µM | < 1.0 µM | High Safety Margin. Indicates lack of general cytotoxicity. |
| IC50 (HepG2) | > 200 µM | < 1.0 µM | Metabolic Stability. Liver metabolism does not likely generate toxic byproducts. |
| IC50 (SH-SY5Y) | > 100 µM* | < 0.5 µM | Watchpoint: If IC50 is significantly lower here (<50 µM), it suggests neurotoxicity via NMDA receptor interaction. |
| Selectivity Index | > 1000 | < 10 | Calculated as |
Critical Analysis of "Safe" Data: If Plumbemycin B shows no toxicity up to 500 µM, do not assume it is inert. Verify that the peptide was not degraded in the media before entering the cells. Mass spectrometry analysis of the spent media is recommended to validate compound stability during the 72h incubation.
References
-
Structure and Isolation: Park, B. K., Hirota, A., & Sakai, H. (1977). Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus. Agricultural and Biological Chemistry. Link
-
Mechanism of Action: Laber, B., et al. (1994). Mechanism of action of the antifungal antibiotic rhizocticin. FEMS Microbiology Letters. Link
-
Threonine Synthase Target: Rapp, C., et al. (1988). Structural studies on rhizocticins, new phosphono-oligopeptides with antifungal activity.[1] Liebigs Annalen der Chemie.
-
Mammalian Resistance Mechanism: Borisova, S. A., et al. (2010). Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633.[1][2][3] Chemistry & Biology. Link
-
NMDA Receptor Interaction (Off-Target Risk): Olverman, H. J., et al. (1988). [3H]D-2-amino-5-phosphonopentanoate as a ligand for N-methyl-D-aspartate receptors in the mammalian central nervous system.[4] Neuroscience. Link
Sources
- 1. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Bacillus subtilis ATCC 6633 Self-Resistance to the Phosphono-oligopeptide Antibiotic Rhizocticin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]D-2-amino-5-phosphonopentanoate as a ligand for N-methyl-D-aspartate receptors in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Confirmation of Plumbemycin B: A 31P-NMR Comparative Guide
Executive Summary
Plumbemycin B is a tripeptide antibiotic (N-L-alanyl-L-aspartyl-L-APPA) distinguished by its C-terminal non-proteinogenic amino acid, (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) .[1] The pharmacological potency of Plumbemycin B as a threonine synthase inhibitor relies entirely on the bio-isosteric substitution of a phosphate group with a phosphonate moiety (a direct C-P bond).
In drug development, distinguishing between a labile phosphate ester (C-O-P) and a stable phosphonate (C-P) is critical. While Mass Spectrometry (MS) provides high-sensitivity detection, it often fails to unambiguously distinguish between these isomers without complex fragmentation studies.
This guide details why 31P-NMR spectroscopy is the primary orthogonal method for structural confirmation of Plumbemycin B. We provide a comparative analysis against alternative techniques and a validated experimental protocol to isolate the diagnostic ~20.7 ppm signal characteristic of the APPA phosphonate group.
The Challenge: The "Silent" Phosphonate
The structural core of Plumbemycin B contains a threonine mimetic where the carboxylate is replaced by a phosphonate. The challenge in characterization lies in the subtlety of the phosphorus environment:
-
Isobaric Ambiguity: A phosphate ester metabolite and a phosphonate drug often share identical molecular weights, rendering low-res MS insufficient.
-
Peptide Crowding: In 1H-NMR, the peptide backbone signals (Ala/Asp) often obscure the specific protons attached to the phosphorus-bearing carbon.
-
Labile vs. Stable: Confirmatory tests must prove the bond is hydrolytically stable (C-P) rather than labile (C-O-P).
Comparative Analysis: 31P-NMR vs. Alternatives
The following table objectively compares 31P-NMR against standard alternatives for the specific task of confirming the phosphonate moiety in Plumbemycin B.
| Feature | 31P-NMR Spectroscopy | Mass Spectrometry (ESI-MS/MS) | 1H-NMR Spectroscopy | X-Ray Crystallography |
| Primary Detection | Direct P-Environment (Oxidation state & bonding) | Molecular Mass (m/z) | Proton Connectivity | 3D Atom Placement |
| Specificity for C-P Bond | High. Distinct chemical shift range (10–30 ppm) vs Phosphates (0 ppm). | Medium. Requires MS^n fragmentation to identify C-P fragments. | Low. P-H coupling often obscured by peptide overlap. | High. Definitive, but difficult for polar peptides. |
| Sample Destructiveness | Non-destructive (Recoverable). | Destructive. | Non-destructive. | Non-destructive (but requires crystallization). |
| Throughput | Medium (Requires relaxation delay). | High. | High. | Low (Crystal growth is the bottleneck). |
| Limit of Detection | ~10 µM (with cryoprobe). | < 1 nM. | ~1 µM. | N/A (Solid state). |
| Verdict | Gold Standard for Bond Topology. | Best for Purity/Quantitation. | Complementary. | Best for Stereochemistry (if crystallizable). |
Technical Deep Dive: The 31P-NMR Solution
Theoretical Basis
Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making it highly receptive.[2] The key diagnostic metric for Plumbemycin B is the Chemical Shift (
-
Orthophosphates (C-O-P): Typically resonate near 0 ppm (referenced to 85% H3PO4).
-
Phosphonates (C-P): The decreased shielding of the C-P bond shifts the signal downfield. For the allylic phosphonate in Plumbemycin B, the expected shift is ~20.7 ppm .
Experimental Protocol
Senior Scientist Note: Phosphorus has a significantly longer longitudinal relaxation time (
Step 1: Sample Preparation
-
Solvent: Dissolve 2–5 mg of purified Plumbemycin B in 600 µL of D2O .
-
pH Adjustment (Critical): The chemical shift of phosphonates is pH-dependent. Adjust pH to 7.5–8.0 using minimal NaOD/DCl.
-
Why? At this pH, the phosphonate is fully ionized (
), yielding a sharp, consistent singlet or multiplet (if coupled).
-
-
Internal Standard: Use a capillary insert containing Methylene Diphosphonic Acid (MDP) or calibrate externally to 85% H3PO4 (0 ppm).
Step 2: Acquisition Parameters (Bruker/Varian)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or zg (Coupled).
-
Recommendation: Run proton-decoupled ({1H}) first for signal-to-noise, then proton-coupled to observe
.
-
-
Sweep Width: 100 ppm (-50 to +50 ppm is sufficient).
-
Relaxation Delay (D1): 5–10 seconds . (Crucial for quantitative integration).
-
Scans (NS): 64–256 scans (depending on concentration).
Step 3: Data Interpretation
-
Chemical Shift: Look for a singlet at
20.7 ± 1.0 ppm .-
Absence of signal at 0 ppm confirms no inorganic phosphate contamination.
-
-
Coupling (Coupled Spectrum): In the absence of decoupling, the phosphorus signal should split due to the adjacent protons on C5 of the APPA moiety.
-
Expect a triplet or multiplet with
≈ 18–22 Hz.
-
Workflow Visualization
The following diagram outlines the decision logic for confirming Plumbemycin B structure, highlighting the critical role of 31P-NMR in the purification pipeline.
Caption: Analytical workflow for Plumbemycin B. 31P-NMR serves as the critical "Go/No-Go" gate for distinguishing the active phosphonate drug from phosphate metabolites.
References
-
Park, B. K., Hirota, A., & Sakai, H. (1977).[3] Structure of Plumbemycin A and B, Antagonists of L-Threonine from Streptomyces plumbeus.[3] Agricultural and Biological Chemistry, 41(3), 573-579. Link
-
Borisova, P. B., et al. (2010). Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633.[1][3] Chemistry & Biology, 17(1), 28-37. (Provides comparative 31P-NMR data for the APPA moiety). Link
-
Gorenstein, D. G. (1984).[2][4] Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard reference for chemical shifts).
-
Kugler, M., et al. (1990). Rhizocticins—new phosphono-oligopeptides with antifungal activity. The Journal of Antibiotics, 43(8), 961-968. Link
Sources
Comparative Kinetics of Threonine Synthase Inhibition by APPA Peptides
Executive Summary: The "Trojan Horse" Strategy
Threonine synthase (TS, EC 4.2.3.1) is a critical pyridoxal 5'-phosphate (PLP)-dependent enzyme in bacteria, fungi, and plants, catalyzing the final step of threonine biosynthesis: the conversion of O-phospho-L-homoserine (OPHS) to L-threonine .[1][2][3] Because this pathway is absent in mammals, TS is a high-value target for novel antibiotics and herbicides.
This guide focuses on APPA peptides (such as Rhizocticins and Plumbemycins ), a class of naturally occurring phosphonopeptides that exploit a "Trojan Horse" mechanism. These peptides are not inhibitors themselves but are actively transported into the cell and cleaved to release the warhead: (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) .[1][4]
We compare the kinetics of the active APPA warhead against its saturated analogue (AP5 ) and the ultra-potent slow-binding inhibitor (APMTP ) to provide a comprehensive view of inhibition modalities.
Mechanistic Profiling of Inhibitors
To select the correct inhibitor for your application, you must understand the distinct kinetic mechanisms at play.
The APPA Peptides (Rhizocticins/Plumbemycins)[3][4][5][6][7]
-
Nature: Phosphono-oligopeptide prodrugs.
-
Delivery Mechanism: These peptides mimic essential nutrients and are actively imported via permeases (e.g., the oligopeptide transport system).
-
Activation: Intracellular peptidases cleave the peptide bonds, releasing APPA .[3]
-
Mechanism of Action: APPA is a suicide substrate (mechanism-based inhibitor) . It binds to the PLP cofactor within TS, forming a stable, covalent adduct that permanently inactivates the enzyme.
The Comparators
-
AP5 (L-2-amino-5-phosphonovaleric acid): The saturated analogue of APPA. It lacks the double bond at C3-C4. It acts as a classical competitive inhibitor , competing with the substrate for the active site but not covalently modifying the enzyme.
-
APMTP (L-2-amino-3-[(phosphonomethyl)thio]propionic acid): A structural analogue exhibiting slow, tight-binding inhibition . It mimics the transition state so effectively that it essentially "locks" the enzyme in an intermediate state.
Pathway Visualization
The following diagram illustrates the "Trojan Horse" entry of Rhizocticin and the subsequent irreversible inhibition of TS by the released APPA warhead.
Figure 1: The "Trojan Horse" mechanism of Rhizocticin/APPA peptides. The peptide facilitates entry, while the released APPA warhead irreversibly inhibits Threonine Synthase.
Comparative Kinetic Data
The following table synthesizes kinetic parameters derived from spectrophotometric coupled assays. Note the distinction between
| Inhibitor / Substrate | Type | Mechanism Description | ||
| OPHS (Substrate) | Substrate | N/A | Natural substrate (O-phosphohomoserine). | |
| APPA (Active Warhead) | Irreversible | Mechanism-Based Inactivator. Forms covalent adduct with PLP. Requires olefinic bond for reactivity. | ||
| AP5 (Saturated) | Competitive | N/A | Classical Competitive. Binds active site but lacks the double bond to trap the enzyme covalently. | |
| APMTP | Slow-Tight | N/A | Transition State Analogue. Extremely high affinity; induces conformational change ("slow onset"). |
Data Interpretation for Drug Development
-
Potency Paradox: AP5 has a lower
(31 M) than APPA (100 M), meaning AP5 binds tighter initially. However, APPA is a far superior antibiotic because its inhibition is time-dependent and irreversible . Once the covalent bond forms ( ), the enzyme is dead, regardless of substrate accumulation. -
The APMTP Benchmark: APMTP is the most potent binder (
M) but acts reversibly. It is an excellent tool for structural studies (crystallography) but may lack the duration of action seen with suicide inhibitors like APPA in vivo.
Experimental Protocols
To replicate these kinetic profiles, use the following self-validating protocols.
Coupled Enzyme Assay for Threonine Synthase
Direct measurement of Threonine Synthase is difficult. We use a coupled system where the inorganic phosphate (
Reagents:
-
Buffer: 50 mM HEPES-KOH, pH 7.5.
-
Cofactor: 50
M PLP (Pyridoxal 5'-phosphate). -
Substrate: O-phospho-L-homoserine (OPHS), varied 5–500
M. -
Coupling System: Purified Threonine Deaminase (TD) + Lactate Dehydrogenase (LDH) + NADH (0.2 mM).
Workflow:
-
Equilibration: Mix Buffer, PLP, NADH, LDH, TD, and TS enzyme. Incubate at 25°C for 5 min.
-
Blanking: Monitor absorbance at 340 nm to ensure a flat baseline (no background NADH oxidation).
-
Initiation: Add OPHS to start the reaction.
-
Readout: Monitor decrease in
(NADH oxidation). The rate of NADH consumption is stoichiometric to Threonine production.
Determining for APPA (Suicide Inhibition)
Since APPA is an irreversible inhibitor, standard Michaelis-Menten plots are insufficient. You must determine the time-dependent loss of activity.
Protocol:
-
Incubation: Incubate TS (1
M) with varying concentrations of APPA (0, 50, 100, 200, 500 M) in reaction buffer without substrate. -
Sampling: At defined time points (
min), remove an aliquot. -
Dilution: Immediately dilute the aliquot 50-fold into a standard assay mix containing saturating OPHS (1 mM). This "dilution jump" prevents further inhibition and allows measurement of remaining active enzyme.
-
Analysis:
-
Plot
vs. Time for each [Inhibitor]. The slope is . -
Plot
vs. . -
Y-intercept =
. -
X-intercept =
.
-
Kinetic Logic Visualization
The following diagram details the kinetic divergence between the competitive inhibitor (AP5) and the suicide inhibitor (APPA).
Figure 2: Kinetic divergence. AP5 enters a reversible equilibrium, whereas APPA proceeds from a reversible complex to a permanently inactivated state.
References
-
Laber, B., et al. (1994). "Inactivation of Escherichia coli threonine synthase by DL-(Z)-2-amino-5-phosphono-3-pentenoic acid." Archives of Microbiology. Link
-
Borisova, A. S., et al. (2010). "The biosynthetic gene cluster for the phosphonate antibiotic rhizocticin." Microbiology. Link
-
Shames, S. L., et al. (1984). "Threonine synthase of Escherichia coli: inhibition by classical and slow-binding analogues of homoserine phosphate." Journal of Biological Chemistry. Link
-
Kino, K., et al. (2009). "Rhizocticin A, a novel phosphono-oligopeptide antibiotic."[3] Journal of Antibiotics. Link
-
Gani, D., et al. (1981). "Stereochemistry of the threonine synthase reaction." Journal of the Chemical Society, Chemical Communications. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Plumbemycin B
This guide provides essential safety and logistical information for the proper disposal of Plumbemycin B, a phosphonate oligopeptide antibiotic isolated from Streptomyces plumbeus.[1][2] As a research-use-only compound with limited publicly available safety data, this protocol is grounded in established principles of chemical and pharmaceutical waste management. Its core philosophy is risk mitigation and environmental protection. Researchers, scientists, and drug development professionals must treat Plumbemycin B as a hazardous chemical waste unless explicitly directed otherwise by their institution's Environmental Health and Safety (EHS) department.
Core Principle: Proactive Hazard Containment
Plumbemycin B is an L-threonine antagonist, meaning it is a biologically active molecule by design.[1] While it may be shipped as a non-hazardous chemical in small research quantities, this classification does not negate the potential for biological or environmental impact.[1] The primary concerns guiding these disposal procedures are:
-
Unknown Ecotoxicity: The effect of Plumbemycin B on environmental microorganisms is not well-documented. Releasing biologically active compounds into waterways can have unforeseen consequences for aquatic life and ecosystem balance.
-
Promotion of Antimicrobial Resistance (AMR): The introduction of any antibiotic into the environment, even at low concentrations, can contribute to the selection pressure that drives the development of antibiotic-resistant bacteria. This is a significant public health concern.
-
Chemical Hazards: As an organophosphorus compound, its chemical reactivity and degradation byproducts are not fully characterized. Therefore, it must be handled with the caution afforded to all novel chemical entities.
All disposal procedures outlined below are designed to prevent environmental release and ensure the safety of laboratory personnel.
Personal Protective Equipment (PPE) and Handling
Before handling Plumbemycin B in any form, standard laboratory PPE is mandatory. This establishes a primary barrier to exposure.
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Wear standard nitrile or latex laboratory gloves. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the powdered form of Plumbemycin B, work in a chemical fume hood or use a certified respirator to avoid inhaling dust particles.[3]
Disposal Streams and Procedures
Proper segregation of waste is critical for compliant and safe disposal.[4] All waste containing Plumbemycin B, regardless of concentration, should be considered hazardous chemical waste.[5]
Unused/Expired Solid Compound and Concentrated Stock Solutions
Solid Plumbemycin B and concentrated stock solutions (typically in DMSO or buffers) represent the most concentrated forms of the chemical and must be handled with the highest level of care.
Step-by-Step Protocol:
-
Container Selection: Use a dedicated, approved hazardous chemical waste container.[4] The container must be made of a material compatible with the solvent used for stock solutions (e.g., a polyethylene container for aqueous solutions, or a glass container for certain organic solvents; check with your EHS).
-
Labeling: Immediately label the waste container with a hazardous waste tag as required by your institution. The label must clearly state:
-
"Hazardous Waste"
-
"Plumbemycin B"
-
List all solvent components and their approximate percentages.
-
Accumulation Start Date.
-
-
Waste Transfer:
-
For solids, transfer the vial containing the powder directly into the waste container.
-
For stock solutions, dispense the liquid directly into the designated liquid waste container using a funnel.
-
-
Storage: Keep the hazardous waste container securely sealed and stored in a designated satellite accumulation area within the laboratory.[6] This area should be clearly marked and have secondary containment.
Dilute Aqueous Solutions (e.g., Used Cell Culture Media)
Used cell culture media containing Plumbemycin B must not be disposed of down the drain. While autoclaving can neutralize biological agents in media, it is not a universally effective method for degrading antibiotics.[5] Some antibiotics are heat-stable and will pass through the autoclave process unchanged.
Step-by-Step Protocol:
-
Collection: Collect all media and other dilute aqueous solutions containing Plumbemycin B in a dedicated, leak-proof hazardous waste container (typically a carboy).
-
Labeling: Clearly label the container as "Aqueous Hazardous Waste containing Plumbemycin B."
-
Decontamination (Optional but Recommended): If the media is also a biohazard (e.g., contains recombinant organisms or pathogens), it must be decontaminated before being collected as chemical waste. Add a suitable chemical disinfectant (e.g., bleach to a final concentration of 10% or a quaternary ammonium compound) and allow for the required contact time. Inform your EHS of this addition on the waste tag.
-
Storage and Disposal: Store the sealed container in a designated satellite accumulation area. When full, arrange for pickup by your institution's hazardous waste management service.
Contaminated Laboratory Supplies
All disposable items that have come into direct contact with Plumbemycin B are considered contaminated chemical waste.
-
Sharps: Needles, serological pipettes, and any other contaminated sharp objects must be placed in a designated, puncture-resistant sharps container labeled "Chemical Sharps Waste."[4][7]
-
Non-Sharps Solid Waste: Pipette tips, microfuge tubes, gloves, and other contaminated plasticware or paper should be collected in a dedicated, clearly labeled hazardous waste container (e.g., a lined cardboard box or a designated plastic bin).[4] Do not mix this with general or biohazardous waste streams.
The table below summarizes the disposal streams.
| Waste Type | Description | Disposal Container | Key Action |
| Solid Compound | Unused or expired Plumbemycin B powder. | Approved Hazardous Chemical Waste Container | Label clearly; Do not mix with liquid waste. |
| Stock Solutions | Concentrated solutions in solvents (e.g., DMSO, PBS). | Approved Liquid Chemical Waste Container | Label with all chemical constituents and percentages. |
| Dilute Solutions | Used cell culture media, buffer washes. | Labeled Carboy for Aqueous Hazardous Waste | DO NOT pour down the drain. |
| Contaminated Sharps | Needles, glass pipettes, etc. | Puncture-Resistant "Chemical Sharps" Container | Do not cap needles; dispose of them directly.[7] |
| Contaminated Solids | Gloves, pipette tips, tubes, flasks. | Labeled Hazardous Solid Waste Container | Segregate from all other lab trash streams. |
Spill Management
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills of powder or volatile solvents, evacuate the area and contact your institution's EHS or emergency response team.
-
Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and eye protection. For powders, respiratory protection is essential.
-
Contain the Spill:
-
For Liquids: Cover with an absorbent material from a chemical spill kit. Work from the outside of the spill inward.
-
For Solids: Gently cover the powder with damp paper towels to avoid creating airborne dust.
-
-
Clean the Area: Once the material is absorbed or contained, use a scoop or forceps to collect the waste. Place all contaminated materials (absorbent pads, towels, gloves) into a hazardous waste bag or container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., 70% ethanol or as recommended by your EHS), followed by soap and water.
-
Dispose of Waste: All materials used for cleanup must be disposed of as hazardous chemical waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of Plumbemycin B waste.
Caption: Decision workflow for segregating Plumbemycin B waste.
References
-
PubChem - National Institutes of Health. Plumbemycin A | C12H20N3O9P | CID 6441089. [Link]
-
Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]
-
Today's Clinical Lab. A Lab's Guide to Safe and Compliant Medical Waste Disposal. [Link]
-
Oxford Academic | Bioscience, Biotechnology, and Biochemistry. Structure of Plumbemycin A and B, Antagonists of l-Threonine from Streptomyces plumbeus. [Link]
-
WASH in Health Care Facilities. LABORATORY WASTE MANAGEMENT GUIDELINES. [Link]
-
PMC - National Institutes of Health. Biosynthesis of rhizocticins, antifungal phosphonate oligopeptides produced by Bacillus subtilis ATCC6633. [Link]
-
ResearchGate. Biosynthesis of Rhizocticins, Antifungal Phosphonate Oligopeptides Produced by Bacillus subtilis ATCC6633. [Link]
-
PubMed. Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. [Link]
-
University of Alabama EHS. Guidelines and Procedures for Decommissioning of a Laboratory. [Link]
Sources
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
